molecular formula C42H54N8O12 B10821182 Dermorphin (acetate)

Dermorphin (acetate)

Cat. No.: B10821182
M. Wt: 862.9 g/mol
InChI Key: UQNSJPMLMSSQJY-YYEHHWDVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dermorphin (acetate) is a useful research compound. Its molecular formula is C42H54N8O12 and its molecular weight is 862.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dermorphin (acetate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dermorphin (acetate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C42H54N8O12

Molecular Weight

862.9 g/mol

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C40H50N8O10.C2H4O2/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53;1-2(3)4/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57);1H3,(H,3,4)/t23-,29+,30+,31+,32+,33+;/m1./s1

InChI Key

UQNSJPMLMSSQJY-YYEHHWDVSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.CC(=O)O

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.CC(=O)O

Origin of Product

United States

Foundational & Exploratory

Dermorphin (Acetate) from Phyllomedusa Frogs: A Technical Guide to Its Discovery, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Dermorphin (B549996), a heptapeptide (B1575542) opioid isolated from the skin of South American frogs of the genus Phyllomedusa, represents a significant milestone in peptide pharmacology.[1] Its discovery revealed a molecule with exceptionally high potency and selectivity for the µ-opioid receptor, far exceeding that of morphine.[1][2][3] A unique structural feature, the presence of a D-alanine residue at the second position, confers remarkable resistance to enzymatic degradation and is critical for its potent biological activity.[4][5][6] This technical guide provides an in-depth overview of the discovery, isolation, structural characterization, and pharmacological analysis of dermorphin. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key workflows and signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Discovery and Isolation

The journey to identify dermorphin began in the early 1980s with the pioneering work of Vittorio Erspamer and his colleagues, who were investigating the rich chemical diversity of amphibian skin secretions.[4] They isolated a heptapeptide from the skin of the waxy monkey tree frog, Phyllomedusa sauvagei, that exhibited exceptionally potent and prolonged opiate-like effects.[2][4][5] This peptide was aptly named "dermorphin," a portmanteau of "derm" (skin) and "morphine."[4]

The isolation and purification process is a multi-step workflow that begins with the collection of skin secretions and culminates in the acquisition of the pure peptide for structural and functional analysis.

G cluster_collection Secretion Collection cluster_extraction Extraction & Initial Purification cluster_purification Chromatographic Purification cluster_analysis Analysis & Characterization a 1. Frog Handling & Norepinephrine Stimulation b 2. Methanol Extraction of Skin Secretions a->b c 3. Centrifugation & Supernatant Collection b->c d 4. Partial Purification (e.g., Sep-Pak C18) c->d e 5. Reversed-Phase HPLC (RP-HPLC) d->e f 6. Fraction Collection Based on UV Absorbance e->f g 7. Purity Assessment (Analytical HPLC) f->g h 8. Mass Spectrometry (Molecular Weight & Sequence) g->h i 9. Functional Bioassays (e.g., GPI, Binding) h->i

Fig. 1: General workflow for the isolation and characterization of dermorphin.

Structural Characterization and Physicochemical Properties

The definitive structure of dermorphin was determined to be the heptapeptide H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂.[1][5] The most remarkable feature is the D-alanine at position 2. This is highly unusual in vertebrate peptides, as protein synthesis exclusively utilizes L-amino acids. The presence of this D-amino acid is the result of a post-translational modification by an amino acid isomerase enzyme.[1][3] This single stereochemical change is crucial for dermorphin's high potency, as it protects the N-terminus from degradation by aminopeptidases.

PropertyValueReference
Amino Acid Sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂[1][3][5]
Molecular Formula C₄₀H₅₀N₈O₁₀[1][3][7]
Molar Mass 802.886 g/mol [1][3]
Key Feature D-Alanine at position 2[1][4][6]

Pharmacological Profile

Dermorphin is a potent and highly selective agonist for the µ-opioid receptor (MOR).[1][8][9][10] Its affinity for the MOR is significantly higher than that of morphine and other endogenous opioids, which underlies its powerful analgesic effects.

Receptor Binding Affinity and Selectivity

Radioligand binding assays are used to determine the affinity of dermorphin for different opioid receptor subtypes (µ, δ, κ). These experiments typically involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and measuring the displacement by dermorphin.

LigandReceptor SubtypeBinding Affinity (Kᵢ, nM)Selectivity (vs. µ)
Dermorphin µ (Mu)~0.3 - 1.5-
δ (Delta)> 1000> 650-fold
κ (Kappa)> 2000> 1300-fold
Morphine µ (Mu)~2.0 - 5.0-
δ (Delta)~200~40-fold
κ (Kappa)~30~6-fold
Note: Kᵢ values are compiled from multiple sources and represent typical ranges. Exact values vary by experimental conditions.
Mechanism of Action and Signaling Pathway

Like other µ-opioid agonists, dermorphin activates the MOR, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade that ultimately leads to the inhibition of neuronal activity and analgesia.

  • Binding and G-Protein Activation: Dermorphin binds to the extracellular domain of the MOR.

  • Gαᵢ/₀ Subunit Activation: The receptor activates the associated inhibitory G-protein (Gαᵢ/₀), causing the exchange of GDP for GTP.

  • Inhibition of Adenylyl Cyclase: The activated Gαᵢ/₀ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The Gβγ subunit dissociates and directly modulates ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx.

  • Reduced Neurotransmission: The combined effects of hyperpolarization and reduced calcium influx decrease the release of neurotransmitters (like substance P and glutamate) from presynaptic terminals, inhibiting pain signal transmission.

G MOR µ-Opioid Receptor (MOR) G_protein Gαi/o-GDP (Inactive) MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK K+ Channel K_out K+ Efflux (Hyperpolarization) GIRK->K_out VGCC Voltage-Gated Ca2+ Channel Ca_in Ca2+ Influx VGCC->Ca_in Dermorphin Dermorphin Dermorphin->MOR Binds G_protein_active Gαi/o-GTP (Active) G_protein->G_protein_active GDP→GTP G_protein_active->AC G_protein_active->AC Inhibits G_beta_gamma Gβγ G_protein_active->G_beta_gamma G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC

Fig. 2: Simplified signaling pathway of dermorphin at the µ-opioid receptor.
In Vitro and In Vivo Potency

Dermorphin's potency is orders of magnitude greater than that of morphine in both in vitro functional assays and in vivo models of analgesia.[1][3][11]

Assay TypeTest SystemParameterDermorphinMorphinePotency Ratio (Dermorphin/Morphine)
In Vitro Guinea Pig Ileum (GPI)IC₅₀ (nM)~0.4 - 1.0~40 - 60~50 - 100x
In Vitro GTPγ[³⁵S] BindingEC₅₀ (nM)~1.0 - 5.0~20 - 40~10 - 20x
In Vivo Mouse Hot Plate (i.c.v.)ED₅₀ (pmol/rat)~15 - 25~10,000 - 20,000~700 - 1000x
In Vivo Mouse Tail Flick (i.v.)ED₅₀ (µmol/kg)~1.0~11.3~11x
Note: Potency values are compiled from multiple sources[4][6][12][13] and represent typical findings. i.c.v. = intracerebroventricular; i.v. = intravenous.

Key Experimental Methodologies

Peptide Extraction from Phyllomedusa Skin
  • Stimulation: Skin secretions are obtained by mild chemical or electrical stimulation. A common non-invasive method involves administering norepinephrine.[14][15][16]

  • Collection: Secretions are washed from the frog's skin with deionized water or a buffer and immediately processed or lyophilized.

  • Extraction: The collected material is homogenized in methanol.[5] Methanol serves to precipitate larger proteins while keeping smaller peptides like dermorphin in solution.

  • Clarification: The homogenate is centrifuged at high speed (e.g., 10,000 x g) to pellet insoluble material. The supernatant, containing the peptides, is collected.

  • Initial Cleanup: The supernatant is passed through a solid-phase extraction cartridge (e.g., Sep-Pak C18) to remove salts and highly polar molecules, concentrating the peptide fraction.[14]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying dermorphin from the crude extract.[17][18][19]

  • Column: C18 stationary phase (e.g., Vydac C18, 5 µm particle size).[17]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[19]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[19]

  • Gradient: A linear gradient from a low concentration of Mobile Phase B (e.g., 5%) to a high concentration (e.g., 60%) over 30-60 minutes.

  • Flow Rate: Typically 1.0 mL/min for analytical scale or higher for preparative scale.

  • Detection: UV absorbance is monitored at 214 nm (peptide bonds) and 280 nm (tyrosine residues).

  • Procedure: The concentrated extract is injected onto the column. Fractions are collected as peaks elute, guided by the UV chromatogram. Fractions corresponding to dermorphin are pooled for further analysis.

Mass Spectrometry (MS) for Structural Analysis

MS is used to confirm the molecular weight and determine the amino acid sequence of the purified peptide.[20][21][22]

  • Molecular Weight Confirmation: The purified fraction is analyzed by Electrospray Ionization (ESI) or MALDI-TOF MS. A mass peak corresponding to the theoretical mass of dermorphin (802.88 Da) confirms its presence.[20]

  • Sequencing (Tandem MS/MS): The ion corresponding to dermorphin is selected and fragmented. The resulting fragment ions (b- and y-ions) are analyzed to deduce the amino acid sequence.[21] The mass shift of the second amino acid confirms the presence of alanine, and chiral analysis is required to definitively identify it as the D-isomer.

Guinea Pig Ileum (GPI) Bioassay

This classic in vitro functional assay measures the inhibitory effect of opioids on neurotransmitter release in intestinal smooth muscle.[23][24][25][26]

  • Tissue Preparation: A segment of the ileum from a guinea pig is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Stimulation: The tissue is subjected to electrical field stimulation, which causes the release of acetylcholine (B1216132) and subsequent muscle contraction. Contractions are measured with an isotonic transducer.

  • Drug Application: A stable baseline of contractions is established. Dermorphin (or other opioids) is added to the bath in increasing concentrations.

  • Data Analysis: The drug's ability to inhibit the electrically-induced contractions is measured. An IC₅₀ value (the concentration that causes 50% inhibition of the contractile response) is calculated to determine potency.[27]

Conclusion and Future Directions

The discovery of dermorphin from Phyllomedusa frogs was a landmark in opioid research. Its unique D-amino acid structure provided critical insights into peptide stability and receptor interaction. Dermorphin's high potency and selectivity for the µ-opioid receptor have made it an invaluable pharmacological tool and a lead compound for the development of novel analgesics.[13][28] The methodologies detailed in this guide—from extraction and purification to detailed functional analysis—represent the core experimental framework necessary for the continued exploration of novel bioactive peptides from natural sources. Future research may focus on designing dermorphin analogs with improved side-effect profiles, leveraging its potent analgesic properties while minimizing adverse effects like respiratory depression and tolerance.[4][11]

References

Dermorphin (Acetate): A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin (B549996) is a naturally occurring heptapeptide (B1575542) opioid agonist first isolated from the skin of South American frogs of the genus Phyllomedusa.[1][2][3] It exhibits high potency and selectivity for the μ-opioid receptor (MOR), demonstrating analgesic effects 30 to 40 times more potent than morphine.[1][4] A unique characteristic of dermorphin is the presence of a D-alanine residue at the second position, which is a rare occurrence in peptides synthesized by animal cells and is the result of an unusual post-translational modification.[1][2] This D-amino acid is crucial for its potent biological activity.[5] This guide provides a detailed overview of the chemical structure, stereochemistry, and pharmacological properties of dermorphin and its acetate (B1210297) salt form, which is commonly used in research due to its enhanced solubility and stability.[6]

Chemical Structure and Stereochemistry

Dermorphin is a heptapeptide with the amino acid sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂.[1][2] The presence of the D-alanine residue at position 2 is a critical determinant of its high affinity for the μ-opioid receptor.[5] Replacing D-Ala with its L-Ala enantiomer results in a drastic reduction in binding potency.[5]

  • IUPAC Name: (2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide[6][7]

  • Molecular Formula (Free Base): C₄₀H₅₀N₈O₁₀[1][7][8]

  • Molar Mass (Free Base): 802.886 g·mol⁻¹[1]

  • Stereochemistry: Dermorphin possesses six stereocenters. The specific configuration is essential for its biological activity. The stereochemistry of the amino acid residues is L-Tyrosine, D-Alanine, L-Phenylalanine, L-Tyrosine, L-Proline, and L-Serine.[7][8]

The acetate salt of dermorphin (C₄₀H₅₀N₈O₁₀ • C₂H₄O₂) is formed by the protonation of one or more of the basic nitrogen atoms in the peptide, with the acetate anion acting as the counter-ion. This salt form is often preferred for experimental use due to its improved handling and solubility characteristics.[6][9]

Dermorphin_Structure cluster_Tyr1 cluster_DAla2 cluster_Phe3 cluster_Gly4 cluster_Tyr5 cluster_Pro6 cluster_Ser7 N1 H₂N- Ca1 N1->Ca1 C1 C=O Ca1->C1 side1 CH₂-Ph-OH Ca1->side1 N2 -NH- C1->N2 - Ca2 Cα(R) N2->Ca2 C2 C=O Ca2->C2 side2 CH₃ Ca2->side2 N3 -NH- C2->N3 - Ca3 N3->Ca3 C3 C=O Ca3->C3 side3 CH₂-Ph Ca3->side3 N4 -NH- C3->N4 - Ca4 N4->Ca4 C4 C=O Ca4->C4 N5 -NH- C4->N5 - Ca5 N5->Ca5 C5 C=O Ca5->C5 side5 CH₂-Ph-OH Ca5->side5 N6 -N- C5->N6 - Ca6 N6->Ca6 C6 C=O Ca6->C6 side6 CH₂-CH₂-CH₂ Ca6->side6 N7 -NH- C6->N7 - side6->N6 Ca7 N7->Ca7 C7 C=O Ca7->C7 side7 CH₂OH Ca7->side7 NH2_term -NH₂ C7->NH2_term -

Caption: Chemical structure of Dermorphin.

Quantitative Pharmacological Data

Dermorphin is a potent and highly selective agonist for the μ-opioid receptor. Its binding affinity and functional potency have been characterized in various in vitro and in vivo models.

Table 1: Opioid Receptor Binding Affinities of Dermorphin
Receptor SubtypePreparationRadioligandKi (nM)Reference
μ (mu)Rat brain membranes[³H]Dermorphin0.35[5]
μ (mu)CHO-hMOR cells[³H]DPN9.26[10]
μ (mu)HEK-hMOR cells[³H]DPN8.29[10]
δ (delta)CHO-hDOR cells[³H]DPN7.03[10]
κ (kappa)CHO-hKOR cells[³H]DPNInactive[10]
Table 2: Functional Potency of Dermorphin
AssayCell/Tissue TypeParameterValueReference
GTPγ[³⁵S] BindingCHO-hMOR cellspEC₅₀7.83[11]
GTPγ[³⁵S] BindingHEKhMOP cellspEC₅₀7.84[10]
cAMP InhibitionCHO-hMOR cells-Reverses forskolin-induced cAMP increase[11]
Calcium MobilizationCHO-hMOR-Gαqi5 cellspEC₅₀8.07[11]
ERK1/2 PhosphorylationHEKhMOP cells-6.98-fold increase at 5 min[10]
Guinea Pig Ileum (GPI)Guinea Pig IleumIC₅₀0.3 nM[12]

Experimental Protocols

Radioligand Competition Binding Assay

This assay measures the affinity of a ligand for a receptor by assessing its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes from rat brain or cells expressing the opioid receptor of interest (e.g., CHO or HEK cells) are prepared by homogenization and centrifugation.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]DAMGO or [³H]Dermorphin for MOR) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (dermorphin).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[13]

Radioligand_Binding_Assay cluster_prep Preparation Membrane Receptor-Containing Membranes Incubation Incubation (Allow binding to reach equilibrium) Membrane->Incubation Radioligand [³H]-Ligand Radioligand->Incubation Competitor Dermorphin (Varying Conc.) Competitor->Incubation Filtration Rapid Filtration (Separate bound from free ligand) Incubation->Filtration Counting Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC₅₀ and Ki) Counting->Analysis

Caption: Workflow for a radioligand competition binding assay.

GTPγ[³⁵S] Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, GTPγ[³⁵S], to Gα subunits upon receptor activation.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the μ-opioid receptor are prepared.

  • Incubation: Membranes are incubated with varying concentrations of dermorphin in the presence of GDP and GTPγ[³⁵S].

  • Reaction Termination: The assay is terminated by rapid filtration.

  • Quantification: The amount of membrane-bound GTPγ[³⁵S] is determined by scintillation counting.

  • Data Analysis: Data are analyzed to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal stimulation).[10][11]

Cyclic AMP (cAMP) Formation Assay

This assay measures the functional consequence of activating Gi/o-coupled receptors like the μ-opioid receptor, which inhibit the enzyme adenylyl cyclase.

Methodology:

  • Cell Culture: Cells expressing the μ-opioid receptor (e.g., CHO-hMOR) are cultured.

  • Stimulation: Cells are pre-treated with dermorphin at various concentrations, followed by stimulation of adenylyl cyclase with forskolin.

  • Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP levels are measured using methods such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

  • Data Analysis: The ability of dermorphin to inhibit forskolin-stimulated cAMP production is quantified.[11]

Signaling Pathways

Upon binding to the μ-opioid receptor, dermorphin initiates a cascade of intracellular signaling events primarily through the heterotrimeric Gi/o protein.

Primary Signaling Pathway (Gi/o-Coupled):

  • Receptor Activation: Dermorphin binds to and stabilizes the active conformation of the μ-opioid receptor.

  • G Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α subunit of the associated Gi/o protein.

  • G Protein Dissociation: The G protein dissociates into Gαi/o-GTP and Gβγ subunits.

  • Downstream Effectors:

    • Gαi/o-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

    • Gβγ: Modulates ion channels, primarily by activating G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibiting N-type voltage-gated calcium channels (VGCCs). This leads to neuronal hyperpolarization and reduced neurotransmitter release, respectively, which are key mechanisms of analgesia.

Other Signaling Pathways: Dermorphin has also been shown to activate mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK1/2) pathway, which may be involved in the long-term effects of opioid receptor activation.[10][11]

MOR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dermorphin Dermorphin MOR μ-Opioid Receptor (MOR) Dermorphin->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP GIRK GIRK Channel K_ion K⁺ Efflux ↑ (Hyperpolarization) GIRK->K_ion VGCC Ca²⁺ Channel Ca_ion Ca²⁺ Influx ↓ (↓ Neurotransmitter Release) VGCC->Ca_ion G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits ATP ATP Analgesia Analgesia cAMP->Analgesia K_ion->Analgesia Ca_ion->Analgesia

Caption: Primary signaling pathway of Dermorphin via the μ-opioid receptor.

Conclusion

Dermorphin's unique chemical structure, particularly the presence of a D-alanine residue, confers upon it exceptional potency and selectivity for the μ-opioid receptor. This makes it a valuable pharmacological tool for studying opioid receptor function and a lead compound in the development of novel analgesics. A thorough understanding of its stereochemistry, binding kinetics, and signaling mechanisms, as outlined in this guide, is essential for researchers and drug development professionals working in the field of pain management and neuropharmacology.

References

An In-depth Technical Guide to Dermorphin (acetate) and its D-alanine Post-translational Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin (B549996), a heptapeptide (B1575542) of amphibian origin, stands out as a remarkably potent and selective µ-opioid receptor (MOR) agonist. Its high analgesic activity, surpassing that of morphine by a significant margin, is intrinsically linked to an unusual post-translational modification: the presence of a D-alanine residue at the second position. This modification, resulting from the enzymatic isomerization of a genetically encoded L-alanine, confers both high receptor affinity and resistance to enzymatic degradation. This technical guide provides a comprehensive overview of dermorphin (acetate), focusing on its unique D-alanine modification, pharmacological properties, and the experimental methodologies used for its characterization. Detailed protocols for key assays, quantitative data on receptor binding and functional activity, and visualizations of its signaling pathway and biosynthesis are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

Dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is a natural opioid peptide first isolated from the skin of South American frogs of the Phyllomedusa genus.[1][2] Its potent analgesic effects, estimated to be 30-40 times greater than morphine, have made it a subject of significant scientific interest.[1][3] The acetate (B1210297) form of dermorphin is commonly used in research settings for its stability and solubility.[4]

A key structural feature of dermorphin is the D-alanine at position 2. This is a rare example of a D-amino acid in a ribosomally synthesized peptide in vertebrates and is the result of a post-translational modification of an L-alanine residue.[5][6] This stereochemical inversion is critical for its high affinity and selectivity for the µ-opioid receptor and contributes to its reduced susceptibility to degradation by peptidases.[4]

This guide will delve into the technical aspects of dermorphin, including its biosynthesis, mechanism of action, and the analytical techniques employed in its study.

The D-alanine Post-translational Modification

The presence of D-alanine in dermorphin is a result of an enzymatic post-translational modification of a precursor peptide. The gene encoding the dermorphin precursor contains the standard codon for L-alanine.[5] Following ribosomal synthesis, an amino acid isomerase catalyzes the conversion of the L-alanine residue to a D-alanine residue within the peptide chain.[1][5] While the specific enzyme responsible for this isomerization in Phyllomedusa skin has not been fully characterized, analogous enzymes have been identified in other organisms.[5][7] This process is a crucial step in the biosynthesis of active dermorphin. The inversion of the stereochemistry at this position dramatically influences the peptide's conformation, leading to its potent biological activity.[4]

Quantitative Pharmacological Data

The pharmacological profile of dermorphin is characterized by its high affinity and selectivity for the µ-opioid receptor. The following tables summarize key quantitative data from various in vitro assays.

Parameter Receptor Value Assay Type Cell Line/Tissue Reference
Binding Affinity (Ki) µ-opioid0.54 nMRadioligand BindingNot Specified[8][9]
δ-opioid929 nMRadioligand BindingNot Specified[8][9]
Inhibitory Concentration (IC50) µ-opioid1.6 nM[³H]-dermorphin BindingRat brain membranes[10]
µ-opioid0.72 nM[³H]DAMGO DisplacementCHO cells[11]
µ-opioid40 nMFluorescent Ligand DisplacementCHO-K1 cells expressing MOR[12][13]
Potency (EC50) µ-opioid9.07 (pEC50)Dynamic Mass RedistributionCHO cells[14]
µ-opioid7.70 (pEC50)GTPγ[³⁵S] BindingNot Specified[15]
µ-opioid8.07 (pEC50)Calcium MobilizationCHO cells with Gαqi5[15]

Signaling Pathway

Dermorphin exerts its effects by activating the µ-opioid receptor, a G-protein coupled receptor (GPCR).[4] Upon binding, the receptor undergoes a conformational change, leading to the activation of intracellular G proteins (primarily of the Gi/o family).[16][17] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels, and the modulation of ion channels, such as the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.[18] These events collectively lead to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia and other physiological effects.[18]

Dermorphin_Signaling_Pathway Dermorphin Dermorphin MOR µ-Opioid Receptor (GPCR) Dermorphin->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Ion_Channels->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia

Dermorphin µ-opioid receptor signaling pathway.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of dermorphin for opioid receptors.[19][20]

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain) or cells expressing the opioid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR).

    • Add increasing concentrations of unlabeled dermorphin.

    • To determine non-specific binding, use a separate set of wells with an excess of a non-radiolabeled antagonist (e.g., naloxone).

    • Add the membrane preparation to initiate the binding.

    • Incubate at a specific temperature (e.g., 25°C or 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[12][19]

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[20]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding.[9][19]

  • Membrane Preparation: As described in the radioligand binding assay.

  • Assay Reaction:

    • In a 96-well plate, add the cell membranes, GDP, and varying concentrations of dermorphin.

    • For non-specific binding, include wells with an excess of unlabeled GTPγS.

    • Pre-incubate the plate at 30°C for approximately 15 minutes.[9]

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for 60 minutes with gentle agitation.[19]

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

    • Determine the EC50 (potency) and Emax (efficacy) from the dose-response curve.[20]

cAMP Inhibition Assay

This assay measures the ability of dermorphin to inhibit the production of cyclic AMP (cAMP).[19][20]

  • Cell Culture and Treatment:

    • Culture cells stably expressing the µ-opioid receptor.

    • Pre-treat the cells with varying concentrations of dermorphin.

    • Stimulate the cells with forskolin (B1673556) to induce cAMP production.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a commercially available kit (e.g., ELISA or TR-FRET-based assay).

  • Data Analysis:

    • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the dermorphin concentration.

    • Determine the IC50 value from the dose-response curve.[20]

Biosynthesis and Characterization Workflow

The unique D-alanine in dermorphin necessitates specific analytical approaches for its characterization. The following diagram illustrates a typical workflow for the identification and characterization of dermorphin and its post-translational modification.

Dermorphin_Characterization_Workflow cluster_extraction Extraction & Purification cluster_identification Identification & Sequencing cluster_d_amino_acid D-Amino Acid Analysis Extraction Tissue Extraction (e.g., Frog Skin) Purification HPLC Purification Extraction->Purification MS Mass Spectrometry (MS/MS) Purification->MS Hydrolysis Acid Hydrolysis Purification->Hydrolysis Sequencing Edman Degradation MS->Sequencing Confirms Mass Final_Structure Structure Elucidation: H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ Sequencing->Final_Structure Derivatization Chiral Derivatization Hydrolysis->Derivatization Chiral_LC Chiral LC-MS Derivatization->Chiral_LC Chiral_LC->Final_Structure

Workflow for Dermorphin Identification and Characterization.

Conclusion

Dermorphin remains a fascinating and pharmacologically significant peptide. Its high potency and selectivity for the µ-opioid receptor, conferred by the unusual D-alanine post-translational modification, make it a valuable tool for opioid research and a potential lead for the development of novel analgesics. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists working with this unique molecule. Further research into the specific mechanisms of the L- to D-amino acid isomerization and the development of dermorphin analogs with improved therapeutic profiles are promising avenues for future investigation.

References

Dermorphin (Acetate) and the Mu-Opioid Receptor: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dermorphin (B549996), a naturally occurring heptapeptide (B1575542) opioid, exhibits exceptionally high potency and selectivity as an agonist for the mu-opioid receptor (MOR).[1][2][3] This technical guide provides a comprehensive examination of the molecular mechanism of action of dermorphin acetate (B1210297) at the MOR. We detail its binding affinity and kinetics, the subsequent signal transduction cascades, and the functional outcomes of receptor activation. This document synthesizes quantitative data into comparative tables, outlines detailed experimental protocols for key assays, and employs Graphviz visualizations to illustrate complex signaling pathways and workflows, serving as an in-depth resource for opioid research and pharmacology.

Introduction

First isolated from the skin of South American frogs of the genus Phyllomedusa, dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is a unique opioid peptide notable for the presence of a D-alanine residue at its second position.[1][4][5] This structural feature is crucial for its potent and highly selective agonistic activity at the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[4][6] Dermorphin's analgesic potency is reported to be 30-40 times that of morphine.[1] A thorough understanding of its interaction with the MOR is fundamental for leveraging its therapeutic potential in the development of novel analgesics with potentially improved side-effect profiles.[3][7]

Receptor Binding and Selectivity

Dermorphin's pharmacological profile is defined by its high-affinity and highly selective binding to the mu-opioid receptor over the delta (δ) and kappa (κ) opioid receptors.[3][8]

Quantitative Binding Affinity Data

The affinity of dermorphin for opioid receptors is quantified by its inhibition constant (Kᵢ), typically determined through competitive radioligand binding assays. The data clearly demonstrates its preference for the mu-opioid receptor.

CompoundReceptorBinding Affinity (Kᵢ or IC₅₀, nM)Selectivity Profile
Dermorphin Mu (μ) ~1.0 [9]Highly selective for Mu
Delta (δ)~180[9]
Kappa (κ)>1000
Dermorphin Analogs Mu (μ) 0.1 - 5.0 [7]High affinity for Mu
Morphine Mu (μ)1.2 - 611[10]High affinity for Mu
DAMGO Mu (μ)~1-2Mu-selective agonist

Table 1: Comparative binding affinities of dermorphin and other standard opioids. Values are compiled from various studies and may differ based on experimental conditions.

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of dermorphin acetate for the mu-opioid receptor.

Methodology:

  • Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) cells or other suitable cell lines stably expressing the recombinant human mu-opioid receptor.[11][12]

  • Radioligand: A tritiated, high-affinity MOR-selective ligand, such as [³H]DAMGO, is used at a concentration near its dissociation constant (Kₑ).[11]

  • Competitor: Dermorphin acetate is prepared in a range of concentrations.

  • Assay Procedure:

    • Incubation: Receptor membranes are incubated in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) with the radioligand and varying concentrations of dermorphin.[11]

    • Equilibrium: The mixture is incubated for a sufficient period (e.g., 120 minutes at room temperature) to reach binding equilibrium.[11]

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating receptor-bound radioligand from the free radioligand. Filters are washed with ice-cold buffer.[11]

    • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.[11]

  • Data Analysis: The concentration of dermorphin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by fitting the data to a sigmoidal dose-response curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[11]

Experimental Workflow Diagram:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare MOR-expressing cell membranes C Incubate membranes with [³H]DAMGO & Dermorphin A->C B Prepare serial dilutions of Dermorphin B->C D Incubate to reach equilibrium C->D E Rapid filtration to separate bound and free ligand D->E F Quantify radioactivity (Scintillation Counting) E->F G Calculate IC₅₀ and Kᵢ (Cheng-Prusoff) F->G

Caption: Workflow for a competitive radioligand binding assay.

Signal Transduction Mechanism

As a GPCR agonist, dermorphin initiates a cascade of intracellular events upon binding to the MOR. The receptor is primarily coupled to inhibitory G-proteins of the Gαi/o family.

G-Protein Activation and Downstream Effectors

Activation of the MOR by dermorphin induces a conformational change that facilitates the exchange of GDP for GTP on the Gαi/o subunit. This leads to the dissociation of the G-protein into its Gα-GTP and Gβγ subunits, which then modulate various intracellular effectors.

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP).[13]

  • Modulation of Ion Channels: The Gβγ subunit activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

Signaling Pathway Diagram:

MOR_Signaling_Pathway Dermorphin Dermorphin MOR Mu-Opioid Receptor (MOR) Dermorphin->MOR Binds & Activates G_protein Gαi/oβγ MOR->G_protein Couples G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates VGCC Ca²⁺ Channel G_beta_gamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx

Caption: Dermorphin-activated MOR signaling cascade.

Quantitative Functional Data

The functional potency (EC₅₀) and efficacy (Eₘₐₓ) of dermorphin are assessed using assays that measure G-protein activation or its downstream consequences. Dermorphin consistently demonstrates high potency and full agonist activity.

Assay TypeParameterDermorphinMorphineReference Compound
[³⁵S]GTPγS Binding EC₅₀Potent (low nM)Less potent than DermorphinDAMGO (Full Agonist)[14]
EₘₐₓFull AgonistPartial/Full AgonistDAMGO (100%)[14][15]
cAMP Inhibition IC₅₀Potent (low nM)Less potent than DermorphinDAMGO[16]
Analgesia (in vivo) ED₅₀Extremely Potent (pmol range, ICV)[5][17]750-2170x less potent (ICV)[5][17]-

Table 2: Functional activity profile of dermorphin at the mu-opioid receptor. ICV: Intracerebroventricular.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Objective: To quantify the ability of dermorphin to activate G-proteins coupled to the MOR.

Methodology:

  • Principle: This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist.[18][19]

  • Materials: MOR-expressing cell membranes, [³⁵S]GTPγS, GDP, varying concentrations of dermorphin, and assay buffer.[9][18]

  • Assay Procedure:

    • Reaction Setup: Membranes are added to a multi-well plate containing assay buffer, GDP (to ensure G-proteins are in an inactive state), and varying concentrations of dermorphin.[9]

    • Initiation: The reaction is initiated by adding [³⁵S]GTPγS to each well.[18]

    • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow for agonist-stimulated binding of [³⁵S]GTPγS.[9][18]

    • Termination & Separation: The reaction is stopped by rapid filtration, and unbound [³⁵S]GTPγS is washed away.

    • Quantification: The amount of [³⁵S]GTPγS bound to the Gα proteins on the filter is measured by scintillation counting.

  • Data Analysis: Specific binding is plotted against the logarithm of the dermorphin concentration. Non-linear regression is used to fit a sigmoidal dose-response curve, from which the EC₅₀ and Eₘₐₓ values are determined.[18]

Experimental Workflow Diagram:

GTPgS_Workflow A Add MOR membranes, GDP, & Dermorphin to plate B Initiate reaction by adding [³⁵S]GTPγS A->B C Incubate at 30°C (e.g., 60 min) B->C D Terminate by filtration; wash away unbound ligand C->D E Measure bound radioactivity D->E F Plot dose-response curve; calculate EC₅₀ and Eₘₐₓ E->F

Caption: Workflow for the [³⁵S]GTPγS functional assay.

Conclusion

Dermorphin acetate acts as a highly potent and selective full agonist at the mu-opioid receptor. Its mechanism of action is initiated by high-affinity binding, which triggers the canonical Gαi/o protein signaling cascade. This leads to the inhibition of adenylyl cyclase and modulation of critical ion channels, resulting in a net inhibitory effect on neuronal activity that underlies its profound analgesic properties. The quantitative data consistently highlight its superiority over morphine in terms of both receptor affinity and functional potency. The detailed methodologies and mechanistic insights provided in this guide serve as a foundational resource for further research into dermorphin-based compounds and the broader field of opioid pharmacology.

References

Dermorphin (Acetate): A Technical Guide to Opioid Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin (B549996), a naturally occurring heptapeptide (B1575542) first isolated from the skin of South American frogs of the genus Phyllomedusa, is a potent opioid agonist.[1] Its unique molecular structure, which notably includes a D-alanine residue at the second position, confers a remarkable pharmacological profile characterized by high potency and exceptional selectivity for the µ-opioid receptor (MOR).[1][2] This attribute makes dermorphin and its analogues subjects of significant interest in opioid research and the development of novel analgesics.

This technical guide provides a comprehensive overview of the binding affinity and selectivity of dermorphin (acetate) for the three classical opioid receptors: µ (mu), δ (delta), and κ (kappa). It includes quantitative binding and functional data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to support advanced research and drug development.

Data Presentation: Binding Affinity and Functional Activity

The interaction of dermorphin with opioid receptors is quantified through binding affinity (Ki, IC50) and functional activity (EC50, Emax) metrics. The following tables summarize these key parameters, compiled from multiple in vitro studies. It is important to note that values may vary between studies due to differences in experimental conditions, such as tissue preparations and radioligands used.

Table 1: Dermorphin Opioid Receptor Binding Affinity
LigandReceptorAssay TypePreparationRadioligandKi (nM)IC50 (nM)Reference
DermorphinMu (µ)Displacement BindingRat brain membranes[³H]Dermorphin0.71.6[1][3]
DermorphinMu (µ)Displacement BindingCHO-hMOR cell membranes[³H]DAMGO1.89-[4]
DermorphinDelta (δ)Displacement BindingRat brain membranes[³H]Tyr-DPen-Gly-Phe-DPen62-[1][5]
DermorphinDelta (δ)Displacement BindingCHO-hDOR cell membranes[³H]DPDPE-~180[6]
DermorphinKappa (κ)Displacement BindingGuinea pig cerebellum membranes[³H]ethylketocyclazocine>5000-[1][5]
DermorphinKappa (κ)Displacement BindingCHO-hKOR cell membranes[³H]U69,593->1000[4]

Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of binding affinity, where lower values indicate higher affinity.

Table 2: Dermorphin Opioid Receptor Functional Activity
LigandReceptorAssay TypeCell LineParameterValue (nM)Reference
DermorphinMu (µ)[³⁵S]GTPγS BindingCHO-hMORpEC507.84[7]
DermorphinMu (µ)Calcium MobilizationCHO-hMOR-Gαqi5pEC508.07[8]
DermorphinMu (µ)ERK1/2 PhosphorylationCHOhMOP--[7]

Note: pEC50 is the negative logarithm of the EC50 (half-maximal effective concentration), a measure of agonist potency. Higher pEC50 values indicate greater potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the binding affinity and functional activity of dermorphin at opioid receptors.

Radioligand Displacement Binding Assay

This assay quantifies the affinity of a test compound (dermorphin) by measuring its ability to displace a radiolabeled ligand from its target receptor.

a. Membrane Preparation:

  • Tissues (e.g., rat brain) or cells expressing the opioid receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8][9]

  • The homogenate is centrifuged to pellet the cell membranes.[8][9]

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[9]

b. Binding Reaction:

  • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a selective radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U-69,593 for KOR).[9]

  • Add varying concentrations of unlabeled dermorphin.[9]

  • For determination of non-specific binding, a high concentration of a non-selective antagonist like naloxone (B1662785) is used.[8]

  • Incubate the plate, typically at 30°C for 60 minutes, with gentle agitation to reach equilibrium.[9][10]

c. Separation and Detection:

  • Terminate the reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[8][9]

  • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[1]

  • Measure the radioactivity retained on the filters using a scintillation counter.[11]

d. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the dermorphin concentration to generate a competition curve.

  • Determine the IC50 value, which is the concentration of dermorphin that inhibits 50% of the specific binding of the radioligand.

  • Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding, providing an indication of the compound's efficacy and potency.[12]

a. Membrane Preparation:

  • Prepare cell membranes from cells stably expressing the opioid receptor of interest as described in the radioligand binding assay protocol.[1]

b. Assay Reaction:

  • In a 96-well plate, add the membrane preparation (10-40 µg of protein), GDP, and varying concentrations of dermorphin.[1][10]

  • Pre-incubate the plate at 30°C for approximately 15 minutes.[1][13]

  • Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.[9]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow for agonist-stimulated [³⁵S]GTPγS binding.[1][10]

c. Separation and Detection:

  • Terminate the reaction by rapid filtration through glass fiber filters.[1]

  • Wash the filters to remove unbound [³⁵S]GTPγS.[1]

  • Quantify the radioactivity on the filters using a scintillation counter.[13]

d. Data Analysis:

  • Plot the specific [³⁵S]GTPγS binding against the logarithm of the dermorphin concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.[13]

cAMP Inhibition Assay

This assay measures the ability of a Gαi/o-coupled receptor agonist like dermorphin to inhibit the production of cyclic AMP (cAMP).

a. Cell Culture and Treatment:

  • Use whole cells stably expressing the opioid receptor of interest.[6]

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.[9]

  • Stimulate adenylyl cyclase with forskolin (B1673556) to increase basal cAMP levels.[1][6]

  • Add varying concentrations of dermorphin to the cells and incubate.[1]

b. cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.[1][6]

  • Measure the cAMP concentration using methods such as ELISA or HTRF assays.[6][9]

d. Data Analysis:

  • Plot the cAMP levels against the logarithm of the dermorphin concentration to generate a dose-response curve for the inhibition of forskolin-stimulated cAMP production.

  • Determine the EC50 value, which represents the concentration of dermorphin that produces 50% of its maximal inhibitory effect.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway for dermorphin and the workflows for the described experimental protocols.

dermorphin_signaling_pathway Dermorphin Dermorphin MOR Mu-Opioid Receptor (MOR) Dermorphin->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits Ca_channel Voltage-Gated Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibits K_channel GIRK Channels G_beta_gamma->K_channel Activates ATP ATP cAMP cAMP AC->cAMP Converts ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Neuronal_activity ↓ Neuronal Excitability Ca_influx->Neuronal_activity K_efflux->Neuronal_activity Analgesia Analgesia Neuronal_activity->Analgesia

Caption: Dermorphin-induced µ-opioid receptor signaling pathway.

radioligand_binding_assay_workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate: Membranes + Radioligand + Dermorphin prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification analysis Data Analysis: IC50 and Ki Determination quantification->analysis end End analysis->end

Caption: Workflow for a radioligand displacement binding assay.

gtp_gamma_s_binding_assay_workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up 96-well Plate: Membranes + GDP + Dermorphin prep_membranes->setup_assay pre_incubation Pre-incubate at 30°C setup_assay->pre_incubation initiate_reaction Initiate Reaction with [³⁵S]GTPγS pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation filtration Rapid Filtration to Terminate Reaction incubation->filtration quantification Quantify Radioactivity filtration->quantification analysis Data Analysis: EC50 and Emax Determination quantification->analysis end End analysis->end

Caption: Workflow for a [³⁵S]GTPγS binding assay.

References

The Pharmacological Profile of Dermorphin (Acetate): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Potent Heptapeptide (B1575542) Mu-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin (B549996), a naturally occurring heptapeptide first isolated from the skin of South American frogs of the genus Phyllomedusa, stands out as a remarkably potent and selective agonist for the mu (µ)-opioid receptor.[1] Its unique structure, which includes a D-alanine residue at the second position, confers a pharmacological profile characterized by exceptionally high antinociceptive potency, significantly exceeding that of morphine.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of Dermorphin (acetate), with a focus on its receptor binding affinity, functional activity, and downstream signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research, and quantitative data are summarized for comparative analysis. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding of its mechanism of action and characterization.

Introduction

Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) is a member of the dermorphin family of opioid peptides.[1] The presence of a D-amino acid is a rare feature in animal-derived peptides and is crucial for its high affinity and selectivity for the µ-opioid receptor.[2] As a highly potent analgesic, Dermorphin is reported to be 30-40 times more potent than morphine.[1] This exceptional potency has made it a subject of significant interest in the field of opioid research and drug development. This guide aims to provide a detailed technical resource on the core pharmacological aspects of Dermorphin, catering to the needs of researchers and scientists in the field.

Receptor Binding Profile

Dermorphin exhibits a high affinity and selectivity for the µ-opioid receptor over delta (δ) and kappa (κ) opioid receptors. This selectivity is a key characteristic that distinguishes it from many other opioid compounds and contributes to its specific pharmacological effects.

Quantitative Data: Receptor Binding Affinities

The binding affinity of Dermorphin for opioid receptors is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.

LigandReceptor SubtypeBinding Affinity (Ki, nM)Radioligand UsedCell Line/Tissue
Dermorphin Mu (µ) ~1 [3H]DAMGONot Specified
Delta (δ)~180[3H]DPDPENot Specified
Kappa (κ)>1000[3H]U69593Not Specified
MorphineMu (µ)1-10[3H]DAMGORecombinant human MOR
DAMGOMu (µ)1-5[3H]DAMGORecombinant human MOR

Note: The Ki values presented are compiled from various sources and may vary depending on the specific experimental conditions, radioligand, and tissue or cell line used.[3]

Functional Activity

Dermorphin acts as a potent agonist at the µ-opioid receptor, initiating a cascade of intracellular signaling events that ultimately lead to its pharmacological effects, most notably analgesia. Its functional activity can be assessed through various in vitro and in vivo assays.

In Vitro Functional Assays

GTPγS Binding Assay: This assay measures the activation of G-proteins coupled to the opioid receptor upon agonist binding. The potency (EC50) and efficacy (Emax) of an agonist can be determined. Dermorphin and its analogue, DermATTO488, have been shown to stimulate the binding of GTPγ[35S] with pEC50 values of 7.84 and 7.62, respectively.[4]

Guinea Pig Ileum (GPI) Assay: The GPI preparation is a classic model for studying the inhibitory effects of opioids on smooth muscle contraction. The myenteric plexus of the guinea pig ileum is rich in µ-opioid receptors, and their activation by agonists like Dermorphin inhibits the electrically stimulated contractions.[5] Dermorphin is significantly more potent than morphine in this assay.[2]

In Vivo Antinociceptive Activity

Tail-Flick Test: This is a common method for assessing the analgesic properties of compounds in rodents. The test measures the latency of the animal to withdraw its tail from a thermal stimulus. Dermorphin produces potent and long-lasting analgesia in this test.[2]

Quantitative Data: Functional Potency and Efficacy
AssayParameterDermorphinMorphine
GTPγS Binding Assay pEC507.84 ± 0.23-
Emax (fold stimulation)1.52 ± 0.36-
Guinea Pig Ileum Assay Relative Potency~39x > Morphine1
Rat Tail-Flick Test (i.c.v.) ED50 (pmol/rat)13-239800 - 49800

Note: Data are compiled from multiple sources and experimental conditions may vary.[2][4]

Signaling Pathways

As a G-protein coupled receptor (GPCR) agonist, Dermorphin's binding to the µ-opioid receptor initiates a cascade of intracellular events mediated by heterotrimeric G-proteins (Gi/o).

G-Protein Coupling and Downstream Effectors

Upon activation by Dermorphin, the µ-opioid receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein. This leads to the dissociation of the Gα(i/o)-GTP and Gβγ subunits, which then modulate the activity of various downstream effector proteins:

  • Inhibition of Adenylyl Cyclase: The activated Gα(i/o) subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[6]

  • Modulation of Ion Channels:

    • Activation of Potassium Channels: The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7][8] This leads to an efflux of K+ ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

    • Inhibition of Calcium Channels: The Gβγ subunit also inhibits voltage-gated calcium channels (N-type and L-type), which reduces calcium influx and subsequently decreases neurotransmitter release from presynaptic terminals.[9][10]

Dermorphin_Signaling_Pathway Dermorphin Dermorphin MOR Mu-Opioid Receptor (GPCR) Dermorphin->MOR Binds G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_channel GIRK Channel G_beta_gamma->K_channel Activates Ca_channel Voltage-Gated Ca2+ Channel G_beta_gamma->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx

Caption: Mu-opioid receptor signaling pathway activated by Dermorphin.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections provide representative protocols for key in vitro and in vivo assays used to characterize the pharmacological profile of Dermorphin.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the Ki of Dermorphin for the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [3H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compound: Dermorphin (acetate).

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [3H]-DAMGO, and varying concentrations of Dermorphin.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[11]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the Dermorphin concentration.

    • Determine the IC50 value (the concentration of Dermorphin that inhibits 50% of the specific binding of [3H]-DAMGO) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Radioligand_Binding_Workflow start Start prep Prepare Reagents (Membranes, Radioligand, Dermorphin, Buffers) start->prep setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep->setup incubate Incubate at RT (60-90 min) setup->incubate filter Rapid Filtration (Cell Harvester) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate Ki) count->analyze end End analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

[35S]GTPγS Binding Assay

This functional assay quantifies the activation of G-proteins by an agonist.

Objective: To determine the EC50 and Emax of Dermorphin for G-protein activation via the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes expressing the µ-opioid receptor.

  • Radioligand: [35S]GTPγS.

  • Test Compound: Dermorphin (acetate).

  • Positive Control: DAMGO.

  • Reagents: GDP, unlabeled GTPγS.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane Preparation: Prepare crude membranes from cells or tissues expressing the µ-opioid receptor.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer or unlabeled GTPγS (for non-specific binding).

    • Diluted Dermorphin, vehicle, or DAMGO.

    • Membrane suspension (10-20 µg of protein per well).

    • GDP (final concentration 10-100 µM).

  • Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

  • Initiation of Reaction: Add [35S]GTPγS (final concentration 0.05-0.1 nM) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the assay by rapid filtration through a 96-well filter plate. Wash the filters with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Subtract non-specific binding to obtain specific binding.

    • Plot specific binding against the logarithm of the Dermorphin concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[12]

Guinea Pig Ileum Bioassay

This ex vivo assay measures the inhibitory effect of opioids on electrically induced muscle contractions.

Objective: To determine the IC50 of Dermorphin for inhibiting contractions of the guinea pig ileum.

Materials:

  • Guinea Pig Ileum segment.

  • Organ Bath with Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Electrical Stimulator and Transducer.

  • Test Compound: Dermorphin (acetate).

Procedure:

  • Tissue Preparation: A segment of the guinea pig ileum is suspended in an organ bath containing Krebs solution.

  • Stimulation: The ileum is subjected to electrical field stimulation to induce twitch contractions.

  • Drug Administration: Once stable contractions are achieved, cumulative concentrations of Dermorphin are added to the organ bath.

  • Measurement: The inhibition of the twitch response is measured for each concentration of Dermorphin.

  • Data Analysis: The percentage of inhibition is plotted against the logarithm of the Dermorphin concentration to determine the IC50 value.

Rat Tail-Flick Test

This in vivo assay assesses the antinociceptive (pain-relieving) effects of a compound.

Objective: To determine the ED50 of Dermorphin for producing analgesia in rats.

Materials:

  • Male Sprague-Dawley rats.

  • Tail-flick analgesiometer (radiant heat source).

  • Test Compound: Dermorphin (acetate).

Procedure:

  • Baseline Measurement: The baseline tail-flick latency (time to withdraw the tail from the heat source) is determined for each rat. A cut-off time is set to prevent tissue damage.[13]

  • Drug Administration: Dermorphin is administered, typically via intracerebroventricular (i.c.v.) or intravenous (i.v.) injection.

  • Post-treatment Measurement: The tail-flick latency is measured at various time points after drug administration.

  • Data Analysis: The maximum possible effect (%MPE) is calculated for each animal at each time point. The ED50 (the dose that produces 50% of the maximum possible effect) is then determined.

Conclusion

Dermorphin (acetate) is a heptapeptide with a remarkable pharmacological profile, characterized by its high potency and selectivity as a µ-opioid receptor agonist. Its potent antinociceptive effects, demonstrated in a variety of preclinical models, underscore its significance in opioid research. The detailed understanding of its receptor binding characteristics, functional activity, and downstream signaling pathways, as outlined in this guide, provides a solid foundation for further investigation into its therapeutic potential and for the development of novel analgesics with improved pharmacological properties. The provided experimental protocols serve as a practical resource for researchers aiming to explore the intricate pharmacology of this unique opioid peptide.

References

Dermorphin (Acetate): A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin (B549996), a potent and selective μ-opioid receptor agonist, holds significant interest for therapeutic applications. This technical guide provides a comprehensive overview of the solubility and stability characteristics of dermorphin and its common salt form, dermorphin (acetate). The information compiled herein is intended to support researchers, scientists, and drug development professionals in the handling, formulation, and analysis of this heptapeptide. This document summarizes available quantitative data on solubility in various solvents, discusses known stability profiles, and outlines potential degradation pathways. Furthermore, it provides detailed, adaptable experimental protocols for solubility and stability assessment, alongside a visualization of the primary signaling pathway associated with dermorphin's mechanism of action.

Introduction

Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) is a naturally occurring opioid peptide originally isolated from the skin of South American frogs of the Phyllomedusa genus. Its high potency and selectivity for the μ-opioid receptor make it a subject of considerable interest in pain management research. Understanding the physicochemical properties of dermorphin, particularly its solubility and stability, is paramount for its effective use in preclinical and clinical research, as well as for the development of potential therapeutic formulations. This guide aims to consolidate the available technical information on these critical parameters.

Solubility Characteristics

Dermorphin (acetate) is supplied as a crystalline solid. The solubility of the peptide is influenced by the solvent, pH, and the presence of salts.

Table 1: Solubility of Dermorphin (Acetate) in Various Solvents

SolventApproximate Solubility (mg/mL)Reference
Phosphate-Buffered Saline (PBS), pH 7.2~10[1]
Ethanol~30[1]
Dimethyl Sulfoxide (DMSO)~30[1]
Dimethylformamide (DMF)~30[1]
WaterSoluble[2]

Note: It is recommended to purge organic solvents with an inert gas before dissolving the peptide.[1] Aqueous solutions are not recommended for storage for more than one day.[1]

Stability Profile

The stability of dermorphin is a critical factor for its storage, handling, and formulation. Degradation can occur through various pathways, including hydrolysis, oxidation, and enzymatic cleavage.

Solid-State Stability

As a crystalline solid, dermorphin (acetate) exhibits good long-term stability when stored under appropriate conditions.

Table 2: Solid-State Stability of Dermorphin (Acetate)

Storage ConditionStabilityReference
-20°C≥ 4 years[2]
Solution Stability

The stability of dermorphin in solution is significantly influenced by pH, temperature, and the presence of enzymes.

  • pH-Dependent Stability: While comprehensive quantitative data on the pH-stability profile of dermorphin is limited, one study on a dermorphin derivative in an aqueous solution at pH 5.47 did not report immediate degradation, suggesting some stability in a slightly acidic environment.[3] Generally, peptides are susceptible to hydrolysis at both acidic and basic pH. It is advisable to prepare fresh solutions for immediate use.

  • Temperature Stability: Aqueous solutions of dermorphin are not recommended for long-term storage, even at refrigerated temperatures.[1] For short-term storage of a few days, refrigeration at 2-8°C in a sterile, light-protected container may be acceptable, but long-term storage of peptide solutions is not recommended.[4] Repeated freeze-thaw cycles should be avoided as they can accelerate degradation.[4]

  • Enzymatic Degradation: Dermorphin is susceptible to enzymatic degradation. A study on the in vitro degradation of dermorphin in rat brain and kidney homogenates identified the cleavage of the peptide bond between Glycine and Tyrosine, resulting in the formation of the N-terminal tetrapeptide (H-Tyr-D-Ala-Phe-Gly-OH) as a primary catabolite.[5] The presence of a D-amino acid at the second position (D-Ala) confers some resistance to degradation by aminopeptidases.[6]

Potential Degradation Pathways

Based on the structure of dermorphin and general knowledge of peptide degradation, the following pathways are potential routes of instability:

  • Hydrolysis: Cleavage of the peptide backbone, particularly at acidic or basic pH.

  • Oxidation: The tyrosine residues are susceptible to oxidation.

  • Deamidation: The C-terminal serine amide could potentially undergo deamidation.

  • Enzymatic Cleavage: As demonstrated, specific peptidases can cleave the peptide chain.[5]

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of dermorphin (acetate), adapted from common practices for synthetic peptides.

Protocol for Solubility Determination

This protocol outlines a systematic approach to determine the solubility of dermorphin (acetate) in a desired solvent.

Objective: To determine the approximate solubility of dermorphin (acetate) in a specific solvent.

Materials:

  • Dermorphin (acetate) powder

  • Selected solvent (e.g., water, PBS, ethanol, DMSO)

  • Vortex mixer

  • Sonicator

  • Microcentrifuge

  • Analytical balance

Procedure:

  • Weigh a small, accurately known amount of dermorphin (acetate) (e.g., 1 mg) into a microcentrifuge tube.

  • Add a small, precise volume of the solvent (e.g., 100 µL) to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, sonicate the sample for 5-10 minutes.

  • Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble at that concentration.

  • If undissolved particles remain, add another known volume of solvent and repeat steps 3-5 until the peptide is fully dissolved.

  • Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the peptide.

Workflow for Solubility Determination

G cluster_start Start cluster_process Solubilization Process cluster_decision Decision cluster_end End start Weigh Dermorphin (acetate) add_solvent Add small volume of solvent start->add_solvent vortex Vortex add_solvent->vortex sonicate Sonicate vortex->sonicate inspect Visually inspect sonicate->inspect dissolved Fully Dissolved? inspect->dissolved dissolved->add_solvent No calculate Calculate Solubility dissolved->calculate Yes end End calculate->end

Caption: Workflow for determining peptide solubility.

Protocol for Stability-Indicating HPLC Method

This protocol provides a general framework for developing a High-Performance Liquid Chromatography (HPLC) method to assess the stability of dermorphin (acetate) and separate it from potential degradation products.

Objective: To develop and validate an HPLC method capable of quantifying dermorphin (acetate) in the presence of its degradation products.

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Dermorphin (acetate) reference standard

  • Forced degradation samples (see Protocol 4.3)

Procedure:

  • Sample Preparation: Prepare a stock solution of dermorphin (acetate) in a suitable solvent (e.g., Mobile Phase A) at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions (Initial):

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 20 µL

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

  • Method Optimization:

    • Inject the undergraded dermorphin (acetate) standard and the forced degradation samples.

    • Optimize the gradient profile, flow rate, and column temperature to achieve baseline separation of the main dermorphin peak from all degradation product peaks.

  • Method Validation (according to ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for HPLC Method Development

G cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_end Final Method prep_samples Prepare Standard and Forced Degradation Samples initial_conditions Set Initial HPLC Conditions prep_samples->initial_conditions run_samples Run Samples initial_conditions->run_samples optimize Optimize Separation run_samples->optimize optimize->run_samples Iterate validate Validate Method (ICH) optimize->validate Separation Achieved final_method Stability-Indicating Method validate->final_method

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Objective: To generate potential degradation products of dermorphin (acetate) under various stress conditions.

Materials:

  • Dermorphin (acetate) solution (e.g., 1 mg/mL in water or a suitable buffer)

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • UV lamp and controlled temperature chamber

Procedure:

  • Acid Hydrolysis: Mix the dermorphin solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Mix the dermorphin solution with an equal volume of NaOH solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.

  • Oxidative Degradation: Mix the dermorphin solution with an equal volume of H₂O₂ solution. Store at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the dermorphin solution at an elevated temperature (e.g., 70°C) for a defined period (e.g., 1, 3, 7 days).

  • Photolytic Degradation: Expose the dermorphin solution to UV light (e.g., according to ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method (Protocol 4.2).

Mechanism of Action and Signaling Pathway

Dermorphin exerts its potent analgesic effects by acting as a high-affinity agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6]

Signaling Pathway of Dermorphin via the μ-Opioid Receptor

G cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Dermorphin Dermorphin MOR μ-Opioid Receptor (MOR) Dermorphin->MOR Binds to G_protein Gαi/o Protein MOR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Decreases production of Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia Reduced Neurotransmitter Release K_channel->Analgesia Hyperpolarization

Caption: Simplified signaling pathway of Dermorphin via the μ-opioid receptor.

Upon binding of dermorphin to the MOR, the associated inhibitory G-protein (Gαi/o) is activated. This activation leads to several downstream effects, including:

  • Inhibition of adenylyl cyclase: This results in decreased intracellular levels of cyclic AMP (cAMP).

  • Inhibition of voltage-gated calcium channels: This reduces neurotransmitter release from presynaptic terminals.

  • Activation of inwardly rectifying potassium channels: This leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability.

Collectively, these actions result in the potent analgesic effects characteristic of dermorphin.

Conclusion

This technical guide provides a summary of the current knowledge on the solubility and stability of dermorphin (acetate). While specific quantitative data on its stability under various pH and temperature conditions are limited, the provided information on solubility in common laboratory solvents and general stability characteristics serves as a valuable resource for researchers. The outlined experimental protocols offer a framework for conducting further investigations to establish a more comprehensive stability profile. A thorough understanding of these physicochemical properties is essential for the continued exploration of dermorphin as a potential therapeutic agent.

References

Endogenous Function of Dermorphin in Amphibian Skin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin (B549996), a heptapeptide (B1575542) opioid isolated from the skin of South American frogs of the genus Phyllomedusa, represents a fascinating example of natural product pharmacology.[1][2] Its unique structure, featuring a D-alanine residue at the second position, confers remarkable potency and selectivity for the μ-opioid receptor (MOR).[1][2] This characteristic makes dermorphin and its analogs valuable tools for opioid research and potential templates for the development of novel analgesics. This technical guide provides an in-depth overview of the endogenous function of dermorphin in amphibian skin, including its biosynthesis, physiological roles, and the experimental methodologies used for its study.

Data Presentation: Quantitative Analysis of Dermorphin Activity

The following tables summarize the binding affinities and analgesic potencies of dermorphin and its related peptides. These quantitative data are essential for understanding its pharmacological profile.

Table 1: Opioid Receptor Binding Affinity of Dermorphin

PeptideReceptorTest SystemRadioligandParameterValue (nM)Reference(s)
Dermorphinμ (mu)Rat brain membranes[3H]DAMGOKi0.33[3]
Dermorphinμ (mu)Rat brain membranes[3H]DermorphinKd0.86[4]
Dermorphinμ (mu)Rat brain membranes[3H]DermorphinIC501.6[4]
Dermorphinμ (mu)CHO cells[3H]DAMGOIC500.72[5]
Dermorphinδ (delta)Rat brain membranes[3H]DPDPEKi62[6]
Dermorphinδ (delta)CHO cells[3H]DPDPEIC50197[5]
Dermorphinκ (kappa)Guinea pig cerebellum[3H]EthylketocyclazocineKi>5000[6]
[Lys7]dermorphinμ (mu)CHO-K1 cellsDRM-800IC5040[3]
DRM-800 is a fluorescently labeled analog of (Lys7)-Dermorphin.

Table 2: Analgesic Potency of Dermorphin

PeptideAdministration RouteAnimal ModelAnalgesia TestParameterValuePotency vs. MorphineReference(s)
DermorphinIntracerebroventricular (ICV)RatTail-flickED5023 pmol/rat752x[7]
DermorphinIntracerebroventricular (ICV)RatHot plateED5013.3 pmol/rat2,170x[7]
DermorphinIntravenous (IV)MouseNot specifiedED501.02 µmol/kg~11x[7]
DermorphinSubcutaneous (SC)RatTail-pinchED500.83 mg/kg-[7]

Biosynthesis of Dermorphin

A remarkable feature of dermorphin is the presence of a D-alanine at position 2, which is not one of the 20 proteinogenic amino acids encoded in the genetic code.[1][8] The biosynthesis of dermorphin involves a unique post-translational modification. The precursor protein for dermorphin is encoded by a gene that contains the standard GCG codon for L-alanine.[9][10] Following translation, an enzyme known as an amino acid isomerase catalyzes the conversion of the L-alanine residue within the peptide chain to a D-alanine residue.[8] This enzymatic epimerization is a critical step in producing the biologically active form of dermorphin.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_er_golgi ER & Golgi cluster_secretory_vesicle Secretory Vesicle Gene Dermorphin Precursor Gene (contains GCG codon for L-Ala) mRNA prepro-dermorphin mRNA Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Precursor Prepro-dermorphin (contains L-Ala) Ribosome->Precursor Processing Signal Peptide Cleavage & Post-Translational Modification Precursor->Processing Isomerase Amino Acid Isomerase Processing->Isomerase Pro-dermorphin Pro-dermorphin (contains D-Ala) Isomerase->Pro-dermorphin Final_Processing Proteolytic Cleavage & C-terminal Amidation Pro-dermorphin->Final_Processing Dermorphin Active Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) Final_Processing->Dermorphin

Caption: Biosynthesis of Dermorphin in Amphibian Skin.

Physiological Function

The primary endogenous function of dermorphin in amphibian skin is likely as a component of a chemical defense mechanism against predators. Upon threat, the frog secretes a cocktail of bioactive peptides, including dermorphin. The potent analgesic and locomotor effects of dermorphin could disorient or incapacitate a predator, increasing the frog's chances of survival.[9] Additionally, the analgesic properties may help the amphibian tolerate injuries sustained during a predatory attack.

Experimental Protocols

Extraction and Purification of Dermorphin from Amphibian Skin

This protocol outlines the general steps for isolating dermorphin from the skin secretions of Phyllomedusa frogs.

Materials:

  • Live Phyllomedusa specimens

  • Norepinephrine solution (for stimulation) or gentle mechanical stimulation

  • Methanol (B129727)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (B52724) (ACN)

  • Sep-Pak C18 cartridges

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Skin Secretion Collection: Stimulate peptide secretion by either a mild electrical stimulation, injection of norepinephrine, or gentle mechanical handling of the frog's skin.[11][12] Collect the secretions by rinsing the frog with a suitable buffer or distilled water.

  • Extraction: Immediately mix the collected secretion with methanol to precipitate proteins and extract the peptides. Centrifuge the mixture and collect the supernatant.

  • Solid-Phase Extraction: Pass the methanolic extract through a Sep-Pak C18 cartridge to partially purify the peptides. Elute the bound peptides with an increasing gradient of acetonitrile in water containing 0.1% TFA.

  • RP-HPLC Purification: Further purify the peptide fractions using RP-HPLC on a C18 column.[8] Use a linear gradient of acetonitrile in 0.1% TFA to elute the peptides. Monitor the elution at 216 nm and 280 nm.[8]

  • Lyophilization: Collect the fractions containing dermorphin and lyophilize to obtain the purified peptide.

  • Characterization: Confirm the identity and purity of dermorphin using MALDI-TOF mass spectrometry and amino acid analysis.[13]

G Start Amphibian Skin Secretion Extraction Methanol Extraction Start->Extraction SPE Solid-Phase Extraction (Sep-Pak C18) Extraction->SPE HPLC RP-HPLC Purification (C18 Column) SPE->HPLC Lyophilization Lyophilization HPLC->Lyophilization Analysis MALDI-TOF MS & Amino Acid Analysis Lyophilization->Analysis

Caption: Experimental Workflow for Dermorphin Purification.

Radioligand Binding Assay for μ-Opioid Receptor

This protocol describes a competitive binding assay to determine the affinity of dermorphin for the μ-opioid receptor.

Materials:

  • Rat brain membrane preparation (or cells expressing MOR)

  • [3H]-DAMGO (a selective μ-opioid receptor radioligand)

  • Dermorphin (unlabeled ligand)

  • Naloxone (B1662785) (for non-specific binding)

  • 50 mM Tris-HCl buffer (pH 7.4)

  • 96-well plate

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude membrane fractions from rat brain tissue, a rich source of μ-opioid receptors.[3]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

    • Total Binding: Add [3H]-DAMGO and buffer.

    • Non-specific Binding: Add [3H]-DAMGO and a high concentration of naloxone (e.g., 10 µM).

    • Competitive Binding: Add [3H]-DAMGO and serial dilutions of dermorphin.

  • Incubation: Add the membrane preparation to all wells and incubate at 25°C for 60-90 minutes to reach equilibrium.[3]

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the dermorphin concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[14]

Dermorphin Signaling Pathway

Dermorphin exerts its effects by acting as a potent and selective agonist at the μ-opioid receptor, which is a G-protein coupled receptor (GPCR).[15][16] The binding of dermorphin to the μ-opioid receptor activates the inhibitory G-protein (Gi/Go) signaling cascade.

G Dermorphin Dermorphin MOR μ-Opioid Receptor (GPCR) Dermorphin->MOR Binds G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase αi inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels βγ modulates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Analgesia, Respiratory Depression, Euphoria PKA->Cellular_Response Ion_Channels->Cellular_Response

Caption: Dermorphin Signaling Pathway via the μ-Opioid Receptor.

Upon activation, the G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[17] The Gβγ subunit can directly modulate the activity of ion channels, such as activating inwardly rectifying potassium (K+) channels and inhibiting voltage-gated calcium (Ca2+) channels.[17] These downstream effects collectively lead to a reduction in neuronal excitability and neurotransmitter release, resulting in the potent analgesic effects of dermorphin.

Conclusion

Dermorphin stands out as a powerful tool in opioid pharmacology due to its high potency and selectivity for the μ-opioid receptor. Its unique D-amino acid configuration, a product of a remarkable post-translational modification, underscores the innovative strategies employed in nature for the synthesis of bioactive molecules. The detailed understanding of its biosynthesis, physiological function, and the methodologies for its study, as outlined in this guide, are crucial for advancing research in pain management and drug development. Further investigation into dermorphin and its analogs may pave the way for the creation of novel analgesics with improved therapeutic profiles.

References

An In-depth Technical Guide to the Dermorphin (Acetate) Precursor Protein and its Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dermorphin (B549996) precursor protein and its intricate biosynthetic pathway. Dermorphin, a potent and highly selective μ-opioid receptor agonist, is a heptapeptide (B1575542) originally isolated from the skin of the South American frog, Phyllomedusa sauvagei.[1][2] Its unique structure, containing a D-alanine residue, and its remarkable pharmacological profile have made it a subject of intense research. This document details the molecular journey from gene to bioactive peptide, outlines key experimental methodologies, and presents relevant quantitative data to facilitate further investigation and drug development efforts.

The Pro-Dermorphin Precursor Protein

Dermorphin is not synthesized directly but originates from a larger precursor protein, pro-dermorphin.[3][4] The structure of this precursor has been elucidated through the cloning and sequencing of its corresponding cDNA from frog skin mRNA.[5][6]

A key finding from the cDNA analysis is that the codon for the second amino acid in the dermorphin sequence is GCG, which codes for L-alanine.[5][6][7] This discovery was pivotal, as it demonstrated that the D-alanine characteristic of mature dermorphin is the result of a post-translational modification.[1][8]

The pro-dermorphin precursor is a multi-domain protein that contains not only the sequence for dermorphin but also for other related opioid peptides, such as dermenkephalin and deltorphins.[3][9] The precursor exhibits homologous repeats of a 35-amino acid sequence, each containing a copy of the dermorphin heptapeptide.[5]

The Biosynthetic Pathway of Dermorphin

The biosynthesis of dermorphin is a multi-step process that begins with the ribosomal synthesis of the pro-dermorphin precursor and culminates in the mature, bioactive heptapeptide. This pathway involves several crucial post-translational modifications.

The key steps in the biosynthesis of dermorphin are:

  • Transcription and Translation: The gene encoding pro-dermorphin is transcribed into mRNA, which is then translated into the precursor protein on ribosomes.

  • Proteolytic Cleavage: The pro-dermorphin precursor undergoes proteolytic processing by endopeptidases to release the immature dermorphin peptide and other related peptides.[10]

  • L- to D-Amino Acid Isomerization: A pivotal and unusual step is the enzymatic conversion of the L-alanine residue at position 2 to a D-alanine residue. This stereochemical inversion is catalyzed by a specific L-to-D-amino acid isomerase.[1][11] This modification is critical for dermorphin's high affinity and selectivity for the μ-opioid receptor.[12]

  • C-terminal Amidation: The C-terminal serine residue of dermorphin is amidated, a common post-translational modification for many bioactive peptides that enhances their stability and activity.

dermorphin_biosynthesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm (Ribosome) cluster_secretory_pathway Secretory Pathway (ER/Golgi) Pro-dermorphin Gene Pro-dermorphin Gene Pro-dermorphin mRNA Pro-dermorphin mRNA Pro-dermorphin Gene->Pro-dermorphin mRNA Transcription Pro-dermorphin Precursor (L-Ala) Pro-dermorphin Precursor (L-Ala) Pro-dermorphin mRNA->Pro-dermorphin Precursor (L-Ala) Translation Immature Dermorphin (L-Ala) Immature Dermorphin (L-Ala) Pro-dermorphin Precursor (L-Ala)->Immature Dermorphin (L-Ala) Proteolytic Cleavage Immature Dermorphin (D-Ala) Immature Dermorphin (D-Ala) Immature Dermorphin (L-Ala)->Immature Dermorphin (D-Ala) L- to D-Isomerization (Amino Acid Isomerase) Mature Dermorphin Mature Dermorphin Immature Dermorphin (D-Ala)->Mature Dermorphin C-terminal Amidation

Quantitative Data

This section summarizes the available quantitative data related to dermorphin and its analysis.

Table 1: Receptor Binding Affinity of Dermorphin

Receptor SubtypeRadioligandKi (nM)Kd (nM)Bmax (fmol/mg protein)Reference
μ (mu)[3H]Dermorphin1.60.86-[13]
μ (mu)[3H]Tyr-DAla-Gly-MePhe-Gly-ol0.70.4692[14]
δ (delta)[3H]Tyr-DPen-Gly-Phe-DPen62--[14]
κ (kappa)[3H]ethylketocyclazocine>5000--[14]

Table 2: LC-MS/MS Parameters for Dermorphin Detection

ParameterValueReference
Limit of Detection (LOD)
Plasma10 pg/mL[7]
Urine20 pg/mL[7]
Plasma (Dermorphin)2 pg/mL[15]
Plasma (HYP6-dermorphin)10 pg/mL[15]
Limit of Quantification (LOQ)
Plasma20 pg/mL[7]
Urine50 pg/mL[7]
Urine0.1 ng/mL[16]
Quantification Range
Plasma20-10,000 pg/mL[7]
Urine50-20,000 pg/mL[7]
Urine0.1-1000 ng/mL[16]
Mass Transitions (m/z)
Dermorphin803.37 -> 602.2, 202.1, 574.3[17]
Dermorphin (1-4)457.21 -> 207.1, 223.1, 235.1[17]

Table 3: Relative Abundance of Dermenkephalin-Related Peptides in Frog Skin

PeptideRelative ConcentrationReference
[L-Met2]dermenkephalin~100x that of dermenkephalin[4]
Dermenkephalin1x[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the dermorphin precursor and its biosynthesis.

cDNA Library Construction and Screening for the Pro-Dermorphin Gene

This protocol is a generalized procedure based on standard molecular biology techniques and the specific details reported for the cloning of the pro-dermorphin cDNA.[5][6]

Objective: To isolate the cDNA encoding the pro-dermorphin precursor protein.

Materials:

  • Phyllomedusa sauvagei skin tissue

  • mRNA isolation kit (e.g., Oligo(dT)-cellulose based)

  • cDNA synthesis kit (including reverse transcriptase, dNTPs, primers)

  • Linkers with restriction sites

  • Plasmid or phage cloning vector

  • Competent E. coli cells

  • Nylon membranes for replica plating

  • Radiolabeled oligonucleotide probes (designed based on the dermorphin amino acid sequence)

  • Hybridization buffer

  • Wash buffers

  • X-ray film and cassette

Procedure:

  • mRNA Isolation:

    • Excise skin tissue from P. sauvagei and immediately freeze in liquid nitrogen.

    • Homogenize the tissue and extract total RNA using a suitable method (e.g., guanidinium (B1211019) thiocyanate-phenol-chloroform extraction).

    • Isolate poly(A)+ mRNA from the total RNA using an oligo(dT)-cellulose affinity column.[3][18]

  • cDNA Synthesis:

    • Synthesize the first strand of cDNA from the purified mRNA using reverse transcriptase and an oligo(dT) primer.

    • Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

    • Create blunt ends on the double-stranded cDNA using T4 DNA polymerase.

  • Ligation and Transformation:

    • Ligate the double-stranded cDNA to appropriate linkers containing a restriction site (e.g., EcoRI).

    • Digest the linkered cDNA and the cloning vector (e.g., pBR322 or a lambda phage vector) with the corresponding restriction enzyme.

    • Ligate the cDNA into the vector using T4 DNA ligase.

    • Transform competent E. coli cells with the ligation mixture.

  • Library Screening:

    • Plate the transformed bacteria on agar (B569324) plates to obtain individual colonies or plaques.

    • Prepare replica filters by transferring the colonies/plaques to nylon membranes.

    • Lyse the cells on the filters and denature the DNA.

    • Prehybridize the filters in hybridization buffer.

    • Hybridize the filters with the radiolabeled oligonucleotide probes designed to be complementary to the dermorphin coding sequence.

    • Wash the filters under stringent conditions to remove non-specifically bound probes.

    • Expose the filters to X-ray film to identify positive clones.

  • Clone Isolation and Sequencing:

    • Isolate the positive clones from the master plates.

    • Purify the plasmid DNA or phage DNA.

    • Sequence the cDNA insert to confirm it encodes the pro-dermorphin precursor.

Analysis of Dermorphin by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on published methods for the detection and quantification of dermorphin in biological samples.[7][16][17]

Objective: To identify and quantify dermorphin in a biological matrix (e.g., plasma, urine).

Materials:

  • Biological sample (plasma, urine)

  • Internal standard (e.g., isotopically labeled dermorphin)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation:

    • Spike the biological sample with the internal standard.

    • Pre-treat the sample as required (e.g., for plasma, add EDTA; for urine, add urea).

    • Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

      • Condition the SPE cartridge with methanol (B129727) and water.

      • Load the pre-treated sample.

      • Wash the cartridge to remove interfering substances.

      • Elute dermorphin with an appropriate solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate dermorphin from other components on the C18 column using a gradient elution with mobile phases A and B.

    • Detect dermorphin using the mass spectrometer in multiple reaction monitoring (MRM) mode.

      • Set the ESI source to positive ion mode.

      • Monitor the specific precursor-to-product ion transitions for dermorphin (e.g., m/z 803.4 -> 602.2).

  • Data Analysis:

    • Integrate the peak areas for dermorphin and the internal standard.

    • Create a calibration curve using standards of known concentrations.

    • Quantify the amount of dermorphin in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological Sample Biological Sample Internal Standard Spiking Internal Standard Spiking Biological Sample->Internal Standard Spiking Solid-Phase Extraction Solid-Phase Extraction Internal Standard Spiking->Solid-Phase Extraction Elution and Reconstitution Elution and Reconstitution Solid-Phase Extraction->Elution and Reconstitution HPLC Separation HPLC Separation Elution and Reconstitution->HPLC Separation Mass Spectrometry Detection (MRM) Mass Spectrometry Detection (MRM) HPLC Separation->Mass Spectrometry Detection (MRM) Peak Integration Peak Integration Mass Spectrometry Detection (MRM)->Peak Integration Calibration Curve Generation Calibration Curve Generation Peak Integration->Calibration Curve Generation Quantification Quantification Calibration Curve Generation->Quantification

In Vitro L- to D-Amino Acid Isomerase Assay

This is a generalized protocol for detecting peptide isomerase activity, which can be adapted to study the specific enzyme responsible for dermorphin biosynthesis.

Objective: To detect and characterize the enzymatic activity that converts L-alanine to D-alanine within a dermorphin precursor peptide.

Materials:

  • Tissue homogenate or purified enzyme fraction suspected to contain the isomerase.

  • Synthetic peptide substrate corresponding to a portion of the pro-dermorphin sequence containing L-alanine (e.g., Tyr-L-Ala-Phe-Gly-Tyr-Pro-Ser).

  • Reaction buffer (e.g., Tris-HCl with appropriate pH and cofactors, if any).

  • HPLC system with a chiral column or a standard C18 column capable of separating the L- and D-isomers (often after derivatization).

  • Mass spectrometer for product confirmation.

Procedure:

  • Enzyme Preparation:

    • Prepare a crude enzyme extract from a relevant tissue source (e.g., frog skin).

    • Optionally, perform further purification steps (e.g., ammonium sulfate (B86663) precipitation, column chromatography) to enrich for the isomerase activity.

  • Enzymatic Reaction:

    • Set up reaction mixtures containing the enzyme preparation, the synthetic L-peptide substrate, and the reaction buffer.

    • Incubate the reactions at an optimal temperature for a defined period.

    • Include control reactions (e.g., no enzyme, heat-inactivated enzyme) to account for non-enzymatic isomerization.

  • Reaction Quenching and Analysis:

    • Stop the reactions by adding a quenching agent (e.g., acid) or by heating.

    • Analyze the reaction products by HPLC to separate the L- and D-isomers of the peptide.

    • Quantify the amount of D-isomer formed to determine the enzyme activity.

  • Product Confirmation:

    • Collect the HPLC peak corresponding to the D-isomer.

    • Confirm the identity of the product by mass spectrometry.

Conclusion

The study of the dermorphin precursor protein and its biosynthesis has unveiled a fascinating example of post-translational modification, namely the enzymatic conversion of an L-amino acid to its D-isomer in a ribosomally synthesized peptide. This technical guide has provided a detailed overview of the pro-dermorphin protein, its multi-step biosynthetic pathway, relevant quantitative data, and key experimental protocols. This information serves as a valuable resource for researchers in the fields of molecular biology, pharmacology, and drug development who are interested in further exploring the unique biology of dermorphin and its potential as a therapeutic agent. The provided methodologies offer a foundation for the expression, purification, and characterization of the enzymes involved in this pathway, as well as for the sensitive detection and quantification of dermorphin and its related peptides.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Dermorphin (Acetate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of Dermorphin (B549996), a potent and selective μ-opioid receptor agonist. Dermorphin, a heptapeptide (B1575542) with the sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂, was originally isolated from the skin of South American frogs of the genus Phyllomedusa.[1][2] Its unique structure, containing a D-amino acid at the second position, contributes to its high potency, estimated to be 30-40 times greater than morphine.[1][3] This guide details the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for the synthesis of Dermorphin with a C-terminal amide, cleavage from the resin, and subsequent purification and analysis. The acetate (B1210297) salt form is obtained after purification by reversed-phase high-performance liquid chromatography (RP-HPLC) using a mobile phase containing acetic acid, or through a separate salt exchange step.

Dermorphin: Properties and Synthesis Overview

Dermorphin's high affinity for the μ-opioid receptor makes it a valuable tool in pain research and a potential lead compound for the development of novel analgesics.[4] The synthesis of its C-terminal amide is effectively achieved using the Fmoc-SPPS methodology on a Rink Amide resin. This approach allows for the assembly of the peptide chain in a stepwise manner, followed by cleavage and deprotection to yield the desired peptide amide.

PropertyValue
Amino Acid Sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂
Molecular Formula C₄₀H₅₀N₈O₁₀
Molecular Weight 802.89 g/mol [4]
Biological Target μ-opioid receptor (agonist)[1][5]

Experimental Protocols

Materials and Reagents
ReagentGrade
Rink Amide MBHA Resin (100-200 mesh, ~0.5 mmol/g)Synthesis Grade
Fmoc-Ser(tBu)-OHSynthesis Grade
Fmoc-Pro-OHSynthesis Grade
Fmoc-Tyr(tBu)-OHSynthesis Grade
Fmoc-Gly-OHSynthesis Grade
Fmoc-Phe-OHSynthesis Grade
Fmoc-D-Ala-OHSynthesis Grade
N,N'-Diisopropylcarbodiimide (DIC)Synthesis Grade
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)Synthesis Grade
Piperidine (B6355638)Synthesis Grade
N-methyl-2-pyrrolidone (NMP)HPLC Grade
Dichloromethane (DCM)HPLC Grade
Trifluoroacetic acid (TFA)Reagent Grade
Triisopropylsilane (TIS)Reagent Grade
Diethyl ether (cold)Reagent Grade
Acetonitrile (ACN)HPLC Grade
Deionized WaterHPLC Grade
Solid-Phase Peptide Synthesis Workflow

The synthesis is described for a 0.1 mmol scale.

SPPS_Workflow Resin_Swelling 1. Resin Swelling (Rink Amide MBHA in DCM) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in NMP) Resin_Swelling->Fmoc_Deprotection Washing_1 3. NMP Wash Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in NMP) Washing_2 5. NMP Wash Amino_Acid_Coupling->Washing_2 Repeat_Cycle Repeat Steps 2-5 for each amino acid Washing_2->Repeat_Cycle C- to N-terminus: Ser, Pro, Tyr, Gly, Phe, D-Ala, Tyr Final_Deprotection 6. Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Final_Washing 7. Final Wash (NMP, then DCM) Final_Deprotection->Final_Washing Drying 8. Resin Drying Final_Washing->Drying Cleavage 9. Cleavage and Deprotection (TFA/TIS/H₂O Cocktail) Drying->Cleavage Precipitation 10. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 11. Purification (RP-HPLC) Precipitation->Purification Lyophilization 12. Lyophilization Purification->Lyophilization Wasting_1 Wasting_1 Wasting_1->Amino_Acid_Coupling

Figure 1: Dermorphin Solid-Phase Peptide Synthesis Workflow.

Step-by-Step Synthesis Protocol
  • Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol) in DCM for 30 minutes in a reaction vessel. Drain the DCM.

  • First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):

    • Perform Fmoc deprotection by adding 20% piperidine in NMP to the resin and agitating for 5 minutes. Drain and repeat for 15 minutes.

    • Wash the resin thoroughly with NMP (5x).

    • In a separate vial, pre-activate Fmoc-Ser(tBu)-OH (0.4 mmol, 4 eq) with HBTU (0.4 mmol, 4 eq) and DIPEA (0.8 mmol, 8 eq) in NMP for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Wash the resin with NMP (3x). Perform a Kaiser test to confirm complete coupling (negative result).

  • Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for the remaining amino acids in the sequence: Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-D-Ala-OH, and Fmoc-Tyr(tBu)-OH.

  • Final Deprotection and Washing: After the final coupling, perform a final Fmoc deprotection. Wash the peptide-resin with NMP (5x), followed by DCM (5x), and dry under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.

    • Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin) and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Add the filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum.

Purification and Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude dermorphin is purified by preparative RP-HPLC. The acetate salt is formed by using acetic acid in the mobile phase.

ParameterCondition
Column Preparative C18 (e.g., 10 µm, 250 x 21.2 mm)
Mobile Phase A 0.1% Acetic Acid in H₂O
Mobile Phase B 0.1% Acetic Acid in Acetonitrile (ACN)
Gradient Linear gradient, e.g., 10-50% B over 40 minutes
Flow Rate ~15 mL/min
Detection UV at 220 nm and 280 nm

Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry. Pure fractions are pooled for lyophilization.

Quantitative Data

The following table presents typical, though not specifically cited, results for the synthesis of dermorphin and similar peptides. Actual yields may vary based on synthesis scale and specific laboratory conditions.

ParameterExpected Value
Crude Purity (by HPLC) ~70-80%
Purified Yield 25-45%
Final Purity (by HPLC) ≥98%
Mass Spectrometry (ESI-MS) [M+H]⁺ calculated: 803.9, observed: 803.9 ± 0.2

Dermorphin Signaling Pathway

Dermorphin exerts its analgesic effects by binding to and activating the μ-opioid receptor, a G-protein coupled receptor (GPCR). This initiates an intracellular signaling cascade.

Dermorphin_Signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor (GPCR) G_Protein Gi/o Protein (αβγ complex) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC αi subunit inhibits Ca_Channel Voltage-Gated Ca²⁺ Channel G_Protein->Ca_Channel βγ subunit inhibits K_Channel GIRK Channel (K⁺ Channel) G_Protein->K_Channel βγ subunit activates cAMP cAMP AC->cAMP Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux K⁺ Efflux K_Channel->K_Efflux Dermorphin Dermorphin Dermorphin->MOR Binds and Activates ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability cAMP->Hyperpolarization Decreased levels contribute to Ca_Influx->Hyperpolarization Reduced influx contributes to K_Efflux->Hyperpolarization Increased efflux leads to

Figure 2: Dermorphin Signaling Pathway via the μ-Opioid Receptor.

Pathway Description:

  • Dermorphin binds to the extracellular domain of the μ-opioid receptor.

  • This binding induces a conformational change in the receptor, activating the associated inhibitory G-protein (Gi/o).

  • The G-protein dissociates into its Gαi and Gβγ subunits.

  • The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • The Gβγ subunit directly inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

  • Activation of GIRK channels leads to an efflux of K⁺ ions, causing hyperpolarization of the neuronal membrane.

  • The combined effect of reduced cAMP, decreased Ca²⁺ influx, and increased K⁺ efflux is a reduction in neuronal excitability and the inhibition of pain signaling pathways, resulting in analgesia.

References

Application Notes and Protocols for the HPLC Purification and Analysis of Dermorphin (acetate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin is a potent mu-opioid receptor agonist, a heptapeptide (B1575542) originally isolated from the skin of South American frogs.[1] Its unique structure, which includes a D-alanine residue, makes it highly resistant to enzymatic degradation.[2] As a synthetic peptide, Dermorphin (acetate) requires rigorous purification and analysis to ensure its suitability for research and potential therapeutic applications. High-performance liquid chromatography (HPLC) is the cornerstone technique for both the purification of crude synthetic Dermorphin and the subsequent analysis of its purity.[3]

This document provides detailed protocols for the preparative purification and analytical assessment of Dermorphin (acetate) using reversed-phase HPLC (RP-HPLC).

Principles of Dermorphin Purification and Analysis by RP-HPLC

Reversed-phase HPLC separates peptides based on their hydrophobicity.[3] The stationary phase is non-polar (typically C18-modified silica), while the mobile phase is polar (usually a mixture of water and an organic solvent like acetonitrile). An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase to improve the peak shape and resolution of peptides like Dermorphin.[3][4]

During purification, the crude peptide mixture is loaded onto the column in a low concentration of organic solvent. As the concentration of the organic solvent is gradually increased (a gradient), the peptides elute from the column in order of increasing hydrophobicity. Fractions are collected and then analyzed for purity.[3]

Preparative HPLC Purification of Crude Dermorphin (acetate)

This protocol is designed for the purification of crude synthetic Dermorphin (acetate) to achieve high purity (>95%).

Experimental Protocol
  • Sample Preparation:

    • Dissolve the crude Dermorphin (acetate) powder in Mobile Phase A to a concentration suitable for the preparative column's loading capacity.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[3]

  • HPLC System Preparation:

    • Equilibrate the preparative RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes, or until a stable baseline is achieved.[3]

  • Chromatographic Separation:

    • Inject the filtered sample onto the column.

    • Run a linear gradient of increasing Mobile Phase B to elute the peptide. A common starting gradient is 5% to 65% B over 30-60 minutes.[3]

  • Fraction Collection:

    • Collect fractions as peaks elute from the column. The main peak corresponding to Dermorphin should be collected in multiple fractions to isolate it from earlier and later eluting impurities.[5]

  • Purity Analysis of Fractions:

    • Analyze the purity of each collected fraction using the analytical RP-HPLC method described below.[3]

  • Pooling and Lyophilization:

    • Pool the fractions that meet the desired purity level (e.g., >95%).

    • Lyophilize (freeze-dry) the pooled fractions to obtain the purified Dermorphin (acetate) as a white powder.[3][5]

Data Presentation: Preparative HPLC Method Parameters
ParameterCondition
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 18 mL/min[6]
Detection Wavelength 220 nm
Gradient 10% to 90% Mobile Phase B over 25 minutes[6]

Analytical HPLC for Purity Assessment of Dermorphin (acetate)

This protocol outlines a standard method for determining the purity of a Dermorphin (acetate) sample.

Experimental Protocol
  • Preparation of Mobile Phases:

    • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix thoroughly and degas.[4]

    • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.[4]

  • Sample Preparation:

    • Dissolve the purified Dermorphin (acetate) in Mobile Phase A to a final concentration of approximately 0.5 mg/mL.[4]

  • Chromatographic Conditions:

    • Inject the sample onto the analytical HPLC system.

    • Run the HPLC method according to the parameters in the table below.

  • Data Analysis:

    • The purity of the Dermorphin (acetate) sample is determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4][7]

Data Presentation: Analytical HPLC Method Parameters
ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm, 120 Å[4]
Mobile Phase A 0.1% TFA in Water[4]
Mobile Phase B 0.1% TFA in Acetonitrile[4]
Flow Rate 1.0 mL/min[7]
Injection Volume 20 µL[7]
Column Temperature 30°C[7]
Detection Wavelength 220 nm[7]
Data Presentation: Analytical HPLC Gradient Program
Time (minutes)% Mobile Phase B
05
2565
26100
30100
315
355

This is a typical gradient and may require optimization.[4][7]

Visualizations

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc Purification cluster_analysis Analysis & Final Product crude Crude Dermorphin (acetate) dissolve Dissolve in Mobile Phase A crude->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject on Preparative HPLC filter->inject gradient Elute with Gradient inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions by Analytical HPLC collect->analyze pool Pool Pure Fractions (>95%) analyze->pool lyophilize Lyophilize pool->lyophilize final_product Purified Dermorphin (acetate) lyophilize->final_product

Caption: Workflow for HPLC Purification of Dermorphin.

Dermorphin_Signaling_Pathway cluster_downstream Downstream Effects Dermorphin Dermorphin MOR Mu-Opioid Receptor (GPCR) Dermorphin->MOR G_protein Gi/o Protein Activation MOR->G_protein AC Inhibition of Adenylyl Cyclase G_protein->AC Ca_channel Inhibition of Ca²+ Channels G_protein->Ca_channel K_channel Activation of K+ Channels G_protein->K_channel MAPK Activation of MAPK Pathway G_protein->MAPK PI3K Activation of PI3K/Akt Pathway G_protein->PI3K cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia MAPK->Analgesia PI3K->Analgesia

Caption: Dermorphin Signaling Pathway via Mu-Opioid Receptor.

References

Application Note: Molecular Weight Confirmation of Dermorphin (acetate) by Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dermorphin (B549996) is a naturally occurring heptapeptide (B1575542) opioid agonist, first isolated from the skin of South American frogs of the genus Phyllomedusa.[1][2][3] Its amino acid sequence is H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂.[2][4] Dermorphin exhibits high potency and selectivity as an agonist for μ-opioid receptors, making it a significant subject of research in neuropharmacology and pain management.[5] It is reported to be 30-40 times more potent than morphine.[4] For research and development, Dermorphin is often synthesized and supplied as an acetate (B1210297) salt to improve its stability and solubility.

Accurate molecular weight confirmation is a critical step in the structural verification and quality control of synthetic peptides. This application note provides a detailed protocol for the molecular weight confirmation of Dermorphin (acetate) using Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique ideal for analyzing biomolecules like peptides.[6][7]

Principle of Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to generate gas-phase ions from liquid solutions.[7] It is particularly well-suited for fragile and high molecular weight biomolecules as it minimizes fragmentation.[7] In ESI, a high voltage is applied to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions.

For peptides like Dermorphin, ESI in positive ion mode typically produces protonated molecular ions, such as [M+H]⁺. It can also generate multiply charged ions (e.g., [M+2H]²⁺), which extends the mass range of the analyzer.[6][8] By analyzing the mass-to-charge ratio (m/z) of these ions, the molecular weight of the peptide can be accurately determined.[8]

Quantitative Data Summary

The primary species observed in the mass spectrum will be the protonated Dermorphin molecule ([M+H]⁺). The acetate counter-ion is relevant for calculating the formula weight of the solid material but is not typically observed as part of the main ion in the gas phase.

CompoundMolecular FormulaAverage Molecular Weight ( g/mol )Monoisotopic Mass (Da)Expected Ion (m/z) [M+H]⁺
Dermorphin (Free Peptide)C₄₀H₅₀N₈O₁₀802.87[1][9][10][11][12]802.3650[5]803.3723
Acetic Acid (Counter-ion)C₂H₄O₂60.0560.0211-
Dermorphin (Acetate Salt)C₄₂H₅₄N₈O₁₂862.92[13][14]862.3861-

Note: The expected ion m/z value is based on the monoisotopic mass of the free peptide plus the mass of a proton (1.0073 Da). A high-resolution mass spectrometry (HRMS) analysis previously reported the exact mass of the [M+H]⁺ ion at m/z 803.37226.[15]

Detailed Experimental Protocol

Materials and Reagents
  • Dermorphin (acetate) reference standard (≥95% purity)[10]

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), LC-MS grade (≥99%)

  • Calibrant solution appropriate for the mass spectrometer

Instrumentation
  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source.

  • Syringe pump for direct infusion or an HPLC/UHPLC system for sample introduction.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Dermorphin (acetate) and dissolve it in 1 mL of HPLC-grade water. Vortex briefly to ensure complete dissolution. Dermorphin is soluble in water.[3][12]

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of a solvent mixture of 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid. The final concentration will be approximately 10 µg/mL. The acidic mobile phase helps to promote protonation of the peptide.

Mass Spectrometry Parameters

The following are typical starting parameters for ESI-MS analysis. These may require optimization based on the specific instrument used.

ParameterRecommended Setting
Ionization Mode Positive ESI
Mass Range m/z 100 – 1200
Capillary Voltage 3.0 – 4.5 kV
Cone/Nozzle Voltage 20 – 40 V
Source Temperature 100 – 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 250 – 400 °C
Infusion Flow Rate 5 – 10 µL/min
Data Analysis
  • Acquire the mass spectrum of the Dermorphin (acetate) working solution.

  • Examine the spectrum for the most abundant peak. For Dermorphin, this is expected to be the singly-charged protonated molecule, [M+H]⁺.

  • The theoretical monoisotopic m/z for the [M+H]⁺ ion is 803.3723.

  • Compare the experimentally observed m/z value with the theoretical value. For high-resolution instruments, the mass accuracy should be within 5 ppm.

  • Check for the presence of a doubly-charged ion, [M+2H]²⁺, at a theoretical m/z of 402.1898. The presence of multiply charged ions can further confirm the identity and molecular weight of the peptide.[8]

Experimental Workflow Diagram

G Workflow for Dermorphin (acetate) MW Confirmation cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation cluster_result Result A Weigh Dermorphin (acetate) Standard B Prepare Stock Solution (1 mg/mL in Water) A->B C Prepare Working Solution (10 µg/mL in 50% ACN/0.1% FA) B->C D Direct Infusion or LC Injection C->D E Positive Mode ESI D->E F High-Resolution Mass Analysis E->F G Acquire Mass Spectrum F->G H Identify [M+H]⁺ and [M+2H]²⁺ Ions G->H I Compare Experimental m/z with Theoretical m/z H->I J Molecular Weight Confirmed (<5 ppm error) I->J

Workflow for Dermorphin (acetate) Molecular Weight Confirmation by ESI-MS.
Conclusion

This application note details a straightforward and robust method for the molecular weight confirmation of Dermorphin (acetate) using ESI-MS. The protocol is suitable for verifying the identity and purity of the peptide in research and drug development settings. The high mass accuracy achievable with modern mass spectrometers provides unambiguous confirmation of the elemental composition of the molecule.

References

Application Notes and Protocols for Hot-Plate Testing of Dermorphin (acetate) Antinociceptive Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dermorphin (B549996), a potent µ-opioid receptor agonist, exhibits significant antinociceptive properties.[1] The hot-plate test is a widely used method to evaluate the central analgesic effects of compounds like Dermorphin by measuring the reaction time of an animal to a thermal stimulus.[1][2] These application notes provide a detailed protocol for assessing the antinociceptive effects of Dermorphin (acetate) using the hot-plate test in rodents.

I. Quantitative Data Summary

The following tables summarize the effective doses (ED₅₀) of Dermorphin and its analogs administered through various routes in different animal models. These values provide a reference for dose-range finding studies.

Table 1: Dermorphin and its Analogs Dosage in Rat Models

CompoundAdministration RouteTestEffective Dose (ED₅₀) / Dosage RangeAnimal Model
DermorphinIntracerebroventricular (i.c.v.)Hot Plate Test13.3 pmol/ratRat
DermorphinIntracerebroventricular (i.c.v.)Tail-Flick Test23 pmol/ratRat
DermorphinSubcutaneous (s.c.)Tail-Pinch Test0.83 mg/kgRat
Dermorphin Analog (D2)IntranasalWater Tail-Flick0.5 - 1.0 µg/kgRat
Dermorphin Analog (D2)Intraperitoneal (i.p.)Pain Sensitivity5.0 mg/kgRat

Table 2: Dermorphin and its Analogs Dosage in Mouse Models

CompoundAdministration RouteTestEffective Dose (ED₅₀) / Dosage RangeAnimal Model
DermorphinIntravenous (i.v.)Hot Plate Test1.02 µmol/kgMouse
[Lys7]dermorphinIntravenous (i.v.) / Subcutaneous (s.c.)Not Specified25-30 times more potent than morphineMouse

II. Experimental Protocols

This section details the methodology for conducting the hot-plate test to evaluate the antinociceptive effects of Dermorphin (acetate).

A. Materials and Equipment
  • Test Substance: Dermorphin (acetate)

  • Vehicle: Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS). A small amount of a solubilizing agent like DMSO can be used for less soluble compounds, with the final concentration kept minimal to avoid behavioral effects.[1]

  • Animals: Male C57BL/6 mice or Wistar/Sprague-Dawley rats.[3][4] Animals should be acclimated to the laboratory environment for several days before the experiment.[4]

  • Hot-Plate Apparatus: A commercially available hot-plate apparatus with precise temperature control.

  • Animal Enclosure: A transparent glass cylinder to confine the animal to the hot-plate surface.[2]

  • Timer: A stopwatch or automated timer integrated with the hot-plate apparatus.

  • Syringes and Needles: Appropriate for the chosen route of administration.

B. Experimental Procedure
  • Preparation of Dermorphin (acetate) Solution:

    • Reconstitute the lyophilized Dermorphin (acetate) powder in the chosen sterile vehicle (e.g., saline or PBS) to the desired stock concentration.

    • Prepare serial dilutions from the stock solution to obtain the final concentrations for injection.

  • Acclimation:

    • Acclimate the animals to the testing room and handling procedures for at least 2-3 days prior to the experiment to minimize stress-induced responses.[4]

    • On the day of the experiment, allow the animals to acclimate to the testing room for at least 30 minutes before starting the procedure.

  • Baseline Latency Measurement:

    • Set the hot-plate temperature to a constant value, typically between 51°C and 55°C.[3][4][5][6] A common temperature used is 52.5°C or 55 ± 0.5°C.[1][3]

    • Gently place each animal individually on the hot plate and immediately start the timer.[4]

    • Observe the animal for nociceptive responses, which include licking a hind paw, shaking a paw, or jumping.[1][2]

    • Record the time (latency) to the first clear nociceptive response.

    • To prevent tissue damage, a cut-off time must be established (e.g., 30-60 seconds). If the animal does not respond within this time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.[1][4]

  • Drug Administration:

    • Administer Dermorphin (acetate) solution or the vehicle control via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).[1][7]

  • Post-Treatment Latency Measurement:

    • At specific time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the response latency as described in the baseline measurement step.[4]

C. Data Analysis

The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the following formula:[4]

%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 [4]

The ED₅₀ value, which is the dose that produces an effect in 50% of the population, can be determined by testing a range of Dermorphin doses and analyzing the data using a sigmoidal dose-response curve.[4][8]

III. Visualizations

A. Experimental Workflow

G cluster_prep Preparation cluster_acclimation Acclimation cluster_testing Testing Procedure cluster_analysis Data Analysis prep_solution Prepare Dermorphin (acetate) and Vehicle Solutions acclimate Acclimate Animals to Testing Environment and Handling baseline Measure Baseline Latency on Hot Plate acclimate->baseline administer Administer Dermorphin (acetate) or Vehicle baseline->administer post_treatment Measure Post-Treatment Latency at Pre-determined Time Points administer->post_treatment calculate_mpe Calculate % Maximum Possible Effect (%MPE) post_treatment->calculate_mpe determine_ed50 Determine ED50 Value calculate_mpe->determine_ed50

Caption: Experimental workflow for the hot-plate test.

B. Signaling Pathway of µ-Opioid Receptor Agonists

G Dermorphin Dermorphin (acetate) MOR µ-Opioid Receptor (MOR) (GPCR) Dermorphin->MOR G_protein Gi/o Protein Activation MOR->G_protein AC Inhibition of Adenylyl Cyclase G_protein->AC Ca_channel Inhibition of Voltage-gated Ca2+ Channels G_protein->Ca_channel K_channel Activation of Inwardly Rectifying K+ Channels G_protein->K_channel cAMP Decreased cAMP AC->cAMP Neurotransmitter Reduced Neurotransmitter Release (e.g., Substance P) Ca_channel->Neurotransmitter Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Analgesia Antinociception (Analgesia) Neurotransmitter->Analgesia Hyperpolarization->Analgesia

Caption: Dermorphin's signaling pathway via µ-opioid receptor.

References

Application Notes and Protocols: Radioligand Binding Assay for Dermorphin (acetate) Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin (B549996) is a potent and highly selective agonist for the mu (µ)-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1] First isolated from the skin of South American frogs of the genus Phyllomedusa, dermorphin is a heptapeptide (B1575542) with the amino acid sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂.[2][3] Its high affinity and selectivity for the MOR make it an invaluable tool in opioid research for characterizing receptor binding, understanding downstream signaling pathways, and developing novel analgesics.[1] These application notes provide detailed protocols for utilizing Dermorphin (acetate) in radioligand binding assays to investigate its interaction with the µ-opioid receptor.

Quantitative Data Summary

The binding affinity of Dermorphin and its analogs to opioid receptors is crucial for designing and interpreting radioligand binding experiments. The following tables summarize key binding parameters.

Table 1: Binding Affinity of Dermorphin for Opioid Receptors

LigandRadioligandReceptor SourceParameterValueReference
Dermorphin[³H]-DAMGOCloned human MORKi0.33 nM[1]
Dermorphin[³H]-DermorphinRat brainKd0.46 nM[4]
Dermorphin[³H]-DermorphinRat brainBmax92 fmol/mg protein[4]
Dermorphin[³H]-DAMGORat brainKi0.7 nM[4]
Dermorphin[³H]-DPDPERat brain (delta receptor)Ki62 nM[4]
Dermorphin[³H]-ethylketocyclazocineGuinea pig cerebellum (kappa receptor)Ki>5000 nM[4]

Table 2: Competitive Binding Parameters for Dermorphin and its Analogs

CompetitorRadioligandCell LineParameterValueReference
Dermorphin[³H]-DermorphinRat brainIC₅₀1.6 nM[5]
(Lys7)-Dermorphin[³H]-DAMGOCHO-K1 cells expressing MORIC₅₀40 nM[1]
Naloxone[³H]-DermorphinRat brainIC₅₀3.4 nM[5]

Signaling Pathway

As a µ-opioid receptor agonist, Dermorphin activates the Gi/o signaling cascade. Upon binding, the receptor undergoes a conformational change, leading to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate various downstream effectors, including ion channels.

G_protein_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dermorphin Dermorphin Dermorphin->MOR ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream Modulates

Mu-opioid receptor signaling cascade initiated by Dermorphin.

Experimental Protocols

Detailed methodologies for saturation and competitive radioligand binding assays are provided below.

I. Membrane Preparation from Brain Tissue or Cultured Cells
  • Homogenization : Tissues (e.g., rat brain) or cells expressing the µ-opioid receptor are homogenized in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation : The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and large debris. The supernatant is then centrifuged at high speed (e.g., 20,000 x g for 20 minutes) to pellet the cell membranes.[6]

  • Washing : The membrane pellet is washed by resuspension in fresh, ice-cold buffer and recentrifugation to remove endogenous substances.[7]

  • Resuspension and Storage : The final membrane pellet is resuspended in an appropriate assay buffer. The protein concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).[8] Membranes can be used immediately or stored at -80°C.

II. Saturation Binding Assay

This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

  • Assay Setup : In a 96-well plate, add the following in triplicate:

    • Total Binding : 50 µL of varying concentrations of the radioligand (e.g., [³H]-DAMGO) and 50 µL of assay buffer.[1]

    • Non-specific Binding : 50 µL of the same varying concentrations of the radioligand and 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM Naloxone).[1]

  • Add Membrane Preparation : Add 100 µL of the prepared membrane suspension (containing 100-200 µg of protein) to all wells.[1]

  • Incubation : Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[1]

  • Filtration : Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand.[7]

  • Washing : Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl) to remove unbound radioligand.[1][7]

  • Scintillation Counting : Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[1]

  • Data Analysis :

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.[1]

    • Plot the specific binding against the radioligand concentration.

    • Analyze the data using non-linear regression (e.g., one-site binding hyperbola in GraphPad Prism) to determine the Kd and Bmax values.[1]

saturation_binding_workflow cluster_setup Assay Setup (96-well plate) TotalBinding Total Binding Wells: Radioligand + Buffer MembranePrep Add Membrane Preparation TotalBinding->MembranePrep NSB Non-specific Binding Wells: Radioligand + Unlabeled Competitor NSB->MembranePrep Incubation Incubate (25°C, 60-90 min) MembranePrep->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Washing Wash Filters (remove unbound) Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (determine Kd and Bmax) Counting->Analysis competitive_binding_workflow cluster_setup Assay Setup (96-well plate) CompetitorDilutions Serial Dilutions of Dermorphin (acetate) AddMembrane Add Membrane Preparation CompetitorDilutions->AddMembrane Radioligand Fixed Concentration of Radioligand Radioligand->AddMembrane Controls Total and Non-specific Binding Controls Controls->AddMembrane IncubateFilterWash Incubate, Filter, and Wash AddMembrane->IncubateFilterWash Scintillation Scintillation Counting IncubateFilterWash->Scintillation DataAnalysis Data Analysis (determine IC50 and Ki) Scintillation->DataAnalysis

References

Application Notes and Protocols for Intracerebroventricular (ICV) Administration of Dermorphin (Acetate) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the effects of intracerebroventricular (ICV) administration of dermorphin (B549996) (acetate) in rats. Dermorphin is a potent and selective mu (µ)-opioid receptor agonist, and its central administration allows for the direct investigation of its effects on the central nervous system (CNS), bypassing the blood-brain barrier.[1] This document covers its application in assessing analgesia, respiratory function, and locomotor activity, along with detailed experimental procedures.

Overview of Dermorphin's Central Effects

Dermorphin, a naturally occurring opioid peptide, exhibits high affinity and selectivity for µ-opioid receptors.[2] Its ICV administration in rats has been shown to produce a range of dose-dependent physiological and behavioral effects.

Analgesia

Dermorphin is a potent analgesic.[3] Its central administration significantly increases the nociceptive threshold in response to thermal stimuli. This effect is primarily mediated by the activation of µ-opioid receptors in brain regions involved in pain modulation.[4]

Respiratory Effects

The respiratory effects of dermorphin are complex and biphasic. Low doses (10-100 pmol/kg, i.c.v.) have been observed to stimulate respiration, increasing respiratory rate and minute volume.[5] Conversely, higher doses can lead to significant respiratory depression, a characteristic effect of µ-opioid agonists.[5][6] This respiratory depression is mediated by µ2-opioid receptors, while the stimulant effects are attributed to µ1-receptors.[5]

Locomotor Activity

Similar to its respiratory effects, dermorphin's impact on locomotor activity is dose-dependent. Low doses (10-100 pmol/kg, i.c.v.) tend to increase locomotor activity.[5] Higher doses, however, can induce catalepsy and rigidity, leading to a decrease in movement.[3][5]

Data Presentation

The following tables summarize the quantitative data from studies on the ICV administration of dermorphin in rats.

Table 1: Dose-Dependent Effects of ICV Dermorphin on Respiration and Locomotion

Dose (i.c.v.)Effect on RespirationEffect on Locomotor ActivityReceptor Subtype ImplicatedReference
10-100 pmol/kgStimulation (increased rate and volume)Stimulation (increased activity)µ1[5]
10 nmol/kgDepressionCatalepsyµ2[5]
36-120 nmolStimulation (increased frequency and minute volume)Not specifiedµ1[6]
360 nmolDepression (reduced frequency and volume)CatalepsyNot specified[6]

Table 2: Analgesic Effects of ICV Dermorphin

Experimental ModelDermorphin Dose (i.c.v.)Observed EffectReference
Not SpecifiedDose-dependentIncreased analgesia[3]
Intestinal Propulsion0.06 - 0.56 µ g/rat Inhibition of intestinal propulsion[7]

Experimental Protocols

The following are detailed protocols for key experiments involving the ICV administration of dermorphin in rats. All procedures should be conducted in accordance with institutional animal care and use guidelines.

Intracerebroventricular (ICV) Cannulation

This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rat brain.

Materials:

  • Male rats (e.g., Sprague-Dawley, Wistar)

  • Stereotaxic apparatus

  • Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)

  • Stainless steel guide cannula (23-gauge, 10 mm length)

  • Dummy cannula

  • Dental cement

  • Surgical drill

  • Suturing material

  • Antiseptic solution and sterile swabs

  • Analgesics for post-operative care (e.g., Carprofen)

Procedure:

  • Anesthetize the rat using an appropriate anesthetic agent.

  • Shave the scalp and secure the rat in the stereotaxic apparatus.

  • Apply an antiseptic solution to the surgical area.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the bregma (the junction of the sagittal and coronal sutures).

  • Using the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.6 mm, ML: +1.5 mm from bregma), mark the drilling site.[8]

  • Drill a small hole through the skull at the marked location, being careful not to damage the underlying dura mater.

  • Lower the guide cannula through the hole to the desired depth (e.g., DV: -3.5 mm from the skull surface).[8]

  • Secure the cannula to the skull using dental cement. An anchoring screw can be used for added stability.[9]

  • Suture the scalp incision around the cannula pedestal.

  • Insert a dummy cannula into the guide cannula to maintain patency.

  • Administer post-operative analgesics and allow the rat to recover for at least 5-7 days before commencing experiments.[8]

Dermorphin (Acetate) Solution Preparation and ICV Administration

Materials:

  • Dermorphin (acetate) powder

  • Sterile artificial cerebrospinal fluid (aCSF) or sterile saline

  • Hamilton syringe (10 µL) with an injection cannula that extends slightly beyond the guide cannula

  • Polyethylene (B3416737) tubing

Procedure:

  • Prepare a stock solution of dermorphin (acetate) by dissolving it in aCSF or sterile saline. Further dilute to the desired final concentrations for injection.

  • On the day of the experiment, gently restrain the rat and remove the dummy cannula from the guide cannula.

  • Connect the injection cannula to the Hamilton syringe via polyethylene tubing.

  • Draw the desired volume of the dermorphin solution (typically 1-5 µL) into the syringe.

  • Carefully insert the injection cannula into the guide cannula until it reaches its stop.

  • Infuse the solution slowly over a period of 1-2 minutes to allow for distribution within the ventricle.

  • Leave the injection cannula in place for an additional minute to prevent backflow.

  • Withdraw the injection cannula and replace the dummy cannula.

  • Return the rat to its home cage or the testing apparatus.

Behavioral Assays

This test measures the latency of the rat to react to a thermal stimulus, indicating its pain threshold.[10][11][12][13]

Materials:

  • Hot plate apparatus with adjustable temperature control

  • Transparent cylindrical enclosure

Procedure:

  • Set the hot plate temperature to a constant, non-injurious level (e.g., 52-55°C).[10][14]

  • Acclimatize the rat to the testing room for at least 30-60 minutes.[10][14]

  • Gently place the rat on the hot plate and immediately start a timer.

  • Observe the rat for nocifensive behaviors, such as hind paw licking or jumping.[10][14]

  • Stop the timer and remove the rat from the hot plate as soon as a response is observed.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage in the absence of a response.[10][11][14]

  • Record the latency to respond.

  • Conduct a baseline measurement before ICV administration and then at specified time points after administration.

This test measures the latency for a rat to move its tail away from a focused heat source.[15][16][17][18]

Materials:

  • Tail-flick analgesiometer with a radiant heat source

  • Rat restrainer

Procedure:

  • Gently place the rat in the restrainer.

  • Position the rat's tail over the heat source of the analgesiometer.

  • Activate the heat source and start a timer.

  • The apparatus will automatically detect the tail flick and stop the timer.

  • Record the latency.

  • A cut-off time (e.g., 10-12 seconds) is typically set to prevent tissue damage.[15][19]

  • Perform baseline measurements and post-administration tests at various time intervals.

This test assesses general locomotor activity and exploratory behavior.[20][21][22][23][24]

Materials:

  • Open field arena (a square or circular box with high walls)

  • Video tracking software (optional, but recommended for accurate data collection)

Procedure:

  • Place the rat in the center of the open field arena.

  • Allow the rat to explore the arena for a set period (e.g., 5-10 minutes).

  • Record various behavioral parameters, including:

    • Total distance traveled

    • Time spent in the center versus the periphery of the arena (thigmotaxis)[22]

    • Frequency of rearing (standing on hind legs)[22]

  • Clean the arena thoroughly between trials to remove olfactory cues.

  • Compare the behavior of dermorphin-treated rats to control animals.

Visualizations

The following diagrams illustrate key aspects of dermorphin research.

Dermorphin_Signaling_Pathway Dermorphin Dermorphin Mu_Opioid_Receptor µ-Opioid Receptor (GPCR) Dermorphin->Mu_Opioid_Receptor Binds to G_Protein Gi/o Protein Mu_Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channels Voltage-gated Ca2+ Channels G_Protein->Ca_Channels Inhibits K_Channels GIRK Channels G_Protein->K_Channels Activates MAPK MAPK Pathway (e.g., ERK) G_Protein->MAPK Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Analgesia, Respiratory Depression, Altered Locomotion PKA->Cellular_Response Ca_Influx ↓ Ca2+ Influx Ca_Channels->Ca_Influx Ca_Influx->Cellular_Response K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channels->K_Efflux K_Efflux->Cellular_Response MAPK->Cellular_Response

Caption: Dermorphin Signaling Pathway.

Experimental_Workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Phase cluster_post_experiment Post-Experimental Phase Animal_Acclimation Animal Acclimation ICV_Surgery ICV Cannulation Surgery Animal_Acclimation->ICV_Surgery Recovery Post-operative Recovery (5-7 days) ICV_Surgery->Recovery Baseline_Testing Baseline Behavioral Testing (Hot Plate, Tail-Flick, Open Field) Recovery->Baseline_Testing ICV_Admin ICV Administration (Dermorphin or Vehicle) Baseline_Testing->ICV_Admin Drug_Prep Dermorphin Solution Preparation Drug_Prep->ICV_Admin Post_Admin_Testing Post-Administration Behavioral Testing ICV_Admin->Post_Admin_Testing Data_Collection Data Collection (Latencies, Distances, etc.) Post_Admin_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: Experimental Workflow.

Logical_Relationship cluster_dose Dose Level cluster_effects Observed Effects Dermorphin_Admin ICV Administration of Dermorphin (Acetate) Low_Dose Low Dose (e.g., 10-100 pmol/kg) Dermorphin_Admin->Low_Dose High_Dose High Dose (e.g., >10 nmol/kg) Dermorphin_Admin->High_Dose Analgesia Analgesia (Increased Pain Threshold) Low_Dose->Analgesia Resp_Stim Respiratory Stimulation Low_Dose->Resp_Stim Locomotor_Stim Locomotor Stimulation Low_Dose->Locomotor_Stim High_Dose->Analgesia Resp_Dep Respiratory Depression High_Dose->Resp_Dep Catalepsy Catalepsy/Rigidity High_Dose->Catalepsy

Caption: Dose-Effect Relationship of ICV Dermorphin.

References

Application Notes and Protocols for Subcutaneous Injection of Dermorphin (Acetate) for Systemic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dermorphin (B549996) is a potent and selective μ-opioid receptor agonist, originally isolated from the skin of South American frogs of the genus Phyllomedusa.[1] Its unique structure, containing a D-alanine residue, contributes to its high analgesic potency, which has been reported to be 30-40 times greater than morphine.[1] This document provides detailed application notes and protocols for the subcutaneous (s.c.) administration of dermorphin (acetate) to achieve systemic effects in preclinical research models. These guidelines are intended for researchers, scientists, and drug development professionals.

Data Presentation

Quantitative Analgesic Efficacy

The analgesic effects of subcutaneously administered dermorphin have been evaluated in various animal models. The following table summarizes the effective dose (ED50) for producing an antinociceptive effect.

Animal ModelNociceptive TestED50Reference
RatTail-pinch test0.83 mg/kg[2]
Pharmacokinetic Parameters

Understanding the pharmacokinetic profile of dermorphin is crucial for designing experiments and interpreting results. The following table summarizes key pharmacokinetic parameters. It is important to note that specific data for subcutaneous administration of dermorphin is limited, and some data is inferred from other administration routes or related compounds.

ParameterValueAnimal ModelNotesReference
Plasma Half-life (t½)~1.3 minutesRatRapid disappearance from plasma.[3]
Elimination Half-life (t½)0.68 ± 0.24 hoursHorseFollowing intramuscular administration.[4][5]
BioavailabilityVariable (47-100%)HorseFollowing intramuscular administration.[4][5]
CNS PermeabilityLowGeneralDermorphin administered peripherally is unable to cross the blood-brain barrier.[2]
Common Systemic Effects (Side Effects)

As a potent opioid agonist, dermorphin can induce several systemic effects, which are important to monitor during experimental procedures.

Systemic EffectDescriptionReference
Respiratory DepressionDose-dependent depression of respiratory frequency. This is a potentially life-threatening side effect.[6][7]
ConstipationA common side effect of opioid receptor activation in the gastrointestinal tract. Can persist throughout the treatment period.[7][8][9]
Nausea and VomitingCommon, particularly at the initiation of treatment.[7][8]
SedationMay occur and can persist for about a week.[7]

Experimental Protocols

Preparation of Dermorphin (Acetate) Solution
  • Reconstitution : Dermorphin (acetate) is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS).

  • Solubilization (if necessary) : For compounds with lower solubility, a small amount of a solubilizing agent such as DMSO can be used initially, followed by dilution with saline or PBS. It is critical to ensure the final concentration of the organic solvent is minimal and does not produce behavioral effects on its own.

  • Filtration : If necessary, filter the solution through a 0.22 µm sterile filter to ensure sterility, especially for in vivo studies.

  • Storage : Store the reconstituted solution as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Subcutaneous (s.c.) Administration Protocol (Rodent Model)

Subcutaneous injection provides a slower and more sustained absorption compared to intravenous administration, making it suitable for studying prolonged effects.[10]

  • Animal Restraint : Gently but firmly restrain the animal. For mice and rats, this can be done by grasping the loose skin at the scruff of the neck.

  • Injection Site : The loose skin over the back, between the shoulder blades, is a common and appropriate site for subcutaneous injections in rodents.[10][11]

  • Procedure : a. Gently lift the loose skin over the dorsal midline to form a "tent." b. Insert a 23-25 gauge needle into the base of the skin tent, parallel to the animal's back.[10] Be careful not to puncture through the other side of the skin fold. c. Slightly aspirate to ensure the needle is not in a blood vessel. d. Inject the desired volume of the dermorphin solution. The maximum recommended volume for a subcutaneous injection in a mouse is typically around 2 ml for a 20g animal.[11] e. Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Post-injection Monitoring : Observe the animal for any signs of distress, adverse reactions, and the expected systemic effects.

Assessment of Analgesic Effects

This test measures the latency of the animal to react to a thermal stimulus, indicating the central analgesic effect.

  • Apparatus : A hot plate apparatus maintained at a constant temperature (e.g., 52.5°C or 55 ± 0.5°C).[12]

  • Procedure : a. Gently place the animal on the hot plate. b. Start a timer immediately. c. Observe the animal for nociceptive responses, such as licking a hind paw or jumping.[12] d. Stop the timer at the first sign of a nociceptive response and record the latency. e. To prevent tissue damage, a cut-off time (e.g., 50 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.[12]

  • Data Analysis : The increase in latency to respond after dermorphin administration compared to a baseline measurement is indicative of analgesia.

This test also measures the response to a thermal stimulus, specifically focused on the tail.

  • Apparatus : A tail-flick apparatus that focuses a beam of radiant heat on a specific portion of the animal's tail.

  • Procedure : a. Gently restrain the animal, allowing its tail to be positioned in the apparatus. b. Activate the heat source and start a timer. c. The timer automatically stops when the animal "flicks" its tail away from the heat source. d. Record the latency. e. A cut-off time is also used in this test to prevent tissue damage.

  • Data Analysis : An increase in tail-flick latency following dermorphin treatment indicates an analgesic effect.

Mandatory Visualizations

Dermorphin Signaling Pathway

Dermorphin exerts its effects by binding to and activating the μ-opioid receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release.

Dermorphin_Signaling_Pathway cluster_intracellular Intracellular Space Dermorphin Dermorphin MOR μ-Opioid Receptor (GPCR) Dermorphin->MOR G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channels Ion Channel Modulation G_protein->Ion_channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Altered Gene Expression CREB->Gene_expression Regulates Neuronal_activity Decreased Neuronal Activity & Analgesia Gene_expression->Neuronal_activity Ion_channels->Neuronal_activity

Caption: Dermorphin's μ-opioid receptor signaling cascade.

Experimental Workflow for In Vivo Analgesia Study

The following diagram outlines a typical workflow for assessing the analgesic effects of subcutaneously administered dermorphin in a rodent model.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Animal_acclimation Animal Acclimation (e.g., 1 week) Dermorphin_prep Dermorphin Solution Preparation Baseline_test Baseline Nociceptive Testing (Hot Plate/Tail-Flick) Dermorphin_prep->Baseline_test Drug_admin Subcutaneous Dermorphin Administration Baseline_test->Drug_admin Post_drug_test Post-Administration Nociceptive Testing (at various time points) Drug_admin->Post_drug_test Data_collection Data Collection (Reaction Latencies) Post_drug_test->Data_collection Statistical_analysis Statistical Analysis (e.g., ANOVA, t-test) Data_collection->Statistical_analysis Results Results Interpretation & Conclusion Statistical_analysis->Results

Caption: Workflow for assessing dermorphin-induced analgesia.

Logical Relationship of Systemic Effects

This diagram illustrates the relationship between the mechanism of action of dermorphin and its observed systemic effects, both therapeutic and adverse.

Systemic_Effects_Relationship cluster_effects Systemic Effects Dermorphin_Admin Subcutaneous Dermorphin Administration MOR_Activation μ-Opioid Receptor Activation (Systemic) Dermorphin_Admin->MOR_Activation Analgesia Analgesia (Therapeutic Effect) MOR_Activation->Analgesia Respiratory_Depression Respiratory Depression (Adverse Effect) MOR_Activation->Respiratory_Depression Constipation Constipation (Adverse Effect) MOR_Activation->Constipation Other_Side_Effects Other Adverse Effects (Nausea, Sedation) MOR_Activation->Other_Side_Effects

Caption: Dermorphin's mechanism and resulting systemic effects.

References

Application Notes and Protocols for Cell-Based Functional Assays of Dermorphin (Acetate) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin is a naturally occurring heptapeptide, first isolated from the skin of South American frogs of the genus Phyllomedusa. It is a potent and highly selective agonist for the mu (µ)-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family. Dermorphin (acetate) is a salt form commonly used in research. These application notes provide detailed protocols for a suite of cell-based functional assays to characterize the pharmacological activity of Dermorphin, including its potency, efficacy, and signaling profile. The assays described herein are fundamental for opioid research and the development of novel analgesics.

Mechanism of Action & Signaling Pathways

Dermorphin exerts its biological effects by binding to and activating the µ-opioid receptor. This activation initiates a cascade of intracellular signaling events. The primary signaling pathway involves coupling to inhibitory G proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Activation of the µ-opioid receptor can also lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively decrease neuronal excitability.

Furthermore, agonist binding can promote the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation facilitates the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.

Dermorphin_Signaling cluster_membrane Cell Membrane cluster_g_protein G Protein-Dependent Pathway cluster_arrestin β-Arrestin Pathway Dermorphin Dermorphin MOR µ-Opioid Receptor (MOR) Dermorphin->MOR Binds G_protein Gαi/o-βγ MOR->G_protein Activates GRK GRK MOR->GRK Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Converts ATP ATP ATP->AC P_MOR Phosphorylated MOR GRK->P_MOR Phosphorylates Beta_Arrestin β-Arrestin P_MOR->Beta_Arrestin Recruits Internalization Receptor Internalization & Downstream Signaling Beta_Arrestin->Internalization Mediates

Figure 1. Simplified signaling pathways of Dermorphin via the µ-opioid receptor.

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of Dermorphin at the µ-opioid receptor from various cell-based assays. Note that values can vary depending on the specific cell line, radioligand, and experimental conditions used.

Table 1: Dermorphin Binding Affinity at the µ-Opioid Receptor

LigandRadioligandReceptor SourceAssay TypeParameterValueReference
Dermorphin[³H]-DAMGOCloned human MORRadioligand DisplacementKᵢ0.33 nM[1]
Dermorphin[³H]-DAMGORat Brain MembranesRadioligand DisplacementKᵢ0.7 nM[2]
Dermorphin[³H]-DPNCHOhMu cellsRadioligand DisplacementKᵢ7.17 nM[3]

Table 2: Dermorphin Functional Activity at the µ-Opioid Receptor

Assay TypeCell LineParameterValueReference
GTPγ[³⁵S] BindingCHOhMOPpEC₅₀7.62[4][5]
GTPγ[³⁵S] BindingCHOhMOPEmax1.52 (relative to baseline)[4][5]
Calcium MobilizationCHOhMuEC₅₀~10 nM[4]
cAMP InhibitionCHO-hMORIC₅₀~1 nM[6]

Experimental Protocols

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Kᵢ) of Dermorphin by measuring its ability to compete with a radiolabeled ligand for binding to the µ-opioid receptor.[6][7]

Radioligand_Binding_Workflow A Prepare Cell Membranes (e.g., from CHO-hMOR cells) B Incubate Membranes with: • [³H]DAMGO (Radioligand) • Serial dilutions of Dermorphin A->B C Separate Bound from Free Radioligand via Filtration B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis: Calculate IC₅₀ and Kᵢ D->E

Figure 2. Experimental workflow for the Radioligand Displacement Binding Assay.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human µ-opioid receptor (CHO-hMOR or HEK-hMOR).

  • [³H]-DAMGO (a selective µ-opioid receptor agonist radioligand).

  • Dermorphin (acetate).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Naloxone (B1662785) (for determining non-specific binding).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the µ-opioid receptor in ice-cold buffer. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet and resuspend it in an appropriate assay buffer.[7]

  • Assay Setup: In a 96-well plate, add the following in order: Binding Buffer, a serial dilution of Dermorphin (e.g., from 10⁻¹¹ to 10⁻⁵ M), radioligand at a concentration close to its Kₔ (e.g., 1-2 nM [³H]DAMGO), and cell membranes (20-50 µg of protein per well).[8] For non-specific binding control wells, add a high concentration of naloxone instead of Dermorphin.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[7][8]

  • Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a vacuum manifold. This separates the bound radioligand from the free radioligand.[7][8]

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[8]

  • Detection: Allow the filters to dry, then add a scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.[7]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Dermorphin concentration. Determine the IC₅₀ value (the concentration of Dermorphin that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[7]

cAMP Inhibition Assay

This functional assay measures the ability of Dermorphin to inhibit the production of cyclic adenosine monophosphate (cAMP) following the activation of Gαi/o-coupled µ-opioid receptors.

cAMP_Assay_Workflow A Seed MOR-expressing cells (e.g., HEK293, CHO) in a plate B Pre-incubate cells with serial dilutions of Dermorphin A->B C Stimulate cells with Forskolin (B1673556) (to increase basal cAMP) B->C D Lyse cells and measure intracellular cAMP levels C->D E Data Analysis: Calculate IC₅₀ D->E

Figure 3. Experimental workflow for the cAMP Inhibition Assay.

Materials:

  • HEK293 or CHO cells stably expressing the human µ-opioid receptor.

  • Dermorphin (acetate).

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

Procedure:

  • Cell Seeding: Seed the cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.[8]

  • Compound Preparation: Prepare serial dilutions of Dermorphin in stimulation buffer.

  • Assay: a. Remove the cell culture medium and wash the cells once with stimulation buffer. b. Add the Dermorphin dilutions to the wells and incubate for 15-30 minutes at 37°C.[8] c. Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase. d. Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.[7][9]

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the Dermorphin concentration. Determine the IC₅₀ value, which is the concentration of Dermorphin that causes 50% inhibition of the forskolin-induced cAMP production.[7]

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration upon GPCR activation. For Gαi/o-coupled receptors like MOR, this is often achieved by co-expressing a promiscuous G-protein, such as Gαqi5, which couples the receptor to the phospholipase C pathway, or by measuring the modulation of calcium channel activity.[2]

Calcium_Assay_Workflow A Seed MOR-expressing cells (e.g., CHO-hMOR) in a plate B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Measure baseline fluorescence in a kinetic plate reader (e.g., FLIPR) B->C D Add Dermorphin and monitor fluorescence change in real-time C->D E Data Analysis: Calculate EC₅₀ D->E

Figure 4. Experimental workflow for the Calcium Mobilization Assay.

Materials:

  • CHO or HEK293 cells stably expressing the human µ-opioid receptor (and potentially a promiscuous G-protein).

  • Dermorphin (acetate).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Probenecid (may be required to prevent dye leakage from cells).

  • A fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed cells into a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium. Add the calcium-sensitive dye, prepared in assay buffer (often containing probenecid), to the cells. Incubate for 30-60 minutes at 37°C, followed by incubation at room temperature, protected from light.[7]

  • Compound Preparation: Prepare serial dilutions of Dermorphin at a higher concentration (e.g., 5x) in assay buffer in a separate "ligand plate".

  • Measurement: a. Place both the cell plate and the ligand plate into the fluorescence kinetic plate reader. b. The instrument will first measure the baseline fluorescence of the cells. c. It will then automatically add the Dermorphin dilutions from the ligand plate to the cell plate. d. The fluorescence intensity is then monitored in real-time for several minutes to capture the transient increase in intracellular calcium.[6]

  • Data Analysis: The change in fluorescence intensity (peak signal minus baseline) is plotted against the logarithm of the Dermorphin concentration. A dose-response curve is fitted to the data to determine the EC₅₀, the concentration of Dermorphin that produces 50% of the maximal response.[3][4]

β-Arrestin Recruitment Assay

This assay quantifies the interaction between the activated µ-opioid receptor and β-arrestin, providing insights into a compound's potential for biased signaling, which is often associated with receptor desensitization and certain adverse effects.[8] The DiscoverX PathHunter® assay is a common platform for this measurement.

Beta_Arrestin_Workflow A Seed PathHunter® cells (co-expressing MOR-ProLink and β-arrestin-Enzyme Acceptor) B Add serial dilutions of Dermorphin to the cells A->B C Incubate to allow for receptor activation and β-arrestin recruitment B->C D Add detection reagents and incubate to develop signal C->D E Measure chemiluminescent signal and calculate EC₅₀ D->E

Figure 5. Experimental workflow for the β-Arrestin Recruitment Assay.

Materials:

  • PathHunter® CHO-K1 OPRM1 β-arrestin cell line (or similar).

  • Dermorphin (acetate).

  • Reference full agonist (e.g., DAMGO).

  • PathHunter® Cell Plating Reagent.

  • PathHunter® Detection Reagents.

  • White, clear-bottom 384-well assay plates.

  • A plate luminometer.

Procedure:

  • Cell Seeding: Prepare the cryopreserved PathHunter® cells according to the manufacturer's protocol and resuspend them in the appropriate plating reagent. Dispense the cell suspension into the wells of the assay plate and incubate overnight.[8]

  • Compound Addition: Prepare serial dilutions of Dermorphin and the reference agonist in assay buffer. Add the compounds to the cells.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow for agonist-induced recruitment of β-arrestin to the receptor.[8]

  • Detection: Prepare and add the PathHunter® Detection Reagent to each well. Incubate the plate at room temperature for 60 minutes, protected from light.[8]

  • Signal Measurement: Read the chemiluminescent signal using a plate luminometer.[8]

  • Data Analysis: The raw data are in Relative Luminescence Units (RLU). Normalize the data to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation). Plot the normalized response against the logarithm of the Dermorphin concentration to generate a dose-response curve and calculate the EC₅₀ and Eₘₐₓ values.[8]

References

Protocol for the Preparation of Dermorphin (acetate) Solutions for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the proper dissolution, storage, and handling of Dermorphin (B549996) (acetate) for various in vitro studies. Adherence to these protocols is crucial for ensuring the integrity, stability, and optimal performance of the peptide in experimental assays.

Physicochemical Properties and Solubility

Dermorphin is a potent and selective µ-opioid receptor agonist. The acetate (B1210297) salt is a common formulation for research purposes. Understanding its solubility characteristics is the first step in preparing accurate and effective experimental solutions.

Data Summary: Solubility of Dermorphin (acetate)

SolventReported SolubilityMolar Concentration (at 10 mg/mL)Notes
Water≥ 100 mg/mL[1], 50 mg/mL[2], Readily soluble[3]~124.5 mMSterile, nuclease-free water is recommended. Sonication may aid dissolution.[2][4]
Phosphate-Buffered Saline (PBS), pH 7.210 mg/mL~12.45 mMA common buffer for cell-based assays.
Dimethyl Sulfoxide (DMSO)Soluble[5]Not specifiedCan be used to prepare a concentrated stock solution if aqueous solubility is limited.[4]
Aqueous Buffers (Acidic pH)Soluble[5]Not specifiedSolubility decreases in neutral or alkaline conditions.[5]

Protocol for Reconstitution of Lyophilized Dermorphin (acetate)

This protocol outlines the steps for reconstituting lyophilized Dermorphin (acetate) to prepare a stock solution.

Materials:

  • Vial of lyophilized Dermorphin (acetate)

  • Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)

  • Sterile, low-protein binding polypropylene (B1209903) tubes

  • Calibrated micropipettes with sterile tips

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized Dermorphin (acetate) to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.

  • Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 2000-3000 x g for 1-2 minutes) to ensure that all the lyophilized powder is collected at the bottom of the vial.

  • Solvent Addition: Carefully open the vial and add the desired volume of sterile water or PBS to achieve the target concentration (e.g., for a 10 mM stock solution, dissolve 8.03 mg in 1 mL of solvent).[4]

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. If necessary, sonication can be used to aid dissolution.[4] Visually inspect the solution to ensure there are no particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use, sterile, low-protein binding polypropylene tubes.[4]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[4]

Storage and Stability

Proper storage is critical for maintaining the biological activity of Dermorphin (acetate) solutions.

Data Summary: Storage and Stability of Dermorphin (acetate)

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C or -80°CUp to 3 yearsKeep away from moisture.[2]
In Solvent (Stock Solution)-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.[2]
In Solvent (Stock Solution)-20°CUp to 1 monthFor shorter-term storage.[1]

Stability Considerations:

  • pH: Dermorphin is more soluble in acidic aqueous buffers.[5] The stability of peptides in solution is often pH-dependent, with a slightly acidic pH potentially minimizing hydrolysis.

  • Enzymatic Degradation: While the D-alanine at position 2 confers significant resistance to many proteases, Dermorphin can be degraded by enzymes present in biological matrices like cell lysates or tissue homogenates.[6] In such experiments, the inclusion of protease inhibitors may be warranted.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of Dermorphin solutions can lead to peptide degradation and should be avoided by preparing single-use aliquots.[4]

Experimental Protocols: Preparation of Working Solutions

The following are examples of how to prepare working solutions of Dermorphin (acetate) for common in vitro assays.

Receptor Binding Assay

Objective: To determine the binding affinity of Dermorphin for the µ-opioid receptor.

Materials:

  • Dermorphin (acetate) stock solution (e.g., 10 mM in sterile water)

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)[1]

  • Serial dilution tubes (low-protein binding)

Procedure:

  • Prepare a series of dilutions of the Dermorphin (acetate) stock solution in the binding buffer.

  • A typical concentration range for a competitive binding assay would be from 10⁻¹¹ to 10⁻⁵ M.[4]

  • The final concentration of any organic solvent (like DMSO) in the assay should be kept to a minimum (typically <0.1%) to avoid affecting the assay performance.

cAMP Functional Assay

Objective: To measure the effect of Dermorphin on adenylyl cyclase activity.

Materials:

  • Dermorphin (acetate) stock solution

  • Stimulation Buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)[4]

  • Cell culture medium

Procedure:

  • Prepare serial dilutions of the Dermorphin (acetate) stock solution in the stimulation buffer.

  • The final working concentrations will depend on the specific assay and cell type but will likely span the expected EC₅₀ of Dermorphin.

  • Add the diluted Dermorphin solutions to the cells and incubate for the desired time before proceeding with the cAMP measurement protocol.[4]

Cell Viability/Toxicity Assay

Objective: To assess the cytotoxic effects of Dermorphin.

Materials:

  • Dermorphin (acetate) stock solution

  • Complete cell culture medium

Procedure:

  • Prepare dilutions of the Dermorphin (acetate) stock solution directly in the complete cell culture medium.

  • A wide range of concentrations, from nanomolar to high micromolar, should be tested to determine any potential toxicity.[4]

  • Ensure the final concentration of the vehicle (e.g., water or DMSO) is consistent across all conditions, including the vehicle control.

Visualizations

The following diagrams illustrate key workflows and concepts related to the preparation and use of Dermorphin (acetate) solutions.

Dermorphin_Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage & Use Lyophilized Dermorphin Lyophilized Dermorphin Equilibrate Equilibrate Lyophilized Dermorphin->Equilibrate 1. To Room Temp Centrifuge Centrifuge Equilibrate->Centrifuge 2. Pellet Powder Add Solvent Add Solvent Centrifuge->Add Solvent 3. Sterile Water/PBS Dissolve Dissolve Add Solvent->Dissolve 4. Vortex/Sonicate Stock Solution Stock Solution Dissolve->Stock Solution Aliquot Aliquot Stock Solution->Aliquot 5. Single-Use Store Store Aliquot->Store 6. at -20/-80°C Working Solution Working Solution Store->Working Solution 7. Dilute for Assay

Caption: Workflow for Reconstituting Dermorphin (acetate).

Solvent_Selection_Logic start Start: Need to Dissolve Dermorphin (acetate) is_aqueous Aqueous Assay Buffer? start->is_aqueous use_water_pbs Use Sterile Water or PBS for Stock Solution is_aqueous->use_water_pbs Yes use_dmso Use DMSO for Concentrated Stock Solution is_aqueous->use_dmso No is_soluble Is Desired Concentration Soluble? use_water_pbs->is_soluble is_soluble->use_dmso No proceed Proceed to Assay is_soluble->proceed Yes final_dmso_check Ensure Final DMSO % is low (<0.1%) in Assay use_dmso->final_dmso_check final_dmso_check->proceed

Caption: Solvent Selection for Dermorphin (acetate).

References

Troubleshooting & Optimization

Improving Dermorphin (acetate) solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Dermorphin (B549996) (acetate) in aqueous buffers.

Troubleshooting Guide

Issue: Dermorphin (acetate) powder is not dissolving in my aqueous buffer.

Possible Cause 1: Inappropriate pH of the buffer.

Dermorphin (acetate) is a peptide with a net positive charge at neutral pH. Its solubility is significantly influenced by the pH of the solvent.

  • Solution: Dermorphin acetate (B1210297) has better solubility in acidic conditions.[1] If you are using a neutral or alkaline buffer and observing poor solubility, consider the following:

    • Lower the pH of your buffer. A slightly acidic pH can significantly improve solubility.

    • As a first step, try dissolving the peptide in sterile, distilled water. If solubility is still an issue, a small amount of 10% acetic acid can be added dropwise to facilitate dissolution.[2]

Possible Cause 2: Insufficient agitation.

The peptide may require more energy to dissolve completely.

  • Solution:

    • Vortexing: Vigorously vortex the solution for 1-2 minutes.

    • Sonication: If vortexing is insufficient, sonicate the sample in a water bath for short intervals (e.g., 10-20 seconds) to avoid heating the sample.[3]

Possible Cause 3: Concentration is too high for the selected buffer.

Every buffer has a saturation point for a given compound.

  • Solution:

    • Try dissolving a smaller amount of the peptide in the same volume of buffer.

    • Increase the volume of the buffer for the same amount of peptide.

Issue: The Dermorphin (acetate) solution is cloudy or has visible particulates.

Possible Cause 1: The peptide has reached its solubility limit at the current conditions.

Even with the correct pH and agitation, the concentration might be too high.

  • Solution:

    • Centrifuge the solution at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the undissolved peptide.

    • Carefully collect the supernatant, which will be a saturated solution. The concentration of this solution can be determined using a suitable analytical method like UV-Vis spectroscopy.

Possible Cause 2: Use of an inappropriate solvent for a highly hydrophobic peptide.

Although Dermorphin (acetate) is generally water-soluble, issues can arise with certain formulations or derivatives.

  • Solution for highly hydrophobic peptides:

    • Dissolve the peptide in a small amount of a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Slowly add the DMSO-peptide solution dropwise to your aqueous buffer while vortexing.[4]

    • Caution: Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect cellular assays. A final concentration of 0.5% DMSO is generally considered safe for most cell cultures.[4]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving Dermorphin (acetate)?

A1: The recommended starting solvent is sterile, distilled water.[2][5] If solubility is limited, you can then proceed to use slightly acidic buffers or add a small amount of acetic acid.

Q2: What is the solubility of Dermorphin (acetate) in common laboratory buffers?

A2: The solubility of Dermorphin (acetate) is pH-dependent. It is more soluble in acidic aqueous buffers and less soluble in neutral or alkaline conditions.[1] The solubility in PBS (pH 7.2) is approximately 10 mg/mL.[6]

Q3: How should I store Dermorphin (acetate) solutions?

A3: For long-term storage, it is best to store Dermorphin (acetate) as a lyophilized powder at -20°C. Once in solution, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended to be stored for more than one day.[6]

Q4: Can I heat the solution to improve the solubility of Dermorphin (acetate)?

A4: Gentle warming can be used as a last resort to aid dissolution. However, excessive or prolonged heating can degrade the peptide. If you choose to warm the solution, do so carefully and for a short period, while monitoring for any signs of degradation.

Q5: What is the mechanism of action of Dermorphin?

A5: Dermorphin is a potent and selective agonist for the mu-opioid receptor (MOR), which is a G-protein coupled receptor.[3][7] Binding of dermorphin to the MOR leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and modulation of ion channel activity, which ultimately results in its analgesic effects.

Data Presentation

Table 1: Solubility of Dermorphin (acetate) in Various Solvents

SolventpHApproximate SolubilityReference(s)
WaterNeutralSoluble[5][8]
PBS7.2~ 10 mg/mL[6]
Aqueous BuffersAcidicHigher Solubility[1]
Aqueous BuffersNeutral/AlkalineLower Solubility[1]
DMSON/ASoluble[1]
EthanolN/ASoluble[6]
Dimethyl formamide (B127407) (DMF)N/ASoluble[6]

Experimental Protocols

Protocol 1: Dissolving Dermorphin (acetate) in Aqueous Buffer

This protocol is suitable for preparing a stock solution of Dermorphin (acetate) in an aqueous buffer.

Materials:

  • Dermorphin (acetate) powder

  • Sterile, distilled water or a suitable aqueous buffer (e.g., PBS, pH adjusted to be slightly acidic if needed)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the vial of lyophilized Dermorphin (acetate) powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of peptide in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile, distilled water or your chosen aqueous buffer to achieve the desired concentration.

  • Vortex the tube vigorously for 1-2 minutes until the peptide is completely dissolved.

  • If the peptide does not fully dissolve, sonicate the tube in a water bath for 10-20 second intervals. Avoid prolonged sonication to prevent peptide degradation.

  • Visually inspect the solution for any undissolved particulates. If particulates are present, centrifuge the tube at high speed (e.g., 10,000 x g) for 5-10 minutes and use the clear supernatant.

  • For immediate use, the solution is ready. For storage, aliquot the solution into single-use tubes and store at -20°C or -80°C.

Mandatory Visualizations

Dermorphin_Solubility_Troubleshooting start Start: Dermorphin (acetate) powder add_buffer Add aqueous buffer start->add_buffer vortex Vortex/Sonicate add_buffer->vortex dissolved Completely Dissolved (Proceed with experiment) vortex->dissolved not_dissolved Not Dissolved / Cloudy vortex->not_dissolved not_dissolved->dissolved Yes check_ph Is pH acidic? not_dissolved->check_ph No adjust_ph Adjust pH to be slightly acidic check_ph->adjust_ph No check_concentration Is concentration too high? check_ph->check_concentration Yes adjust_ph->vortex dilute Dilute or use more buffer check_concentration->dilute Yes use_cosolvent Use co-solvent (e.g., DMSO) check_concentration->use_cosolvent No dilute->vortex use_cosolvent->vortex end Insoluble use_cosolvent->end

Caption: Troubleshooting workflow for dissolving Dermorphin (acetate).

Dermorphin_Signaling_Pathway Dermorphin Dermorphin MOR Mu-Opioid Receptor (MOR) Dermorphin->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel GIRK K+ Channels G_protein->K_channel Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx K_efflux Increased K+ Efflux K_channel->K_efflux Hyperpolarization Neuronal Hyperpolarization & Reduced Excitability Ca_influx->Hyperpolarization K_efflux->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia

Caption: Simplified signaling pathway of Dermorphin via the mu-opioid receptor.

References

Preventing Dermorphin (acetate) aggregation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dermorphin (acetate). The information provided is intended to help prevent and troubleshoot issues related to the aggregation of Dermorphin (acetate) in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is Dermorphin (acetate) and why is aggregation a concern?

Dermorphin is a natural heptapeptide (B1575542) (amino acid sequence: H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) originally isolated from the skin of South American frogs.[1][2] It is a potent and selective agonist for the mu-opioid receptor.[1][3] Aggregation is a concern because it can lead to precipitation of the peptide from solution, resulting in an inaccurate concentration of the stock solution and potentially altered biological activity. Dermorphin has been observed to form amyloid-like β-sheet aggregates.

Q2: What are the key factors influencing the aggregation of Dermorphin (acetate)?

The aggregation of peptides like Dermorphin (acetate) is influenced by several factors including:

  • pH: Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. The calculated theoretical pI of Dermorphin is approximately 6.6. Therefore, maintaining a pH away from this value is crucial.

  • Concentration: Higher concentrations of the peptide can increase the likelihood of aggregation.

  • Solvent: The choice of solvent can significantly impact solubility. Dermorphin (acetate) has different solubilities in aqueous buffers and organic solvents.

  • Temperature: While gentle warming can sometimes aid dissolution, prolonged exposure to higher temperatures can promote aggregation and degradation.[4]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to peptide aggregation and degradation.[5]

Q3: What is the recommended storage condition for Dermorphin (acetate)?

  • Lyophilized Powder: For long-term storage, lyophilized Dermorphin (acetate) should be stored at -20°C or -80°C in a tightly sealed container with a desiccant.[6] Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.[4]

  • Stock Solutions: Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Aqueous solutions are not recommended for storage for more than one day.[6]

Troubleshooting Guide

Issue 1: Dermorphin (acetate) powder does not dissolve in aqueous buffer.
  • Possible Cause: The pH of the aqueous buffer is too close to the isoelectric point (pI ≈ 6.6) of Dermorphin, minimizing its net charge and thus its solubility.

  • Solution:

    • Use an Acidic Buffer: Since Dermorphin is a basic peptide (net charge is positive at neutral pH), using a slightly acidic buffer (pH 4-6) can increase its solubility.[5] You can try dissolving the peptide in a small amount of 10% acetic acid and then dilute it with your desired buffer.[7][8]

    • Sonication: Brief sonication in an ice bath can help break up aggregates and facilitate dissolution.[4] However, prolonged sonication can generate heat and degrade the peptide.[4]

    • Use of Organic Solvents: For very hydrophobic peptides, a small amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the peptide.[7][9] The peptide solution can then be slowly added dropwise to the aqueous buffer with constant stirring.[10]

Issue 2: The Dermorphin (acetate) stock solution appears cloudy or has visible precipitates.
  • Possible Cause: The peptide has aggregated and precipitated out of the solution. This can happen over time, due to improper storage, or if the solubility limit has been exceeded.

  • Solution:

    • Brief Sonication: As with initial dissolution, brief sonication on ice may help to redissolve some of the aggregated peptide.[4]

    • pH Adjustment: Check the pH of the solution. If it has drifted towards the pI, adjusting it to a more acidic range (pH 4-6) might help to resolubilize the peptide.

    • Centrifugation: If the aggregation is irreversible, centrifuge the solution to pellet the aggregates. The concentration of the supernatant will be lower than the intended concentration and should be re-quantified if used for experiments.

    • Sterile Filtration: For critical applications, the solution can be filtered through a 0.22 µm sterile filter to remove aggregates.[11][12] It is important to use a filter material with low protein binding, such as PVDF, to minimize peptide loss.[13]

Data Presentation

Table 1: Solubility of Dermorphin (acetate) in Various Solvents

SolventApproximate SolubilityReference(s)
DMSO (Dimethyl sulfoxide)~30 mg/mL[6]
DMF (Dimethylformamide)~30 mg/mL[6]
Ethanol~30 mg/mL[6]
PBS (pH 7.2)~10 mg/mL[6]
Water~1 mg/mL

Note: Solubility can be dependent on the specific batch and purity of the peptide.

Experimental Protocols

Protocol for Preparing a Dermorphin (acetate) Stock Solution
  • Equilibrate the Vial: Before opening, allow the vial of lyophilized Dermorphin (acetate) to warm to room temperature for at least 15-20 minutes to prevent moisture condensation.[4]

  • Initial Solvent Addition: Based on the desired final solvent, choose one of the following initial dissolution steps:

    • For Aqueous Buffers: Add a small volume of sterile, slightly acidic (pH 4-6) buffer or 0.1% acetic acid to the vial.

    • For Solutions with Organic Solvents: Add a minimal amount of DMSO to the vial to dissolve the peptide.[9]

  • Vortex and Sonicate: Gently vortex the vial to mix. If the peptide does not fully dissolve, sonicate the vial in an ice bath for short bursts (e.g., 10-15 seconds) for a total of 1-2 minutes.[4]

  • Dilution:

    • If dissolved in an acidic solution: Slowly add your desired sterile buffer to reach the final concentration.

    • If dissolved in DMSO: Slowly add the DMSO-peptide solution dropwise into your final aqueous buffer while gently stirring.[10]

  • Sterile Filtration (Optional): For applications requiring a sterile solution, filter the final stock solution through a 0.22 µm syringe filter with a low-protein-binding membrane (e.g., PVDF).[11][13]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, low-protein-binding tubes and store at -20°C or -80°C.[5]

Mandatory Visualization

Dermorphin_Dissolution_Workflow Dermorphin (acetate) Dissolution Workflow start Start: Lyophilized Dermorphin (acetate) equilibrate Equilibrate vial to room temperature start->equilibrate add_solvent Add initial solvent (e.g., 0.1% Acetic Acid or DMSO) equilibrate->add_solvent dissolve Vortex and/or Sonicate add_solvent->dissolve check_solubility Is the solution clear? dissolve->check_solubility add_buffer Slowly add final aqueous buffer check_solubility->add_buffer Yes troubleshoot Troubleshoot: - Add more organic solvent - Adjust pH check_solubility->troubleshoot No aliquot Aliquot into single-use tubes add_buffer->aliquot store Store at -20°C or -80°C aliquot->store end End: Stable Stock Solution store->end troubleshoot->add_solvent

Caption: Workflow for dissolving lyophilized Dermorphin (acetate).

Mu_Opioid_Signaling_Pathway Dermorphin Mu-Opioid Receptor Signaling Pathway dermorphin Dermorphin mor Mu-Opioid Receptor (GPCR) dermorphin->mor g_protein Gi/o Protein mor->g_protein activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase (Inhibited) g_alpha->ac inhibits ion_channels Ion Channels g_beta_gamma->ion_channels camp ↓ cAMP ac->camp produces pka PKA camp->pka activates ca_channel ↓ Ca2+ influx ion_channels->ca_channel k_channel ↑ K+ efflux ion_channels->k_channel neuronal_activity Decreased Neuronal Excitability ca_channel->neuronal_activity k_channel->neuronal_activity

Caption: Simplified Dermorphin signaling via the mu-opioid receptor.

References

Technical Support Center: Troubleshooting Low Yield in Dermorphin (acetate) Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dermorphin (B549996) (acetate) peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to low peptide yield during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in Dermorphin synthesis?

Low yields in the SPPS of Dermorphin can primarily be attributed to three main factors: incomplete coupling reactions, incomplete removal of the Fmoc protecting group (deprotection), and peptide aggregation on the solid support.[1][2][3] Side reactions specific to the amino acid sequence of Dermorphin can also contribute to a lower yield of the desired product.[1][2]

Q2: How can I identify the cause of low yield in my Dermorphin synthesis?

A systematic approach is crucial. A test cleavage of a small amount of resin followed by analysis with Mass Spectrometry (MS) can confirm if the target peptide was synthesized.[3] Monitoring each coupling and deprotection step using a qualitative test like the Kaiser (ninhydrin) test can help pinpoint where the synthesis is failing.[2][3][4] A positive Kaiser test after a coupling step, indicated by blue beads, signifies incomplete coupling.[2][3]

Q3: Which analytical techniques are recommended for analyzing the crude and purified Dermorphin peptide?

For purity assessment and quantification of the target peptide relative to impurities, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method.[2][5] Mass Spectrometry (MS) is essential to confirm the molecular weight of the synthesized Dermorphin.[2][5][6] For determining the net peptide content, Amino Acid Analysis (AAA) is considered the gold standard.[5]

Q4: What are some potential side reactions to be aware of during Dermorphin synthesis?

Given the sequence of Dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂), potential side reactions include:

  • Aspartimide formation: Although Dermorphin does not contain Aspartic Acid, this is a common side reaction in many peptide syntheses.[7][8][9]

  • Diketopiperazine formation: This can occur at the dipeptide stage, especially with Proline residues.[7][8]

  • Racemization: The loss of stereochemical integrity can occur during the activation and coupling of amino acids, with Cysteine and Histidine being particularly susceptible.[8][10]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yield during Dermorphin synthesis.

Problem 1: Incomplete Coupling Reactions
  • Symptoms:

    • Presence of deletion sequences (peptides missing one or more amino acids) in the final product, detectable by Mass Spectrometry.[2]

    • A positive Kaiser test after the coupling step, indicating unreacted free amines on the resin.[2][3]

  • Solutions:

SolutionDescriptionExpected Outcome
Double Coupling Repeat the coupling step with a fresh solution of activated amino acid.Drives the reaction to completion, especially for sterically hindered amino acids.
Increase Reagent Concentration Use a higher concentration of the Fmoc-amino acid and coupling reagents.Improves reaction kinetics and can help overcome difficult couplings.[2][3]
Extend Reaction Time Increase the coupling reaction time.Allows more time for the reaction to proceed to completion.[3]
Change Coupling Reagent Switch to a more efficient coupling reagent like HATU or HCTU.Can improve coupling efficiency, particularly for difficult sequences.[11]
Problem 2: Incomplete Fmoc-Deprotection
  • Symptoms:

    • Presence of deletion sequences in the final product.

    • A negative Kaiser test after deprotection (as expected), but a subsequent positive test after the next coupling, indicating that the previous Fmoc group was not removed.

  • Solutions:

SolutionDescriptionExpected Outcome
Extended Deprotection Time Increase the piperidine (B6355638) treatment time (e.g., 2 x 10 minutes instead of 2 x 5 minutes).Ensures complete removal of the Fmoc group, allowing for efficient coupling of the next amino acid.[2]
Use of DBU For very difficult deprotections, use a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution (e.g., 2% DBU and 2% piperidine in DMF).More efficient deprotection, especially in cases of peptide aggregation.[2][7]
Problem 3: Peptide Aggregation
  • Symptoms:

    • The resin beads may appear shrunken or fail to swell properly.[4][7]

    • Both deprotection and coupling reactions are sluggish or incomplete.[1][7]

    • A positive Kaiser test even after extended coupling times.[4]

  • Solutions:

SolutionDescriptionExpected Outcome
Change Solvent Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which can better solvate the growing peptide chain.Disrupts aggregation and improves reagent accessibility.[1][7]
Incorporate Chaotropic Salts Add chaotropic salts like LiCl to the coupling and deprotection solutions.Disrupts the secondary structures that lead to aggregation.[1][7]
Elevated Temperature Perform the coupling at a higher temperature.Can help to disrupt secondary structures and improve reaction rates.[7]
Microwave Synthesis Utilize microwave irradiation for the synthesis.Can significantly improve coupling efficiency for difficult sequences prone to aggregation.[7]
Problem 4: Issues with Cleavage and Precipitation
  • Symptoms:

    • No precipitate forms after adding cold diethyl ether to the TFA cleavage mixture.[12]

    • Low recovery of the peptide after precipitation and centrifugation.

  • Solutions:

SolutionDescriptionExpected Outcome
Concentrate TFA Solution Before adding to cold ether, reduce the volume of the TFA solution by evaporation under a stream of nitrogen.Increased concentration of the peptide in the TFA solution, promoting more efficient precipitation.[12]
Re-cleave the Resin If no peptide is recovered, attempt to re-cleave the resin with a fresh cleavage cocktail.May recover peptide that was not efficiently cleaved in the first attempt.[12]
Optimize Scavengers Ensure the correct scavengers are used in the cleavage cocktail to prevent side reactions that can modify the peptide and affect its precipitation. For Dermorphin, a standard cocktail like TFA/TIS/water (95:2.5:2.5) should be sufficient.Minimizes side reactions and improves the purity and recovery of the crude peptide.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Cycle for Dermorphin Synthesis

This protocol outlines a single cycle of amino acid addition for the manual synthesis of Dermorphin on a Rink Amide resin.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[2]

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5 minutes.[2]

  • Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).[2]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents), HBTU (4 equivalents), and HOBt (4 equivalents) in NMP.

    • Add DIEA (8 equivalents) and mix for 1 minute to pre-activate the amino acid.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.[13]

  • Monitoring and Washing:

    • Perform a Kaiser test to check for complete coupling. If the test is positive, repeat the coupling step.[2]

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the Dermorphin sequence.

Protocol 2: Cleavage and Deprotection of Dermorphin
  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DCM and dry under vacuum.

  • Cleavage:

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.

    • Agitate the mixture for 2 hours at room temperature.[13]

  • Peptide Isolation:

    • Filter the solution to separate the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.[13]

  • Precipitation:

    • Add the combined filtrate to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Recovery:

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Decant the ether and wash the peptide pellet twice with cold diethyl ether.[13]

    • Dry the crude peptide pellet under vacuum.

Visualizations

Dermorphin_Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (HBTU/HOBt/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser Kaiser Test Wash2->Kaiser FinalDeprotection Final Fmoc Deprotection Wash2->FinalDeprotection Final AA Coupled Kaiser->Coupling Positive (Recouple) Repeat Repeat for next Amino Acid Kaiser->Repeat Negative Repeat->Deprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) FinalDeprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation CrudePeptide Crude Dermorphin (acetate) Precipitation->CrudePeptide

Caption: Workflow for the solid-phase synthesis of Dermorphin.

Troubleshooting_Low_Yield Start Low Peptide Yield CheckSynthesis Analyze Small Resin Sample (MS) Start->CheckSynthesis SynthesisFailed Synthesis Failure CheckSynthesis->SynthesisFailed Target Mass Absent SynthesisOK Synthesis Partially Successful CheckSynthesis->SynthesisOK Target Mass Present MonitorSteps Monitor Coupling/Deprotection (Kaiser Test) SynthesisOK->MonitorSteps CleavageIssue Cleavage/Precipitation Problem SynthesisOK->CleavageIssue No Synthesis Issues Found CouplingIssue Incomplete Coupling MonitorSteps->CouplingIssue Positive Kaiser (Post-Coupling) DeprotectionIssue Incomplete Deprotection MonitorSteps->DeprotectionIssue Deletion Products AggregationIssue Peptide Aggregation MonitorSteps->AggregationIssue Sluggish Reactions/ Poor Swelling SolutionCoupling Double Couple Increase Reagents Change Reagent CouplingIssue->SolutionCoupling SolutionDeprotection Extend Time Use DBU DeprotectionIssue->SolutionDeprotection SolutionAggregation Change Solvent (NMP) Chaotropic Salts Elevated Temp AggregationIssue->SolutionAggregation SolutionCleavage Concentrate TFA Re-cleave Resin CleavageIssue->SolutionCleavage

Caption: Decision tree for troubleshooting low yield in peptide synthesis.

References

Technical Support Center: Optimizing HPLC Separation of Dermorphin (Acetate) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC analysis of dermorphin (B549996) and its analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for an HPLC method for dermorphin analysis?

A common starting point for the analysis of dermorphin and its analogs is a reversed-phase HPLC (RP-HPLC) method.[1][2] A C18 column is frequently used with a mobile phase consisting of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA).[1][2][3] Detection is typically performed at a low UV wavelength, such as 220 nm, where the peptide bond absorbs.[2][4]

Q2: How does the D-alanine in dermorphin's structure affect its HPLC separation?

The presence of a D-amino acid, specifically D-alanine at the second position, is a key feature of dermorphin.[1] This stereochemical configuration makes the peptide more resistant to enzymatic degradation.[1][5] While it doesn't fundamentally change the principles of reversed-phase separation, it's a critical quality attribute to monitor. Analogs with an L-alanine at this position will have different retention times and potentially different peak shapes.

Q3: I'm not getting good peak shape for my dermorphin peptide. What are the common causes of peak tailing?

Peak tailing in peptide separations can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between basic amino acid residues in the peptide and acidic silanol (B1196071) groups on the silica-based column packing can lead to tailing. Using a high-purity, well-endcapped column can minimize this.[6]

  • Insufficient Ion-Pairing: Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent to improve peak shape for basic peptides.[3] Ensure the concentration of TFA (typically 0.1%) is consistent in both mobile phase A and B.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or head can distort peak shape.[7][8] A void at the column inlet can also cause tailing.[8]

  • Incorrect Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the peptide and its interaction with the stationary phase.[9]

Q4: My retention times are shifting between injections. What should I check?

Retention time instability can be frustrating. Here are some common culprits:

  • Mobile Phase Preparation: Inconsistent mobile phase composition between runs is a frequent cause.[10] Ensure accurate preparation and consider using a single batch for an entire sequence. If your system mixes solvents online, ensure the proportioning valves are functioning correctly.[11]

  • Column Equilibration: Insufficient column equilibration before injection can lead to drifting retention times, especially with gradient methods.[8][10]

  • Temperature Fluctuations: Column temperature can significantly impact retention.[4] Using a column oven will provide a stable temperature environment.[11]

  • Pump Issues: Leaks, air bubbles in the pump head, or malfunctioning check valves can cause inconsistent flow rates, leading to retention time shifts.[8][10]

Q5: I'm observing unexpected peaks in my chromatogram. How do I determine their origin?

Unexpected peaks can arise from various sources. A systematic approach is needed for identification:

  • Run a Blank Gradient: Inject your sample solvent (without the peptide) using the same gradient program. If the peaks are present in the blank, they are likely from system contamination (e.g., mobile phase, tubing, or carryover from a previous injection).[12]

  • Peptide-Related Impurities: If the blank is clean, the peaks are likely related to your sample. These could be deletion sequences from synthesis, products of degradation, or side reactions.[12]

  • LC-MS Analysis: The most definitive way to identify unknown peaks is to use a mass spectrometer to determine their molecular weights.[12] This can help identify modifications or impurities related to your target peptide.

Troubleshooting Guides

Guide 1: Poor Peak Resolution
Symptom Possible Cause Suggested Solution
Co-eluting peaks or poor separation between dermorphin and its analogsInadequate mobile phase conditionsOptimize the gradient slope. A shallower gradient can improve the separation of closely eluting compounds.[3][9]
Suboptimal stationary phaseTry a different column chemistry. While C18 is common, a C8 or a phenyl-hexyl phase might offer different selectivity.[9]
Insufficient column efficiencyEnsure the column is not old or contaminated. Check for high backpressure which could indicate a blockage.[11] Use a longer column or one with a smaller particle size to increase efficiency.
Inappropriate column temperatureVary the column temperature. Sometimes increasing the temperature can improve peak shape and resolution.[4]
Guide 2: Peak Shape Issues
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions with the stationary phaseUse a high-purity, end-capped column. Ensure adequate concentration of an ion-pairing agent like 0.1% TFA in the mobile phase.[6]
Column overloadDilute the sample and inject a smaller volume.[11]
Column void or contaminationFlush the column with a strong solvent. If the problem persists, try reversing the column (if permitted by the manufacturer) to wash it out. Consider replacing the column if it's old.[7]
Peak Fronting Sample overloadDilute the sample.[8]
Incompatible sample solventDissolve the sample in the initial mobile phase if possible.[11]
Low column temperatureIncrease the column temperature.[8]
Split Peaks Clogged column inlet fritBack-flush the column (if permissible). Replace the frit if possible, or replace the column.[8]
Sample solvent incompatible with mobile phaseEnsure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase.[11]
Void in the column packingThis usually requires column replacement.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Dermorphin Purity Analysis

This protocol provides a general starting point for the reversed-phase HPLC analysis of a synthetic dermorphin (acetate) sample.

1. Materials and Reagents

  • Dermorphin (acetate) standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

2. Instrumentation and Columns

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size)

3. Preparation of Mobile Phases

  • Mobile Phase A: 0.1% TFA in Water (v/v)

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v)

4. Sample Preparation

  • Dissolve Dermorphin (acetate) in Mobile Phase A to a final concentration of approximately 1 mg/mL.

5. Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Gradient See Table below

HPLC Gradient Program

Time (minutes)% Mobile Phase B
05
2565
2695
3095
315
355

6. Data Analysis

  • The purity of the dermorphin sample can be determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

Caption: A workflow for troubleshooting common HPLC issues.

Caption: A flowchart for HPLC method development.

References

Interpreting unexpected peaks in Dermorphin (acetate) chromatogram

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dermorphin (B549996) (acetate). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret chromatographic data.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the chromatographic analysis of Dermorphin (acetate).

Q1: I am observing unexpected peaks in my Dermorphin (acetate) chromatogram. What are the likely causes?

Unexpected peaks in a chromatogram of a seemingly pure peptide can originate from several sources. These can be broadly categorized as:

  • Peptide-Related Impurities: These are variants of Dermorphin that may have formed during synthesis, storage, or sample preparation. Common examples include degradation products (e.g., hydrolysis), aggregation, or other modifications.[1][2]

  • System Contamination: Contaminants can be introduced from the mobile phase, the HPLC system itself (e.g., pump seals, injector), or from previously analyzed samples (carryover).[3][4][5] These are often referred to as "ghost peaks."[6][7][8]

  • Sample Preparation Artifacts: The way a sample is handled and prepared can introduce impurities. This could be due to contamination from vials, caps, or solvents used for dissolution.[4][5]

  • Column Issues: A deteriorating or fouled column can lead to poor peak shape, including split peaks that might be misinterpreted as multiple components.

Q2: How can I differentiate between peptide-related peaks and system contaminants?

A straightforward method to diagnose the source of unexpected peaks is to perform a "blank" injection.

  • Run a Blank Gradient: Inject the mobile phase or the solvent used to dissolve your Dermorphin (acetate) sample (without the peptide) and run the exact same HPLC gradient as your sample analysis.[4]

  • Analyze the Chromatogram:

    • If the unexpected peaks are present in the blank run, they are likely due to contamination in your mobile phase, solvents, or carryover from a previous injection.[4][7]

    • If the blank chromatogram is clean, the extraneous peaks are almost certainly related to your Dermorphin (acetate) sample.

Q3: My LC-MS analysis shows peaks with specific mass-to-charge (m/z) ratios that do not correspond to Dermorphin. What could these be?

When coupled with mass spectrometry, HPLC can provide mass information about the unexpected peaks, which is a powerful tool for their identification.[4] Common sources of these peaks are adducts formed during the electrospray ionization (ESI) process.[9] Trace amounts of salts in your mobile phase or sample can lead to the formation of these adducts.[10][11]

Below is a table summarizing common adducts and other modifications that may be observed. The molecular weight of Dermorphin is 802.88 g/mol .[12]

Observed m/z (for [M+H]+) Mass Difference (Da) Potential Source/Modification Common Causes
825.4+22Sodium Adduct ([M+Na]+)Glassware, mobile phase contaminants.[9][10][13]
841.4+38Potassium Adduct ([M+K]+)Glassware, mobile phase contaminants.[10][13]
834.9+32Methanol (B129727) Adduct ([M+CH3OH+H]+)Use of methanol in the mobile phase.[13]
844.9+42Acetylation ([M+C2H2O+H]+)Reaction with acetic acid or anhydride.
818.9+16OxidationExposure to air or oxidizing agents.
784.9-18DehydrationLoss of a water molecule.

Q4: I see a peak eluting very early in my chromatogram, is this related to the acetate (B1210297) counter-ion?

Yes, it is possible. The acetate counter-ion will not be retained on a reverse-phase column under typical operating conditions and will elute in or near the void volume. This will appear as a sharp peak at the beginning of the chromatogram.

Q5: My Dermorphin peak is broad or splitting. What should I investigate?

Poor peak shape can be attributed to several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[14] Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Degradation: Loss of stationary phase or a void at the column inlet can cause peak splitting and broadening. Consider replacing the column if other troubleshooting steps fail.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the peptide and influence peak shape. Ensure the pH is stable and appropriate for the column chemistry.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Analysis of Dermorphin (acetate)

This protocol provides a general starting point for the analysis of Dermorphin (acetate) purity.

  • Instrumentation: HPLC system with a UV detector.[12]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]

  • Mobile Phase A: 0.1% Acetic Acid in Water

  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 224 nm or 280 nm.[15]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve Dermorphin (acetate) in Mobile Phase A to a final concentration of 1 mg/mL.[12]

Protocol 2: LC-MS for Identity Confirmation of Dermorphin

This protocol is for confirming the molecular weight of Dermorphin.

  • Instrumentation: HPLC system coupled to a mass spectrometer.

  • HPLC Method: Use the method from Protocol 1, potentially with a shorter gradient.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[4]

    • Scan Range: m/z 300–1500.[4]

    • Data Analysis: The identity of Dermorphin is confirmed by the presence of the protonated molecular ion [M+H]+ at m/z 803.4.[12]

Visualized Workflows and Pathways

troubleshooting_workflow Troubleshooting Unexpected Peaks in Dermorphin Chromatogram start Unexpected Peak Observed blank_run Inject Blank (Mobile Phase/Solvent) start->blank_run peak_in_blank Peak Present in Blank? blank_run->peak_in_blank system_contamination Source is System/Mobile Phase Contamination peak_in_blank->system_contamination Yes peptide_related Source is Peptide-Related peak_in_blank->peptide_related No clean_system Clean System Components (Injector, Tubing) system_contamination->clean_system fresh_mobile_phase Prepare Fresh Mobile Phase with High-Purity Solvents system_contamination->fresh_mobile_phase lc_ms_analysis Perform LC-MS Analysis peptide_related->lc_ms_analysis mass_match Mass Matches Known Adduct or Degradant? lc_ms_analysis->mass_match known_impurity Identified as Adduct/ Degradation Product mass_match->known_impurity Yes unknown_impurity Unknown Impurity mass_match->unknown_impurity No further_characterization Further Characterization Required (e.g., MS/MS) unknown_impurity->further_characterization

Caption: A decision tree for troubleshooting unexpected HPLC peaks.

dermorphin_degradation Potential Degradation Pathways of Dermorphin dermorphin Dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) hydrolysis Hydrolysis dermorphin->hydrolysis oxidation Oxidation dermorphin->oxidation deamidation Deamidation dermorphin->deamidation hydrolyzed_products Peptide Fragments (e.g., cleavage at peptide bonds) hydrolysis->hydrolyzed_products oxidized_tyr Oxidized Tyrosine Residues oxidation->oxidized_tyr deamidated_ser C-terminal Serine to Aspartic Acid deamidation->deamidated_ser

Caption: Potential chemical degradation pathways for Dermorphin.

References

Technical Support Center: Managing Dermorphin-Induced Catalepsy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for managing catalepsy as a side effect of Dermorphin (B549996) (acetate) in animal models.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving Dermorphin (acetate) and provides step-by-step solutions.

Issue 1: Severe or Prolonged Catalepsy Affecting Experimental Timelines

  • Problem: Animals exhibit a cataleptic state that is more severe or longer-lasting than anticipated, interfering with subsequent behavioral tests or physiological measurements.

  • Possible Causes:

    • Dose of Dermorphin (acetate) is too high for the specific animal strain, age, or sex.

    • Individual animal sensitivity.

    • Incorrect route of administration leading to altered pharmacokinetics.

  • Solutions:

    • Dose Adjustment: Refer to the dose-response table below. If you are observing severe catalepsy, consider reducing the dose of Dermorphin (acetate) in your next experimental cohort. A pilot study to determine the optimal dose for your specific animal model is recommended.

    • Antagonist Administration: For immediate reversal of catalepsy, administer an opioid antagonist such as naloxone (B1662785).[1][2] Refer to the detailed protocol for naloxone administration provided in this guide.

    • Review Administration Technique: Ensure that the administration of Dermorphin (acetate) is consistent and accurate. For intracerebroventricular (i.c.v.) injections, verify the cannula placement. For systemic injections, ensure the correct volume and injection site are used.

Issue 2: Concurrent Respiratory Depression with Catalepsy

  • Problem: Animals display signs of respiratory depression (e.g., slowed breathing rate, cyanosis) in addition to catalepsy. This is a serious adverse event that requires immediate attention.

  • Possible Causes:

    • High doses of Dermorphin (acetate) can suppress respiratory function.[3][4]

    • Interaction with other centrally-acting drugs.

  • Solutions:

    • Immediate Antagonist Administration: Administer naloxone immediately to reverse the effects of Dermorphin (acetate).[5] Naloxone is effective in reversing opioid-induced respiratory depression.[3][5]

    • Supportive Care: Provide respiratory support if necessary. This may include gentle manual ventilation or placing the animal in an oxygen-rich environment.

    • Dose Re-evaluation: For future experiments, significantly lower the dose of Dermorphin (acetate) or consider a different analgesic with a wider therapeutic window if respiratory depression is a recurring issue.

    • Monitor Vital Signs: Continuously monitor the animal's respiratory rate and oxygen saturation using appropriate equipment.

Issue 3: High Inter-Animal Variability in Cataleptic Response

  • Problem: There is a wide range of cataleptic responses among animals receiving the same dose of Dermorphin (acetate), making data interpretation difficult.

  • Possible Causes:

    • Genetic differences between animals.

    • Variations in age, weight, or metabolic state.

    • Inconsistent drug administration.

    • Environmental factors influencing the animal's stress level.[6]

  • Solutions:

    • Standardize Animal Population: Use animals of the same strain, age, and sex. Ensure they are housed under identical conditions (e.g., light-dark cycle, temperature, diet).

    • Refine Administration Protocol: Practice and standardize the drug administration technique to minimize variability.

    • Increase Sample Size: A larger sample size can help to account for individual variability and increase the statistical power of your study.

    • Acclimatize Animals: Ensure animals are properly acclimatized to the experimental environment and handling procedures to reduce stress-induced variability.[6]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of Dermorphin-induced catalepsy?

A1: Dermorphin is a potent and selective agonist for the mu-opioid receptor (MOR).[2] The cataleptic state is primarily mediated by the activation of MORs in the central nervous system.[1][2] This activation is thought to involve the modulation of dopaminergic and GABAergic neurotransmission in brain regions that control motor function, such as the basal ganglia.[7][8][9] Activation of MORs generally leads to an inhibition of GABAergic interneurons, which in turn disinhibits dopaminergic neurons in some pathways. However, the complex interplay in motor circuits can result in the rigid, immobile posture characteristic of catalepsy.

Q2: At what dose of Dermorphin (acetate) should I expect to see catalepsy?

A2: The dose of Dermorphin (acetate) that induces catalepsy is dependent on the route of administration and the animal model. For instance, in rats, intracerebroventricular (i.c.v.) administration of 130 pmol/rat has been shown to cause catalepsy, which is more than double the dose required for a potent analgesic effect (60 pmol/rat).[10] It is crucial to perform a dose-response study to determine the cataleptic threshold in your specific experimental setup.

Q3: How can I reverse Dermorphin-induced catalepsy?

A3: Dermorphin-induced catalepsy can be effectively reversed by the administration of a non-selective opioid receptor antagonist, such as naloxone.[1][2] A thyrotropin-releasing hormone (TRH) analog, CG3703, has also been shown to reverse dermorphin-induced catalepsy.[2]

Q4: Is there a risk of tolerance to the cataleptic effects of Dermorphin?

A4: Yes, tolerance to the cataleptic effects of Dermorphin can develop with continuous infusion.[11][12] Studies have also shown the development of cross-tolerance to the cataleptic effects between dermorphin and morphine.[12]

Q5: Can catalepsy interfere with other behavioral assessments?

A5: Absolutely. The immobile and rigid posture of a cataleptic animal will prevent the assessment of locomotor activity, exploration, and performance in many learning and memory tasks. It is essential to time your behavioral tests to avoid the peak period of catalepsy or to use a dose of Dermorphin (acetate) that provides analgesia without significant motor impairment. If catalepsy is unavoidable, consider using naloxone to reverse the cataleptic state before conducting other behavioral tests.

Data Presentation

Table 1: Dose-Response of Dermorphin (acetate) in Rats (Intracerebroventricular Administration)

Dose (pmol/rat, i.c.v.)Primary Observed EffectReference
23ED50 for analgesia (tail-flick test)[10]
60Potent analgesia (duration of ~90-150 minutes)[10]
130Onset of catalepsy[10]

Table 2: Management Strategies for Dermorphin-Induced Catalepsy in Rats

Management StrategyAgentDoseRoute of AdministrationEffectReference
Pre-treatment to prevent catalepsyNaloxone5 mg/kgIntraperitoneal (i.p.)Abolishes cataleptic effect[2]
CG3703 (TRH analog)1 mg/kgIntraperitoneal (i.p.)Abolishes cataleptic effect[2]
Reversal of established catalepsyNaloxone10-30 µg/kgSubcutaneous (s.c.)Dose-dependently reduces duration of catalepsy (in morphine-induced model)[1][13]
CG3703 (TRH analog)Not specified for reversalNot specified for reversalReverses catalepsy[2]

Experimental Protocols

Protocol 1: Assessment of Dermorphin-Induced Catalepsy using the Bar Test

  • Apparatus: A horizontal bar (approximately 0.5 cm in diameter) is fixed at a height of 9 cm above a flat surface.

  • Procedure: a. Gently place the animal's forepaws on the bar. b. Start a stopwatch immediately. c. Measure the time it takes for the animal to remove both forepaws from the bar and return to a normal posture on the flat surface. d. A cut-off time (e.g., 180 seconds) should be established to avoid undue stress on the animal. If the animal remains on the bar for the entire cut-off period, the maximum time is recorded.

  • Data Analysis: The latency (in seconds) to descend from the bar is used as a measure of catalepsy. Longer latencies indicate a more intense cataleptic state.

Protocol 2: Reversal of Dermorphin-Induced Catalepsy with Naloxone

  • Induction of Catalepsy: Administer Dermorphin (acetate) at a dose known to induce catalepsy in your animal model.

  • Observation of Catalepsy: At the expected time of peak effect, confirm the presence of catalepsy using the bar test (Protocol 1).

  • Naloxone Administration: a. Prepare a solution of naloxone hydrochloride in sterile saline. b. Administer naloxone subcutaneously (s.c.) at a dose of 10-30 µg/kg.[1][13] The exact dose may need to be optimized for your specific conditions.

  • Post-Administration Monitoring: a. Immediately after naloxone administration, begin assessing the animal's posture and motor function. b. Re-test the animal on the bar apparatus at regular intervals (e.g., 5, 15, and 30 minutes post-naloxone) to quantify the reversal of catalepsy. c. Record the time taken for the animal to fully recover normal posture and movement.

Mandatory Visualizations

Dermorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dermorphin Dermorphin (acetate) MOR Mu-Opioid Receptor (MOR) Dermorphin->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux (Hyperpolarization) G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP GABA_release ↓ GABA Release Ca_channel->GABA_release Dopamine_neuron Dopaminergic Neuron (Modulation) GABA_release->Dopamine_neuron Modulates Catalepsy Catalepsy Dopamine_neuron->Catalepsy Leads to

Caption: Signaling pathway of Dermorphin-induced catalepsy.

Experimental_Workflow cluster_phase1 Phase 1: Induction cluster_phase2 Phase 2: Assessment cluster_phase3 Phase 3: Management (Optional) A Acclimatize Animal to Test Environment B Administer Dermorphin (acetate) A->B C Observe for Onset of Catalepsy B->C D Perform Bar Test at Peak Effect C->D E Record Latency to Descend D->E F Administer Naloxone E->F If reversal is needed G Monitor for Reversal of Catalepsy F->G H Re-test on Bar Apparatus G->H Troubleshooting_Logic Start Observe Animal Post-Dermorphin Catalepsy Is Catalepsy Observed? Start->Catalepsy Severe Is Catalepsy Severe or Interfering with Experiment? Catalepsy->Severe Yes Continue_Exp Continue Experiment Catalepsy->Continue_Exp No Resp_Dep Are there signs of Respiratory Depression? Severe->Resp_Dep Yes Admin_Naloxone Administer Naloxone Severe->Admin_Naloxone No Resp_Dep->Admin_Naloxone Yes Reduce_Dose Consider Reducing Dose in Future Experiments Admin_Naloxone->Reduce_Dose Monitor_Vitals Provide Supportive Care & Monitor Vital Signs Admin_Naloxone->Monitor_Vitals Monitor_Vitals->Reduce_Dose

References

Dermorphin (Acetate) Technical Support Center: Minimizing Respiratory Depression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving Dermorphin (acetate), with a specific focus on strategies to mitigate the risk of respiratory depression.

Frequently Asked Questions (FAQs)

Q1: What is Dermorphin (acetate) and what is its primary mechanism of action?

A1: Dermorphin is a naturally occurring opioid peptide, originally isolated from the skin of a South American frog (Phyllomedusa sauvagei).[1][2] It is a potent and highly selective agonist for the mu-opioid receptor (MOR).[1][3] Its primary mechanism of action involves binding to and activating MORs, which are G-protein coupled receptors (GPCRs), leading to a cascade of intracellular signaling events that produce analgesia but also side effects like respiratory depression.

Q2: How does Dermorphin cause respiratory depression?

A2: Opioid-induced respiratory depression (OIRD) is primarily mediated by the activation of mu-opioid receptors located in critical respiratory control centers within the brainstem, such as the pre-Bötzinger Complex and the Kölliker-Fuse nucleus. Activation of these receptors by Dermorphin leads to neuronal hyperpolarization and a reduction in the firing rate of respiratory neurons, ultimately decreasing respiratory frequency and tidal volume.

Q3: Is it possible to separate the analgesic effects of Dermorphin from its respiratory depressant effects?

A3: The separation of analgesia from respiratory depression is a key goal in opioid research. Evidence suggests that different subtypes of the mu-opioid receptor, namely mu-1 and mu-2, may mediate these distinct effects. Analgesia is thought to be primarily associated with mu-1 receptor activation, while respiratory depression is more closely linked to mu-2 receptor activity. Research into Dermorphin and its analogs is exploring the potential for developing biased agonists that preferentially activate signaling pathways leading to analgesia over those causing respiratory depression.

Q4: What is "biased agonism" and could it be a strategy to reduce Dermorphin-induced respiratory depression?

A4: Biased agonism refers to the ability of a ligand to selectively activate one of several downstream signaling pathways of a receptor. For mu-opioid receptors, it was initially hypothesized that G-protein signaling pathways mediate analgesia, while the β-arrestin pathway is responsible for respiratory depression and other adverse effects. However, this hypothesis is now a subject of debate, with recent studies questioning the exclusive role of β-arrestin in OIRD. Developing Dermorphin analogs that show a bias towards G-protein activation and away from pathways mediating respiratory depression remains an active area of research.

Q5: What are the best practices for storing and handling Dermorphin (acetate)?

A5: Dermorphin (acetate) should be stored at -20°C. For handling, it is recommended to work in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye protection. Avoid the formation of dust and aerosols.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Action(s)
Unexpectedly severe respiratory depression at a planned analgesic dose. - Individual subject variability in sensitivity to opioids.- Incorrect dose calculation or preparation.- Synergistic effects with other administered compounds (e.g., anesthetics).- Immediately reduce or cease Dermorphin administration.- Administer an opioid antagonist like naloxone (B1662785) if necessary.- Carefully re-verify all dose calculations and stock solution concentrations.- Review the experimental protocol for any potential drug interactions.
High variability in respiratory depression between experimental subjects. - Genetic differences in opioid receptor expression or metabolism.- Differences in the metabolic state or health of the animals.- Inconsistent drug administration (e.g., subcutaneous vs. intraperitoneal).- Use a genetically homogenous animal strain.- Ensure all animals are healthy and acclimatized to the experimental conditions.- Standardize the route and technique of drug administration.- Increase the sample size to improve statistical power.
Difficulty in achieving a clear analgesic effect without significant respiratory depression. - The therapeutic window for Dermorphin may be narrow in the chosen experimental model.- The chosen analgesic assay may not be sensitive enough.- Perform a detailed dose-response study for both analgesia and respiratory depression to determine the therapeutic index.- Consider using a different analgesic assay.- Explore co-administration with a non-opioid analgesic to potentially reduce the required dose of Dermorphin.
Analgesic effect of Dermorphin diminishes over a short period. - Rapid metabolism of the peptide.- Development of acute tolerance.- Consider a continuous infusion protocol instead of bolus injections.- Investigate the pharmacokinetic profile of Dermorphin in your model system.- Design experiments to specifically assess the development of tolerance.

Data Presentation

Table 1: In Vitro Pharmacological Profile of Dermorphin at the Mu-Opioid Receptor

ParameterValueAssay System
Binding Affinity (pKi) 8.29[³H]-DPN displacement in HEK cells expressing human MOR
G-Protein Activation (pEC50) 7.84[³⁵S]GTPγS binding in CHO cells expressing human MOR
G-Protein Activation (Emax) 152% (relative to baseline)[³⁵S]GTPγS binding in CHO cells expressing human MOR
ERK1/2 Phosphorylation Monophasic stimulation, peaking at 5 minutesWestern blot in HEK cells expressing human MOR

Table 2: In Vivo Dose-Response Data for Dermorphin

SpeciesEffectRoute of AdministrationDose Range
Rat (pups) Respiratory Frequency DepressionIntraperitoneal0.1 - 0.95 mg/kg
Rat Analgesia (Tail-Flick)Intracerebroventricular23 pmol/rat (ED50)
Rat Analgesia (Hot Plate)Intracerebroventricular13.3 pmol/rat (ED50)
Mouse Analgesia (Hot Plate)Intravenous1.02 µmol/kg (ED50)

Experimental Protocols

Assessment of Respiratory Function using Whole-Body Plethysmography

This protocol allows for the non-invasive measurement of respiratory parameters in conscious, unrestrained rodents.

Methodology:

  • Acclimatization: Place the animal in the whole-body plethysmography chamber for a period of 30-60 minutes to allow for acclimatization to the new environment.

  • Baseline Recording: Record baseline respiratory parameters for at least 20-30 minutes before any drug administration. Key parameters to measure include respiratory frequency (f), tidal volume (VT), and minute ventilation (VE = f x VT).

  • Dermorphin Administration: Administer Dermorphin (acetate) at the desired dose and route.

  • Post-injection Monitoring: Continuously record respiratory parameters for a predetermined duration following drug administration to observe the onset, peak, and duration of any respiratory effects.

  • Data Analysis: Compare the post-injection respiratory parameters to the baseline values to quantify the degree of respiratory depression.

Evaluation of the Hypercapnic Ventilatory Response (HCVR)

This protocol assesses the integrity of the chemosensory control of breathing, which is known to be blunted by opioids.

Methodology:

  • Animal Preparation: The animal is placed in a plethysmography chamber that allows for the controlled delivery of different gas mixtures.

  • Baseline Measurement: Record respiratory parameters while the animal breathes normal room air (normocapnia).

  • Hypercapnic Challenge: Introduce a gas mixture containing an elevated level of carbon dioxide (e.g., 5-7% CO₂) into the chamber. This will stimulate an increase in ventilation.

  • Dermorphin Administration: Administer Dermorphin (acetate) and allow for a sufficient time for the drug to take effect.

  • Post-Dermorphin HCVR: Repeat the hypercapnic challenge after Dermorphin administration and measure the ventilatory response.

  • Data Analysis: Compare the magnitude of the ventilatory response to hypercapnia before and after Dermorphin administration to determine the extent of opioid-induced blunting of the chemoreflex.

Mandatory Visualizations

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling (Analgesia) cluster_arrestin β-Arrestin Signaling (Respiratory Depression - Controverted) Dermorphin Dermorphin MOR Mu-Opioid Receptor (MOR) Dermorphin->MOR Binds and Activates G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Ion_channels Ion Channel Modulation G_protein->Ion_channels cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_channels->Analgesia GRK GRK GRK->MOR Phosphorylation Internalization Receptor Internalization Beta_arrestin->Internalization ERK ERK1/2 Activation Beta_arrestin->ERK Resp_Depression Respiratory Depression Internalization->Resp_Depression Disputed Link ERK->Resp_Depression Disputed Link

Caption: Mu-opioid receptor signaling pathways activated by Dermorphin.

experimental_workflow cluster_protocol Experimental Protocol for Assessing Analgesia vs. Respiratory Depression start Start acclimatize Acclimatize Animal to Plethysmography Chamber start->acclimatize baseline_resp Record Baseline Respiratory Parameters acclimatize->baseline_resp baseline_analgesia Measure Baseline Nociceptive Threshold (e.g., Hot Plate) acclimatize->baseline_analgesia administer Administer Dermorphin (acetate) (Dose Escalation Study) baseline_resp->administer baseline_analgesia->administer post_resp Continuously Monitor Respiratory Parameters administer->post_resp post_analgesia Measure Nociceptive Threshold at Timed Intervals administer->post_analgesia analyze Analyze Data: - Dose-response curves - Therapeutic Index post_resp->analyze post_analgesia->analyze end End analyze->end

Caption: Workflow for concurrent assessment of analgesia and respiratory depression.

logical_relationship cluster_logic Dose Adjustment Strategy Dose Dermorphin Dose Analgesia Analgesic Effect (Mu-1 Receptor Mediated) Dose->Analgesia Increases Resp_Dep Respiratory Depression (Mu-2 Receptor Mediated) Dose->Resp_Dep Increases Therapeutic_Window Therapeutic Window Analgesia->Therapeutic_Window Maximize Resp_Dep->Therapeutic_Window Minimize

Caption: Relationship between Dermorphin dose, effects, and therapeutic window.

References

Technical Support Center: Enhancing the Bioavailability of Dermorphin (Acetate) for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo bioavailability of Dermorphin (acetate).

Frequently Asked Questions (FAQs)

Q1: What is Dermorphin and why is its bioavailability a concern for in vivo research?

A1: Dermorphin is a potent and selective µ-opioid receptor agonist, a heptapeptide (B1575542) originally isolated from the skin of South American frogs.[1] Its therapeutic potential is significant; however, like many peptides, it has limited clinical use due to low metabolic stability, poor bioavailability, and low permeability across the blood-brain barrier.[2] For in vivo research, this means that after administration, the peptide is rapidly degraded by enzymes and cleared from the body, making it difficult to achieve and maintain therapeutic concentrations at the target receptors.[3][4]

Q2: What is the typical plasma half-life of Dermorphin?

A2: Studies in rats have shown that Dermorphin is cleared from plasma very quickly, with a half-life of approximately 1.3 minutes.[3][4] This rapid clearance is a major hurdle for in vivo experiments aiming to study its prolonged effects.

Q3: Are there any known chemical modifications to Dermorphin that can improve its stability and bioavailability?

A3: Yes, several strategies for chemically modifying opioid peptides to improve their pharmacokinetic properties have been explored.[5] These include:

  • D-amino acid substitution: The natural structure of Dermorphin already contains a D-alanine at the second position, which provides some resistance to enzymatic degradation.[6] Further substitutions with D-amino acids can enhance this stability.

  • Cyclization: Creating a cyclic structure from a linear peptide can make it less susceptible to cleavage by exopeptidases.

  • N- and C-terminal modifications: Modifying the ends of the peptide can block the action of amino- and carboxypeptidases.

  • Lipidation: Attaching a lipid moiety can increase the peptide's association with plasma proteins like albumin, thereby extending its circulation time.

Q4: What are some promising drug delivery systems for enhancing Dermorphin's bioavailability?

A4: Advanced drug delivery systems are a key area of research for improving the bioavailability of peptide drugs like Dermorphin. Some promising approaches include:

  • Nanoformulations: Encapsulating Dermorphin in nanoparticles, such as liposomes or polymeric nanoparticles, can protect it from enzymatic degradation and control its release.

  • Prodrugs: Modifying the Dermorphin molecule into an inactive prodrug that is converted to the active form in vivo can improve its absorption and distribution characteristics.

  • Intranasal delivery systems: Formulations designed for nasal administration can bypass the gastrointestinal tract and first-pass metabolism in the liver, potentially leading to direct delivery to the central nervous system.[3]

Q5: How does the acetate (B1210297) salt form of Dermorphin affect its properties?

A5: Dermorphin is often supplied as an acetate or trifluoroacetate (B77799) (TFA) salt, which is a result of the purification process (e.g., HPLC). The salt form enhances the peptide's solubility and stability as a solid. For most in vitro and in vivo applications, the acetate salt is not expected to significantly interfere with the biological activity of the Dermorphin peptide itself.

Troubleshooting Guides

Issue: Low or undetectable plasma concentrations of Dermorphin (acetate) after administration.

Potential Cause Troubleshooting Steps
Rapid Enzymatic Degradation 1. Assess Stability: Perform an in vitro stability assay of Dermorphin in plasma from the animal model being used. 2. Modify Administration Route: Consider a route that bypasses major sites of enzymatic degradation, such as intravenous or intranasal administration over subcutaneous or oral. 3. Use a Modified Analog: If possible, use a more stable analog of Dermorphin with modifications like D-amino acid substitutions or cyclization.
Poor Absorption from Administration Site 1. Optimize Formulation: For non-intravenous routes, ensure the formulation enhances absorption. For example, for intranasal delivery, consider using absorption enhancers. 2. Check Injection Technique: For subcutaneous or intraperitoneal injections, ensure the correct technique is used to deliver the full dose to the intended compartment.
Issues with Sample Collection and Processing 1. Use Protease Inhibitors: Collect blood samples in tubes containing a cocktail of protease inhibitors to prevent ex vivo degradation of Dermorphin. 2. Rapid Processing: Process blood samples immediately after collection, keeping them on ice to minimize enzymatic activity.

Issue: High variability in analgesic response between experimental subjects.

Potential Cause Troubleshooting Steps
Inconsistent Dosing 1. Accurate Dosing: Ensure precise and consistent dosing for each animal based on body weight. 2. Standardize Administration: Use a consistent and well-practiced technique for drug administration across all subjects.
Variable Bioavailability 1. Choose a More Reliable Route: Intravenous administration provides 100% bioavailability and can reduce variability. If a less invasive route is necessary, intranasal delivery has shown promise for more consistent effects compared to intraperitoneal administration for some Dermorphin analogs.[3]
Differences in Animal Physiology 1. Control for Variables: Use animals of the same age, sex, and strain, and ensure they are housed under identical conditions. 2. Acclimatization: Properly acclimatize animals to the experimental procedures and environment to reduce stress-induced variability.

Data on Enhanced Bioavailability Strategies

The following table summarizes data from a study on a Dermorphin analog, [DPro(6)]DM, demonstrating the impact of the administration route on its analgesic effect, which is an indirect measure of its bioavailability and central nervous system penetration.

Compound Administration Route Dose Animal Model Key Finding
[DPro(6)]DMIntraperitoneal (i.p.)0.5-10 mg/kgRatSimilar antinociceptive efficacy to Dermorphin.[3]
[DPro(6)]DMIntranasal (i.n.)0.005-0.02 mg/kgRatMore stable and long-lasting analgesia than Dermorphin, with the Area Under the Curve (AUC) being approximately 91% higher.[3]

Experimental Protocols

Protocol 1: Intranasal Administration of Dermorphin (Acetate) in Rats

This protocol is adapted from methodologies for intranasal peptide delivery.

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Formulation: Dissolve Dermorphin (acetate) in sterile saline to the desired concentration. For enhanced absorption, a formulation containing a mucoadhesive component could be considered.

  • Anesthesia: Lightly anesthetize the rats to prevent movement and ensure accurate administration.

  • Administration:

    • Position the rat on its back.

    • Using a micropipette with a fine tip, administer a small volume (e.g., 10-20 µL) of the Dermorphin solution into one nostril.

    • Alternate between nostrils if a larger total volume is required, allowing time for absorption between administrations.

  • Post-Administration Monitoring: Monitor the animal for recovery from anesthesia and for the desired pharmacodynamic effects (e.g., analgesia using a tail-flick or hot-plate test).

Protocol 2: Pharmacokinetic Analysis of Dermorphin in Rat Plasma by LC-MS/MS

This protocol outlines a general procedure for quantifying Dermorphin in plasma samples.

  • Sample Collection:

    • At predetermined time points after Dermorphin administration, collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA) and a protease inhibitor cocktail.

    • Immediately place the samples on ice.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4°C to separate the plasma.

    • Transfer the plasma supernatant to a clean tube and store at -80°C until analysis.

  • Sample Preparation for Analysis:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) to the plasma.

    • Vortex and then centrifuge to pellet the precipitated proteins.

    • The supernatant containing the peptide can be further purified using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate Dermorphin from other plasma components.

    • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent Dermorphin ion and a specific fragment ion.

  • Data Analysis:

    • Construct a standard curve using known concentrations of Dermorphin in blank plasma.

    • Use the standard curve to determine the concentration of Dermorphin in the experimental samples.

    • Plot the plasma concentration-time data to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

G cluster_0 Challenges with Dermorphin Bioavailability cluster_1 Enhancement Strategies cluster_2 Desired Outcomes Enzymatic Degradation Enzymatic Degradation Chemical Modification Chemical Modification Enzymatic Degradation->Chemical Modification Poor Absorption Poor Absorption Advanced Drug Delivery Advanced Drug Delivery Poor Absorption->Advanced Drug Delivery Rapid Clearance Rapid Clearance Alternative Administration Routes Alternative Administration Routes Rapid Clearance->Alternative Administration Routes Increased Stability Increased Stability Chemical Modification->Increased Stability Enhanced Bioavailability Enhanced Bioavailability Advanced Drug Delivery->Enhanced Bioavailability Alternative Administration Routes->Enhanced Bioavailability Prolonged Therapeutic Effect Prolonged Therapeutic Effect Increased Stability->Prolonged Therapeutic Effect Enhanced Bioavailability->Prolonged Therapeutic Effect

Caption: Logical workflow for addressing Dermorphin bioavailability challenges.

G Start Start Dermorphin Administration (e.g., Intranasal) Dermorphin Administration (e.g., Intranasal) Start->Dermorphin Administration (e.g., Intranasal) Blood Sampling (Time Points) Blood Sampling (Time Points) Dermorphin Administration (e.g., Intranasal)->Blood Sampling (Time Points) Plasma Separation Plasma Separation Blood Sampling (Time Points)->Plasma Separation Protein Precipitation & SPE Protein Precipitation & SPE Plasma Separation->Protein Precipitation & SPE LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation & SPE->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis End End Pharmacokinetic Analysis->End

Caption: Experimental workflow for a pharmacokinetic study of Dermorphin.

References

Validation & Comparative

Dermorphin vs. Morphine: A Comparative Guide to Analgesic Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of dermorphin (B549996) (acetate) and the classical opioid, morphine. Dermorphin, a naturally occurring heptapeptide (B1575542) originally isolated from the skin of South American frogs, has demonstrated significantly higher potency as a µ-opioid receptor (MOR) agonist compared to morphine.[1] This heightened potency makes it a molecule of considerable interest for the development of novel pain therapeutics. This document synthesizes experimental data to compare their analgesic efficacy, receptor binding affinities, and underlying signaling mechanisms.

Quantitative Comparison of Analgesic Potency and Receptor Binding

Experimental data consistently demonstrates the superior analgesic potency of dermorphin over morphine. The following table summarizes key quantitative data from various in vivo and in vitro studies.

ParameterTest SystemAdministration RouteDermorphinMorphineRelative Potency (Dermorphin vs. Morphine)Reference
Analgesic Potency (ED50) Tail-Flick Test (rat)Intracerebroventricular (ICV)23 pmol/rat17,306 pmol/rat~752x more potent[1][2]
Hot-Plate Test (rat)Intracerebroventricular (ICV)13.3 pmol/rat28,300 pmol/rat~2170x more potent[1][2]
Tail-Flick Test (mouse)Intravenous (IV)1.02 µmol/kg11.3 µmol/kg~11x more potent[1]
Receptor Binding Affinity (Ki) µ-Opioid Receptor (MOR)Rat brain homogenatesHigh affinity (IC50 = 0.1-5 nM for analogs)1.2 nM - 611 nMDermorphin shows significantly higher affinity[1][3]

ED50: The effective dose for 50% of the population. A lower ED50 value indicates higher potency. Ki: The inhibition constant, which indicates the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. IC50: The half-maximal inhibitory concentration.

Signaling Pathways

Both dermorphin and morphine exert their analgesic effects by acting as agonists at µ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs).[1] The activation of these receptors triggers a downstream signaling cascade that ultimately reduces neuronal excitability and inhibits pain signal transmission. While both compounds activate the G-protein pathway, some evidence suggests that dermorphin and its analogs might exhibit biased agonism, preferentially activating the G-protein pathway over the β-arrestin pathway to a greater extent than morphine.[4] The β-arrestin pathway is implicated in some of the adverse side effects and receptor desensitization associated with opioids.[4]

cluster_ligands Opioid Agonists cluster_intracellular Intracellular Signaling Cascade Dermorphin Dermorphin MOR µ-Opioid Receptor (GPCR) Dermorphin->MOR Morphine Morphine Morphine->MOR G_Protein Gi/o Protein Activation MOR->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP Levels Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) Ion_Channel->K_efflux Ca_influx ↓ Ca2+ Influx Ion_Channel->Ca_influx K_efflux->Analgesia Neurotransmitter ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) Ca_influx->Neurotransmitter Neurotransmitter->Analgesia

Opioid Receptor Signaling Pathway

Experimental Protocols

The data presented in this guide are derived from well-established experimental protocols in pharmacology. The following are detailed methodologies for key in vivo analgesic assays used to compare the potency of dermorphin and morphine.

Hot-Plate Test

This test is used to assess the thermal pain response in rodents.

  • Apparatus: A heated plate with a controllable and uniform surface temperature (typically 52-55°C).

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., licking a paw, jumping) is determined for each animal before drug administration.

    • The test compound (dermorphin or morphine) or a vehicle control is administered.

    • At predetermined time intervals after administration, the animal is placed back on the hot plate, and the latency to the nociceptive response is measured.

    • A cut-off time is established to prevent tissue damage.

  • Endpoint: An increase in the latency to respond to the thermal stimulus is indicative of an analgesic effect.[1]

Tail-Flick Test

This method measures the time it takes for a rodent to move its tail away from a radiant heat source.[5][6]

  • Apparatus: An analgesiometer that focuses a beam of high-intensity light on the animal's tail.[7]

  • Procedure:

    • The animal is gently restrained, and its tail is positioned in the path of the heat source.

    • The baseline reaction time for the animal to "flick" its tail away from the heat is recorded.

    • The test compound or vehicle is administered.

    • The tail-flick latency is measured again at specific time points after drug administration.

    • A cut-off time is used to avoid tissue injury.

  • Endpoint: A longer tail-flick latency indicates a greater analgesic effect.[1][5]

cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Animal_Selection Animal Model Selection (e.g., Rats, Mice) Acclimation Acclimation Period Animal_Selection->Acclimation Baseline Baseline Latency Measurement (Hot-Plate or Tail-Flick) Acclimation->Baseline Drug_Admin Drug Administration (Dermorphin, Morphine, or Vehicle) Baseline->Drug_Admin Post_Treatment Post-Treatment Latency Measurement (at various time points) Drug_Admin->Post_Treatment Data_Collection Data Collection and Recording Post_Treatment->Data_Collection ED50_Calc ED50 Calculation Data_Collection->ED50_Calc Potency_Comp Analgesic Potency Comparison ED50_Calc->Potency_Comp

Experimental Workflow for Analgesic Potency Comparison

References

A Comparative Analysis of Dermorphin and Fentanyl: Receptor Binding Kinetics and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the receptor binding characteristics of two potent µ-opioid receptor agonists.

Dermorphin, a naturally occurring heptapeptide (B1575542) from amphibian skin, and Fentanyl, a synthetic phenylpiperidine derivative, are both highly potent agonists of the µ-opioid receptor (MOR). Despite their shared primary molecular target, their structural differences lead to distinct pharmacological profiles. This guide provides a detailed comparison of their receptor binding kinetics, supported by experimental data, and outlines the common signaling pathways they activate.

Receptor Binding Affinity and Kinetics

The interaction of a ligand with its receptor is defined by its binding affinity (how strongly it binds) and kinetics (the rates of association and dissociation). These parameters are crucial for understanding a drug's potency, duration of action, and selectivity.

Both Dermorphin and Fentanyl exhibit high affinity for the µ-opioid receptor. Dermorphin also shows considerable affinity for the δ-opioid receptor, though it remains highly µ-selective.[1] Fentanyl, conversely, demonstrates low affinity for δ- and κ-opioid receptors, making it a highly specific µ-opioid agonist.[2]

The high potency of Fentanyl is not solely attributed to its binding affinity, which is comparable to morphine in some studies, but is also significantly influenced by its high lipophilicity.[2][3] This property allows it to rapidly cross the blood-brain barrier and achieve high concentrations in the central nervous system.[2][4]

While extensive data exists for binding affinity (Kᵢ), direct comparative experimental data for the association (kₒₙ) and dissociation (kₒff) rates for both compounds are limited. However, computational studies have begun to elucidate these kinetics for Fentanyl, suggesting a residence time of approximately 4 minutes at the µ-opioid receptor.[5][6]

Table 1: Quantitative Comparison of Receptor Binding Affinity

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)Dissociation Constant (Kᵈ, nM)Species / System
Dermorphin µ (mu)0.7[1]0.46[1]Rat Brain Membranes
δ (delta)62[1]-Rat Brain Membranes
κ (kappa)>5000[1]-Guinea Pig Cerebellum
Fentanyl µ (mu)1.2 - 1.35[2][7]-Guinea Pig / Recombinant Human
µ (mu)Range: 0.007 to >200[2][7][8]-Various assays/tissues

Note: The wide range of reported Kᵢ values for Fentanyl reflects differences in experimental conditions, including the choice of radioligand, tissue source, and assay methodology.[2][7][8]

Experimental Protocols

The binding affinity data presented are primarily determined through competitive radioligand binding assays. This established method quantifies the interaction between a ligand and a receptor by measuring the displacement of a known radiolabeled ligand.[9][10]

Protocol: Competitive Radioligand Binding Assay for Opioid Receptors

1. Receptor Preparation:

  • Source: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human opioid receptor of interest (µ, δ, or κ) or from homogenized brain tissue (e.g., rat brain).[9][11]

  • Procedure: Cells or tissues are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors. The homogenate is centrifuged at high speed, and the resulting pellet containing the cell membranes is washed and resuspended in an appropriate assay buffer.[11] Protein concentration is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

  • Materials:

    • Receptor membrane preparation.

    • Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]DAMGO for µ-receptors).[9]

    • Test Compounds: Dermorphin and Fentanyl, prepared in a range of concentrations.

    • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM Naloxone) to determine the amount of non-specific binding.[9][11]

    • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • In a multi-well plate, the receptor membranes, a fixed concentration of the radioligand (typically at or below its Kᵈ), and varying concentrations of the unlabeled test compound are combined in the assay buffer.[11]

    • Control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled antagonist) are included.[11]

    • The mixture is incubated (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.[11]

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (retained on the filter) from the unbound radioligand.[11]

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

3. Data Acquisition and Analysis:

  • Quantification: The radioactivity retained on each filter is measured using a scintillation or gamma counter.

  • Calculation:

    • Specific Binding is calculated: Specific Binding = Total Binding - Non-specific Binding.

    • The data are plotted as the percentage of specific binding versus the log concentration of the test compound. This generates a sigmoidal competition curve.

    • The IC₅₀ (half-maximal inhibitory concentration), the concentration of the test compound that displaces 50% of the specifically bound radioligand, is determined from this curve.

    • The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kᵈ), where [L] is the concentration of the radioligand and Kᵈ is its dissociation constant for the receptor.

G cluster_prep 1. Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis Receptor Receptor Source (Cell Lines/Tissue) Incubation Incubation (Membranes + Radioligand + Test Compound) Receptor->Incubation Ligands Ligand Preparation (Radioligand & Test Compounds) Ligands->Incubation Filtration Rapid Filtration (Separate Bound/Unbound) Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Radioactivity Counting (Scintillation/Gamma Counter) Washing->Counting Plotting Generate Competition Curve Counting->Plotting Calculation Calculate IC50 and Ki Plotting->Calculation

Figure 1. Experimental workflow for a competitive radioligand binding assay.

Signaling Pathways

Upon binding, both Dermorphin and Fentanyl activate the µ-opioid receptor, which is a class A G-protein coupled receptor (GPCR).[12][13] This activation initiates a cascade of intracellular signaling events primarily through two distinct pathways: the G-protein pathway and the β-arrestin pathway.[14][15]

  • G-protein Dependent Signaling: The canonical pathway responsible for analgesia involves the coupling of the receptor to inhibitory G-proteins (Gᵢ/Gₒ).[12][15]

    • Inhibition of Adenylyl Cyclase: The activated Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]

    • Ion Channel Modulation: The dissociated Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which reduces its excitability. Simultaneously, it inhibits N-type voltage-gated calcium channels, reducing neurotransmitter release from presynaptic terminals.[13]

  • β-Arrestin Dependent Signaling: This pathway is primarily involved in receptor desensitization, internalization, and has been linked to some of the adverse effects of opioids, such as respiratory depression and tolerance.[14][16] Following agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This recruitment uncouples the receptor from the G-protein and can initiate a separate wave of signaling, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK.[15][16]

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular cluster_gprotein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects/Desensitization) MOR µ-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein activates GRK GRK MOR->GRK activates Ligand Dermorphin or Fentanyl Ligand->MOR binds AC Adenylyl Cyclase G_Protein->AC α inhibits K_Channel ↑ K+ Efflux (Hyperpolarization) G_Protein->K_Channel βγ activates Ca_Channel ↓ Ca2+ Influx (↓ Neurotransmitter Release) G_Protein->Ca_Channel βγ inhibits cAMP ↓ cAMP AC->cAMP P_MOR Phosphorylated MOR GRK->P_MOR B_Arrestin β-Arrestin P_MOR->B_Arrestin recruits Internalization Receptor Internalization B_Arrestin->Internalization ERK ERK Signaling B_Arrestin->ERK

Figure 2. µ-Opioid receptor signaling pathways activated by agonists.

References

A Comparative Analysis of Receptor Selectivity: Dermorphin (Acetate) Versus Other Opioid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Dermorphin (B549996), a naturally occurring heptapeptide (B1575542) originally isolated from the skin of South American frogs, is a potent opioid agonist renowned for its high affinity and remarkable selectivity for the µ-opioid receptor (MOR).[1][2] This characteristic distinguishes it from other endogenous and synthetic opioid peptides, influencing its pharmacological profile and potential therapeutic applications. This guide provides a detailed comparison of the receptor selectivity of Dermorphin with other key opioid peptides, supported by quantitative binding data and experimental methodologies.

Quantitative Comparison of Receptor Binding Affinities

The selectivity of an opioid peptide is determined by its binding affinity to the different opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). This affinity is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of Dermorphin and other representative opioid peptides for the three receptor subtypes.

PeptideReceptor SubtypeKᵢ (nM)Selectivity Ratio (Kᵢ δ/Kᵢ µ)Selectivity Ratio (Kᵢ κ/Kᵢ µ)
Dermorphin µ (mu)0.7 [3]88[3]>7142[3]
δ (delta)62[3]
κ (kappa)>5000[3]
DAMGO µ (mu)1.18 [4]1211[4]180[4]
δ (delta)1430[4]
κ (kappa)213[4]
Endomorphin-1 µ (mu)0.36 ~4000~15,000
δ (delta)~1440
κ (kappa)~5400
Endomorphin-2 µ (mu)0.69 ~13,000~7500
δ (delta)~8970
κ (kappa)~5175
Deltorphin II µ (mu)>1000<0.001~1
δ (delta)~1
κ (kappa)>1000
[Met]-Enkephalin µ (mu)High AffinityHigher for δLow for κ
δ (delta)Highest Affinity [5]
κ (kappa)Low Affinity[5]

Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.

As the data illustrates, Dermorphin exhibits a strong preference for the µ-opioid receptor, with significantly lower affinity for δ and κ receptors.[3] This high selectivity is a defining feature of its pharmacological action. Endomorphins-1 and -2 are also highly selective for the µ-receptor.[6][7] In contrast, Deltorphins are highly selective for the δ-opioid receptor, while Enkephalins also show a preference for the δ-receptor.[5][8][9][10][11][12] DAMGO is a synthetic peptide that is also highly selective for the µ-opioid receptor.[4][13][14][15]

Experimental Protocols

The determination of receptor selectivity relies on precise and reproducible experimental methodologies. The two primary assays used are radioligand binding assays and functional assays.

Radioligand Binding Assay

This assay directly measures the affinity of a ligand for a receptor by quantifying the displacement of a radiolabeled ligand.[16][17][18]

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., Dermorphin) for µ, δ, and κ opioid receptors.

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human µ, δ, or κ opioid receptors.[16]

  • Radioligands:

    • [³H]DAMGO for µ-opioid receptor[16]

    • [³H]DPDPE for δ-opioid receptor[16]

    • [³H]U-69,593 for κ-opioid receptor[16]

  • Test Compound: Dermorphin (acetate) and other opioid peptides.

  • Non-specific Binding Control: Naloxone (10 µM) or another suitable unlabeled ligand in excess.[16][19]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[19]

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[20]

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target opioid receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C. On the day of the assay, thaw and resuspend the membrane preparation in the final assay buffer.[20]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[20]

    • 150 µL of the membrane preparation.[20]

    • 50 µL of the test compound at various concentrations (typically a serial dilution).[20]

    • 50 µL of the specific radioligand at a fixed concentration (usually at or below its Kd value).[20]

  • Controls:

    • Total Binding: Wells containing membrane, radioligand, and assay buffer (no test compound).[19]

    • Non-specific Binding: Wells containing membrane, radioligand, and a high concentration of an unlabeled antagonist (e.g., 10 µM Naloxone).[19]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to reach binding equilibrium.[20]

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[19][20]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[19]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[19]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition Assay

This assay measures the functional consequence of receptor activation, which for Gi-coupled receptors like opioid receptors, is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[21][22]

Objective: To determine the potency (EC₅₀) of an opioid peptide in inhibiting cAMP production.

Materials:

  • Cell Line: CHO or HEK293 cells stably co-expressing the opioid receptor of interest (µ, δ, or κ) and a cAMP biosensor (e.g., using HTRF or other detection technologies).

  • Test Compound: Dermorphin (acetate) and other opioid peptides.

  • Forskolin (B1673556): An adenylyl cyclase activator used to stimulate cAMP production.

  • Reference Agonist: A known full agonist for the receptor (e.g., DAMGO for MOR).

  • Cell Culture Medium and Reagents.

  • cAMP Assay Kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in 96- or 384-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Protocol:

    • Aspirate the cell culture medium and add the test compounds at various concentrations.

    • Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

    • Incubate the plate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data to the control wells (forskolin-stimulated and basal).

    • Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the test compound concentration.

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal inhibitory effect).

Visualizations

Signaling Pathway of µ-Opioid Receptor Activation

G µ-Opioid Receptor Signaling Pathway Dermorphin Dermorphin MOR µ-Opioid Receptor (GPCR) Dermorphin->MOR Binds to G_protein Gi/o Protein (α, βγ subunits) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel βγ inhibits K_channel GIRK Channels (K⁺ Channels) G_protein->K_channel βγ activates cAMP cAMP AC->cAMP ↓ production of PKA Protein Kinase A cAMP->PKA ↓ activation of Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_release

Caption: Canonical signaling pathway of the µ-opioid receptor upon activation by an agonist like Dermorphin.

Experimental Workflow for Determining Receptor Selectivity

G Workflow for Opioid Receptor Selectivity Profiling cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) Receptor_prep Receptor Membrane Preparation (µ, δ, κ) Incubation Incubation with Radioligand & Test Peptide Receptor_prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Binding_analysis Data Analysis (IC₅₀ → Ki) Counting->Binding_analysis Selectivity Determine Selectivity Profile Binding_analysis->Selectivity Cell_culture Cell Culture with Receptor Expression Stimulation Incubation with Test Peptide & Forskolin Cell_culture->Stimulation cAMP_measurement cAMP Measurement Stimulation->cAMP_measurement Functional_analysis Data Analysis (EC₅₀) cAMP_measurement->Functional_analysis Functional_analysis->Selectivity

Caption: Generalized experimental workflow for determining the receptor selectivity profile of an opioid peptide.

References

A Comparative Guide to the Antagonism of Dermorphin-Induced Analgesia by Naloxone and Other Opioid Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of naloxone (B1662785) and its alternatives in antagonizing the analgesic effects of dermorphin (B549996), a potent µ-opioid receptor agonist. The information presented herein is supported by experimental data to aid researchers in the selection of appropriate antagonists for preclinical and clinical studies.

Introduction to Dermorphin and its Antagonism

Dermorphin is a naturally occurring heptapeptide (B1575542) opioid agonist with high affinity and selectivity for the µ-opioid receptor. Its potent analgesic effects have made it a subject of significant interest in pain research. The antagonism of these effects is crucial for understanding its mechanism of action and for the development of reversal agents. Naloxone, a non-selective opioid antagonist, is widely used to counteract the effects of µ-opioid agonists. This guide will compare the efficacy of naloxone with other antagonists, namely naltrexone (B1662487) and nalmefene (B1676920), in the context of dermorphin-induced analgesia.

Quantitative Data on Dermorphin-Induced Analgesia and its Antagonism

The following tables summarize the quantitative data available on the analgesic potency of dermorphin and the antagonistic potential of naloxone and its alternatives. It is important to note that direct comparative studies on the antagonism of dermorphin by naltrexone and nalmefene are limited; therefore, data on their antagonism of other potent µ-opioid agonists are included for a broader comparison.

Table 1: Analgesic Potency of Dermorphin in Rodents

CompoundAnimal ModelNociceptive TestAdministration RouteEffective Dose (ED50)
DermorphinRatTail-Flick TestIntracerebroventricular (i.c.v.)23 pmol/rat
DermorphinRatHot Plate TestIntracerebroventricular (i.c.v.)13.3 pmol/rat

Table 2: Comparative Antagonism of µ-Opioid Agonists by Naloxone, Naltrexone, and Nalmefene

AntagonistAgonistAnimal Model/SystemParameterValue
Naloxone DermorphinRatEffective Antagonistic Dose1 mg/kg (i.p.) antagonized the effect of 1.5 mg/kg (i.p.) dermorphin[1]
NaloxoneMorphineGuinea Pig IleumpA2~7.4
Naltrexone MorphineGuinea Pig IleumpA2~8.0
NaltrexoneMorphineRatApparent pA2 (Tail-withdrawal)7.5-8.4[2]
Nalmefene FentanylHumanPotency vs. NaloxoneEquiponent doses for reversal of respiratory depression[3]
NalmefeneFentanylHumanDuration of ActionLonger than naloxone[4]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Assessment of Analgesia: Tail-Flick Test

The tail-flick test is a common method to measure the analgesic effects of substances by assessing the latency of a rodent to move its tail from a noxious heat source.

  • Apparatus: A tail-flick analgesiometer with a radiant heat source.

  • Procedure:

    • Gently restrain the rat or mouse.

    • Place the distal portion of the tail on the radiant heat source.

    • Start a timer and measure the latency for the animal to flick its tail.

    • A cut-off time (typically 10-15 seconds) is established to prevent tissue damage.

    • To assess antagonism, administer the antagonist (e.g., naloxone) at a predetermined time before or after the administration of the agonist (dermorphin).

    • Measure the tail-flick latency at various time points after drug administration to determine the degree and duration of antagonism.

Assessment of Analgesia: Hot Plate Test

The hot plate test assesses the central analgesic effects of a compound by measuring the reaction time of an animal to a thermal stimulus.

  • Apparatus: A hot plate apparatus with a precisely controlled surface temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Place the animal (rat or mouse) on the heated surface of the hot plate.

    • Start a timer and observe for nociceptive responses, such as licking of the hind paws or jumping.

    • Record the latency to the first nociceptive response.

    • A cut-off time (e.g., 30-45 seconds) is used to prevent paw injury.

    • For antagonism studies, the antagonist is administered prior to or concurrently with the agonist, and the latency to response is measured at different time intervals.

Signaling Pathways and Experimental Workflow

Visualizing the molecular interactions and experimental processes can provide a clearer understanding of the underlying mechanisms.

Dermorphin_Naloxone_Signaling cluster_agonist Dermorphin (Agonist) Action cluster_antagonist Naloxone (Antagonist) Action Dermorphin Dermorphin MOR µ-Opioid Receptor Dermorphin->MOR Binds to G_protein Gi/o Protein Activation MOR->G_protein Activates AC_inhibition Adenylyl Cyclase Inhibition G_protein->AC_inhibition Ca_channel_inhibition ↓ Ca²⁺ Influx G_protein->Ca_channel_inhibition K_channel_activation ↑ K⁺ Efflux G_protein->K_channel_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease Analgesia Analgesia Ca_channel_inhibition->Analgesia Leads to Hyperpolarization Neuronal Hyperpolarization K_channel_activation->Hyperpolarization Hyperpolarization->Analgesia Leads to Naloxone Naloxone MOR2 µ-Opioid Receptor Naloxone->MOR2 Competitively Binds Blockade Blockade of Receptor No_Analgesia Inhibition of Analgesia Blockade->No_Analgesia Dermorphin2 Dermorphin Dermorphin2->MOR2 Binding Blocked

Caption: Dermorphin and Naloxone Signaling Pathway at the µ-Opioid Receptor.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_assessment Analgesia Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Sprague-Dawley Rat) Acclimatization Acclimatization Period Animal_Model->Acclimatization Baseline Establish Baseline Nociceptive Threshold (e.g., Tail-Flick Latency) Acclimatization->Baseline Group_Assignment Randomly Assign to Treatment Groups (Vehicle, Dermorphin, Dermorphin + Naloxone) Baseline->Group_Assignment Drug_Admin Administer Drugs (e.g., i.c.v. or i.p.) Group_Assignment->Drug_Admin Nociceptive_Test Perform Nociceptive Test (e.g., Tail-Flick or Hot Plate) Drug_Admin->Nociceptive_Test Time_Course Measure Response at Multiple Time Points Nociceptive_Test->Time_Course Data_Collection Collect and Tabulate Latency Data Time_Course->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA, Dose-Response Curves) Data_Collection->Statistical_Analysis ED50_Calculation Calculate ED50 and/or pA2 Values Statistical_Analysis->ED50_Calculation

Caption: General Workflow for Evaluating Naloxone Antagonism of Dermorphin-Induced Analgesia.

Discussion and Comparison of Antagonists

Naloxone: As a non-selective opioid antagonist, naloxone effectively reverses the analgesic effects of dermorphin by competitively binding to µ-opioid receptors. While specific dose-response studies for naloxone's antagonism of dermorphin are not extensively published, existing data confirms its ability to block dermorphin-induced effects[1]. Its rapid onset and relatively short duration of action are key characteristics.

Naltrexone: Naltrexone is another potent opioid antagonist with a longer duration of action compared to naloxone. Studies on its antagonism of morphine suggest it is more potent than naloxone in some preparations[5]. Its longer half-life may offer advantages in experimental settings requiring sustained antagonism.

Nalmefene: Nalmefene is a structurally similar antagonist to naltrexone, also characterized by a long duration of action. In human studies, nalmefene has shown a longer duration of action than naloxone in reversing fentanyl-induced respiratory depression[4]. This prolonged effect could be beneficial in preventing the recurrence of opioid effects after initial reversal.

Conclusion

Naloxone remains the gold-standard antagonist for reversing the effects of µ-opioid agonists like dermorphin due to its rapid action and well-characterized profile. However, for research applications requiring longer-lasting antagonism, naltrexone and nalmefene present viable alternatives. The choice of antagonist should be guided by the specific requirements of the experimental design, including the desired duration of action and the pharmacokinetic profile of the agonist being studied. Further direct comparative studies are warranted to precisely quantify the antagonistic potency (e.g., pA2 values) of naltrexone and nalmefene against dermorphin-induced analgesia.

References

Cross-Validation of HPLC and Mass Spectrometry for Dermorphin (acetate) Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic opioids like Dermorphin (acetate) is paramount for efficacy, safety, and regulatory compliance. This guide provides a comprehensive cross-validation comparison between two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document outlines detailed experimental protocols, presents comparative quantitative data, and illustrates the cross-validation workflow to assist in selecting the most appropriate method for your research needs. While LC-MS/MS is a well-established method for Dermorphin quantification, this guide also proposes a viable HPLC-UV method based on established protocols for similar opioid peptides, offering a cost-effective alternative.

Comparative Performance of HPLC-UV and LC-MS/MS

The choice between HPLC-UV and LC-MS/MS for Dermorphin quantification hinges on a trade-off between sensitivity, selectivity, and cost. LC-MS/MS offers superior sensitivity and specificity, making it ideal for complex biological matrices and trace-level detection.[1][2][3] HPLC-UV, while less sensitive, provides a robust and more accessible alternative for the analysis of bulk substances or simpler formulations.[4]

ParameterHPLC-UV (Proposed)LC-MS/MS (Published Data)
Linearity (Range) Expected to be in the µg/mL range20 - 10,000 pg/mL (in plasma)[2]
Limit of Detection (LOD) Estimated to be in the ng/mL range10 pg/mL (in plasma)[2], 2 pg/mL (in plasma)[3]
Limit of Quantification (LOQ) Estimated to be in the ng/mL range20 pg/mL (in plasma)[2]
Accuracy (% Recovery) Typically 98-102% for similar compounds91 - 100%[2]
Precision (%RSD) Typically <2% for similar compounds< 12%[2]
Selectivity Moderate; susceptible to interference from co-eluting compounds.High; based on specific precursor-to-product ion transitions.[1]
Robustness Generally high, less sensitive to matrix effects.Can be affected by matrix effects, requiring careful sample preparation.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both LC-MS/MS and a proposed HPLC-UV method for Dermorphin quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on established methods for Dermorphin quantification in biological matrices.[1][2][3]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.

  • Load the pre-treated sample (e.g., plasma, urine) onto the cartridge.[1][2]

  • Wash the cartridge with a weak solvent to remove interfering substances.

  • Elute Dermorphin using an appropriate solvent mixture (e.g., methanol with a small percentage of ammonia).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute Dermorphin, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (m/z): 803.4 (for [M+H]+).[1]

  • Product Ions (m/z): Common product ions for Dermorphin are 602.2, 202.1, and 574.3.[1]

  • Collision Energy and other MS parameters: Optimized for the specific instrument.

Proposed High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

This proposed protocol is adapted from validated methods for the analysis of similar opioid peptides, such as enkephalins and endorphins.

1. Sample Preparation

  • For bulk drug substance or simple formulations, dissolve the sample in the mobile phase.

  • For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step, similar to the LC-MS/MS preparation, may be necessary to remove interfering substances.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A shallow gradient starting from a low percentage of mobile phase B and gradually increasing is recommended for optimal separation of peptides.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm or 280 nm (due to the presence of a tyrosine residue in Dermorphin).

Cross-Validation Workflow

A cross-validation study is essential to ensure that an alternative analytical method (HPLC-UV) provides results that are equivalent to an established method (LC-MS/MS) for a specific application.

Cross-Validation Workflow start Start: Define Acceptance Criteria sample_prep Sample Preparation (e.g., SPE, LLE) start->sample_prep hplc_analysis Analyze Samples by Proposed HPLC-UV Method sample_prep->hplc_analysis ms_analysis Analyze Samples by Established LC-MS/MS Method sample_prep->ms_analysis hplc_results Quantitative Results (HPLC-UV) hplc_analysis->hplc_results ms_results Quantitative Results (LC-MS/MS) ms_analysis->ms_results comparison Compare Results (e.g., Bland-Altman, t-test) hplc_results->comparison ms_results->comparison decision Are Results Equivalent within Acceptance Criteria? comparison->decision accept Accept HPLC-UV Method as a Valid Alternative decision->accept Yes reject Reject HPLC-UV Method or Re-evaluate Protocol decision->reject No

Cross-validation workflow for HPLC-UV and LC-MS/MS methods.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of Dermorphin (acetate) is application-dependent. LC-MS/MS is the gold standard for bioanalytical applications requiring high sensitivity and specificity. However, for routine quality control of bulk drug substances or pharmaceutical formulations where concentrations are higher, a well-validated HPLC-UV method can be a cost-effective and reliable alternative. The proposed HPLC-UV method, based on established protocols for similar peptides, provides a solid starting point for method development and validation. A thorough cross-validation, as outlined in the workflow, is crucial to ensure the interchangeability of the two methods for a given analytical need.

References

A Comparative Analysis of Dermorphin (Acetate) and Its Synthetic Analogs for Opioid Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the naturally occurring opioid peptide Dermorphin (acetate) and its synthetic analogs. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document serves as a valuable resource for professionals in opioid pharmacology and drug development. Dermorphin, a heptapeptide (B1575542) originally isolated from the skin of South American frogs, is a potent and highly selective agonist for the µ-opioid receptor (MOR), exhibiting significantly higher analgesic potency than morphine.[1][2] This high potency and selectivity have spurred the development of numerous synthetic analogs aimed at improving pharmacokinetic properties and reducing side effects.[3][4]

Quantitative Comparison of Opioid Peptide Activity

The following tables summarize the receptor binding affinities and in vivo analgesic potencies of Dermorphin and a selection of its synthetic analogs. This quantitative data provides a clear basis for comparing the selectivity and efficacy of these compounds.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Peptide/Compoundµ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)Selectivity (MOR vs. DOR/KOR)
Dermorphin0.3 - 1.0>1000>1000Highly µ-selective[5]
[Lys7]-Dermorphin~0.1 - 5 (High Affinity)Lower AffinityLower AffinityHighly µ-selective[5]
DAMGO1.23 - 2.3~500~180Highly µ-selective[5]
Endomorphin-1~0.36>36>36Highly µ-selective[5]
[Dmt¹]DALDASubnanomolar--Extraordinary µ-selectivity[6][7]
Fentanyl1.23 - 4.02>1000>1000Highly µ-selective[5]

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue preparation.

Table 2: In Vivo Analgesic Potency

Peptide/CompoundAdministration RouteAnalgesic Potency (Relative to Morphine)
DermorphinIntracerebroventricular (i.c.v.)30-40 times more potent[1][2]
[Dmt¹]DALDAIntracerebroventricular (i.c.v.)~3000 times more potent[6]
H-Tyr-D-MetO-Phe-Sar-NH2Subcutaneous (s.c.)22 times more potent[8]
H-Tyr-D-MetO-Phe-D-Ala-OHSubcutaneous (s.c.)30 times more potent[8]

Key Signaling Pathway

Dermorphin and its analogs exert their effects primarily through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of the ligand to the receptor initiates a cascade of intracellular events.

Dermorphin Dermorphin or Synthetic Analog MOR µ-Opioid Receptor (GPCR) Dermorphin->MOR Binds to G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel GIRK Channel (K+ Channel) G_protein->K_channel Activates Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter_release->Analgesia

Caption: Signaling pathway of Dermorphin and its analogs via the µ-opioid receptor.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of research findings. The following are representative protocols for key experiments used in the characterization of Dermorphin and its analogs.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the human µ-opioid receptor using a competitive radioligand binding assay with [³H]-DAMGO.[9]

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.[9]

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).[9]

  • Test Compound: Dermorphin, synthetic analog, or other opioid compounds.

  • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]

  • Filtration Apparatus: A cell harvester with glass fiber filters.[9]

  • Scintillation Counter: For measuring radioactivity.[9]

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[9]

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.[9]

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.[9]

    • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[9]

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[9] Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[9]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

  • Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO. This is determined using non-linear regression analysis.[9]

  • Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup (96-well plate) Membrane_Prep->Assay_Setup Incubation Incubation (120 min, RT) Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Experimental workflow for the radioligand binding assay.

In Vivo Analgesia Assays

These assays are used to assess the analgesic efficacy of a compound in animal models.

This test measures the latency of a thermal pain response and is used to assess the efficacy of centrally acting analgesics.[5]

Materials:

  • Hot plate apparatus with a controlled surface temperature (e.g., 55 ± 0.5°C).[5]

  • Experimental animals (e.g., mice or rats).[5]

  • Test compound and vehicle.[5]

  • Timer.[5]

Procedure:

  • Acclimatize the animals to the testing room and apparatus.[5]

  • Administer the test compound or vehicle to the animals via the desired route (e.g., subcutaneous, intraperitoneal, intracerebroventricular).

  • At a predetermined time after administration, place the animal on the hot plate.

  • Start the timer and observe the animal for signs of nociception, such as licking a paw or jumping.

  • Stop the timer at the first sign of a pain response and record the latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

This test also measures the response to a thermal stimulus.

Materials:

  • Tail-flick apparatus with a radiant heat source.

  • Experimental animals (e.g., mice or rats).

  • Test compound and vehicle.

Procedure:

  • Gently restrain the animal, leaving its tail exposed.[5]

  • Position the tail over the radiant heat source of the apparatus.[5]

  • Activate the heat source, which starts a timer. The heat is focused on a specific portion of the tail.[5]

  • Observe for the characteristic "flick" or withdrawal of the tail from the heat source.[5]

  • The timer automatically stops when the tail is withdrawn.[5] A cut-off time is employed to prevent injury.

Conclusion

The study of Dermorphin and its synthetic analogs remains a promising area of research for the development of novel analgesics with improved therapeutic profiles. The high potency and selectivity of these peptides for the µ-opioid receptor make them valuable tools for investigating opioid pharmacology. The data and protocols presented in this guide are intended to facilitate further research and development in this field. By providing a framework for the comparative analysis of these compounds, we hope to contribute to the advancement of pain management therapeutics.

References

A Comparative Analysis of Dermorphin (acetate) and DAMGO for Mu-Opioid Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of two potent mu-opioid receptor (MOR) agonists: Dermorphin (acetate), a naturally occurring heptapeptide, and [D-Ala², N-MePhe⁴, Gly-ol⁵]-enkephalin (DAMGO), a synthetic peptide analog. Both are widely utilized in pharmacological research to investigate the intricacies of the opioid system. This document aims to deliver an objective analysis of their performance in activating the mu-opioid receptor, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the key pharmacodynamic parameters of Dermorphin (acetate) and DAMGO at the mu-opioid receptor, collated from various in vitro studies. These parameters are crucial for understanding the potency and binding affinity of these agonists.

LigandParameterValueCell/Tissue TypeReference
Dermorphin Kᵢ (nM)~1Rat brain membranes[1]
IC₅₀ (nM)0.1 - 5CHO cells expressing MOR[2]
DAMGO Kᵢ (nM)1.59CHO cells expressing human MOR[3]
EC₅₀ (nM)55CHO-MOR Cells[4]

Table 1: Binding Affinity at the Mu-Opioid Receptor. This table highlights the high affinity of both Dermorphin and DAMGO for the mu-opioid receptor. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are measures of a ligand's ability to bind to the receptor. Lower values indicate a higher binding affinity.

LigandParameterValueCell/Tissue TypeReference
Dermorphin EC₅₀ (nM)Not explicitly found in direct comparison--
DAMGO EC₅₀ (nM)105 ± 9Rat Thalamus Membranes[4]

Table 2: G-Protein Activation ([³⁵S]GTPγS Binding Assay). This table presents the potency of the agonists in activating G-proteins, a critical step in mu-opioid receptor signaling. The half-maximal effective concentration (EC₅₀) represents the concentration of an agonist that produces 50% of the maximal response.

LigandParameterValueCell/Tissue TypeReference
Dermorphin IC₅₀ (nM)Not explicitly found in direct comparison--
DAMGO IC₅₀ (nM)Not explicitly found in direct comparison--

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms of action and the methods used to evaluate these compounds, the following diagrams illustrate the mu-opioid receptor signaling pathway and the workflows of key experimental assays.

MOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dermorphin Dermorphin / DAMGO MOR Mu-Opioid Receptor (MOR) Dermorphin->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits GIRK GIRK Channels (K+ Efflux) G_protein->GIRK Activates Ca_channel Voltage-gated Ca2+ Channels (Ca2+ Influx Inhibition) G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Beta_arrestin->Internalization Promotes

Caption: Mu-Opioid Receptor Signaling Pathway.

Radioligand_Binding_Assay prep Prepare Cell Membranes (Expressing MOR) incubation Incubate Membranes with: - Radioligand ([³H]DAMGO) - Test Compound (Dermorphin or DAMGO) prep->incubation filtration Rapid Filtration to Separate Bound and Free Radioligand incubation->filtration wash Wash Filters to Remove Unbound Radioligand filtration->wash count Quantify Radioactivity (Scintillation Counting) wash->count analysis Data Analysis: Determine IC₅₀ and Kᵢ count->analysis

Caption: Radioligand Binding Assay Workflow.

GTP_gamma_S_Assay prep Prepare Cell Membranes (Expressing MOR) incubation Incubate Membranes with: - [³⁵S]GTPγS - GDP - Test Agonist (Dermorphin or DAMGO) prep->incubation filtration Rapid Filtration to Separate Bound and Free [³⁵S]GTPγS incubation->filtration wash Wash Filters filtration->wash count Quantify Radioactivity wash->count analysis Data Analysis: Determine EC₅₀ and Emax count->analysis

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Experimental Protocols

Radioligand Displacement Binding Assay

This assay quantifies the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.[5]

1. Membrane Preparation:

  • Tissues or cells expressing the mu-opioid receptor are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.[6]

2. Binding Reaction:

  • In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled test compound (Dermorphin acetate (B1210297) or DAMGO).[5][6]

  • Incubation is typically performed at room temperature or 30°C for 60-90 minutes.[5][6]

3. Separation and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[6]

  • Filters are washed multiple times with ice-cold buffer to remove non-specifically bound radioligand.[5]

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.[5]

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The binding affinity (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the mu-opioid receptor upon agonist binding, providing a measure of agonist potency (EC₅₀) and efficacy (Eₘₐₓ).[7]

1. Membrane Preparation:

  • Prepare crude membranes from cells or tissues expressing the mu-opioid receptor as described in the radioligand binding assay protocol.[7]

2. Assay Reaction:

  • In a 96-well plate, incubate the membranes with varying concentrations of the test agonist (Dermorphin acetate or DAMGO), a fixed concentration of GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[6]

  • The incubation is typically carried out at 30°C for 60 minutes.[6][8]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters.[7]

  • The filters are washed with ice-cold buffer.[7]

  • The amount of membrane-bound [³⁵S]GTPγS is determined by scintillation counting.[6]

4. Data Analysis:

  • Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.[7]

cAMP Accumulation Assay

This assay assesses the functional consequence of MOR activation by measuring the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5]

1. Cell Culture and Treatment:

  • Use whole cells stably expressing the mu-opioid receptor (e.g., HEK293 or CHO cells).[5]

  • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.[6]

  • Stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of the test agonist (Dermorphin acetate or DAMGO).[5][6]

2. cAMP Measurement:

  • After incubation, lyse the cells to release intracellular cAMP.[6]

  • Measure the cAMP concentration using a commercially available kit, such as an ELISA or HTRF-based assay.[5][6]

3. Data Analysis:

  • Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.

  • Determine the IC₅₀ value, which is the concentration of the agonist that causes 50% inhibition of cAMP production.[1]

Summary and Conclusion

Both Dermorphin (acetate) and DAMGO are highly potent and selective agonists for the mu-opioid receptor. The available data indicate that both ligands exhibit high binding affinity in the low nanomolar range. While direct, side-by-side comparative studies detailing the functional efficacy (EC₅₀ in GTPγS and IC₅₀ in cAMP assays) under identical conditions are not always available, the existing literature consistently demonstrates their robust activation of MOR-mediated signaling pathways.

The choice between Dermorphin and DAMGO may depend on the specific research question. Dermorphin, as a natural peptide, might be preferred for studies aiming to understand endogenous opioid systems, while the synthetic and widely characterized nature of DAMGO makes it a reliable standard for a broad range of pharmacological assays. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their experimental designs.

References

Validating Dermorphin (acetate) Functional Assays: A Comparative Guide to Antagonist-Based Verification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies for validating functional assays of Dermorphin (B549996) (acetate), a potent and highly selective µ-opioid peptide (MOP) receptor agonist.[1][2][3] The focus is on the use of known antagonists to confirm the specificity and reliability of assay results. We present detailed experimental protocols, comparative data, and visualizations of the underlying signaling pathways and workflows.

Dermorphin and µ-Opioid Receptor Signaling

Dermorphin exerts its effects by activating the µ-opioid receptor (MOR), a G protein-coupled receptor (GPCR). This activation triggers two primary signaling cascades: the canonical G-protein pathway and the β-arrestin pathway.[4] Validating a Dermorphin functional assay involves demonstrating that its activity, measured via these pathways, can be specifically blocked by a competitive antagonist.

1.1. Gαi-Coupled Signaling Pathway (cAMP Inhibition)

As a typical Gi/o-coupled receptor, the activation of MOR by Dermorphin leads to the inhibition of adenylyl cyclase.[5][6] This enzymatic inhibition results in a quantifiable decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5][7][8] This is a primary mechanism for measuring Dermorphin's functional agonism.

G_protein_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dermorphin Dermorphin MOR µ-Opioid Receptor (MOR) Dermorphin->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts Naloxone (B1662785) Naloxone (Antagonist) Naloxone->MOR Blocks ATP ATP PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: Dermorphin Gαi-Coupled Signaling Pathway. (Within 100 characters)

1.2. β-Arrestin Recruitment Pathway

Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the activated MOR. This phosphorylation creates a binding site for β-arrestin proteins.[9] The recruitment of β-arrestin to the receptor blocks further G-protein signaling (desensitization) and can initiate a separate wave of signaling, often associated with receptor internalization and certain adverse effects of opioids.[9][10]

Beta_arrestin_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dermorphin Dermorphin MOR MOR Dermorphin->MOR Binds GRK GRK MOR->GRK Activates MOR_P Phosphorylated MOR GRK->MOR Phosphorylates BetaArrestin β-Arrestin MOR_P->BetaArrestin Recruits Complex MOR-β-Arrestin Complex Internalization Receptor Internalization Complex->Internalization Signaling MAPK/ERK Signaling Complex->Signaling

Caption: Dermorphin β-Arrestin Recruitment Pathway. (Within 100 characters)

Experimental Protocols and Validation Workflow

Assay validation is achieved by demonstrating a rightward shift in the Dermorphin dose-response curve in the presence of a fixed concentration of a competitive antagonist, such as Naloxone or Naltrexone.[11] This indicates that a higher concentration of the agonist is required to elicit the same response, confirming that the observed effect is mediated by the µ-opioid receptor.

validation_workflow start Start: Prepare MOR-expressing cell culture plate_cells Plate cells in assay-specific microplates start->plate_cells prepare_ligands Prepare serial dilutions of Dermorphin (Agonist) prepare_antagonist Prepare fixed concentration of Antagonist (e.g., Naloxone) treat_control Add Dermorphin dilutions to cells (Control Curve) plate_cells->treat_control treat_antagonist Pre-incubate cells with Antagonist, then add Dermorphin dilutions plate_cells->treat_antagonist prepare_ligands->treat_control prepare_antagonist->treat_antagonist incubate Incubate plates at 37°C treat_control->incubate treat_antagonist->incubate add_reagents Add assay-specific detection reagents incubate->add_reagents read_plate Read signal (Luminescence/Fluorescence) add_reagents->read_plate analyze Analyze Data: Plot dose-response curves and calculate EC50/IC50 read_plate->analyze end End: Validated Assay analyze->end

Caption: General Workflow for Antagonist Validation. (Within 100 characters)

2.1. Protocol: cAMP Inhibition Assay (Luminescence-Based)

This protocol is adapted from commercially available cAMP assay kits, such as the cAMP-Glo™ Assay.[7]

  • Cell Plating: Seed Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human µ-opioid receptor (OPRM1) into 384-well white, opaque assay plates. Incubate for 18-24 hours at 37°C in 5% CO₂.

  • Compound Preparation:

    • Prepare a serial dilution of Dermorphin (acetate) in an appropriate assay buffer.

    • Prepare a solution of Naloxone at a fixed concentration (e.g., 10x the expected IC₅₀).

  • Antagonist Treatment: To the designated antagonist wells, add the Naloxone solution and pre-incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add the Dermorphin serial dilutions to both control and antagonist-treated wells. Add forskolin (B1673556) to all wells to stimulate adenylyl cyclase (necessary for measuring inhibition by a Gi-coupled agonist). Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add cAMP-Glo™ Lysis Buffer and incubate for 15 minutes at room temperature.

    • Add Kinase-Glo® Reagent (containing luciferase) and incubate for 10 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal using a plate luminometer.[7]

  • Analysis: Convert luminescence to cAMP concentration using a standard curve. Plot the dose-response curves for Dermorphin with and without the antagonist and calculate the respective EC₅₀ values.

2.2. Protocol: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This protocol is based on the PathHunter® β-arrestin assay technology.[10][12]

  • Cell Plating: Use PathHunter® CHO-K1 OPRM1 β-arrestin cells, which co-express the µ-opioid receptor fused to a ProLink™ enzyme fragment and β-arrestin fused to an Enzyme Acceptor fragment.[10] Plate cells in a 384-well white assay plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of Dermorphin and a fixed concentration of Naltrexone in assay buffer.

  • Antagonist Treatment: Add the Naltrexone solution to the designated wells and pre-incubate for 15-30 minutes.

  • Agonist Stimulation: Add the Dermorphin serial dilutions to all wells. Incubate for 60-90 minutes at 37°C.[12]

  • Detection: Add the PathHunter® detection reagent solution and incubate for 60 minutes at room temperature, protected from light.[10][12]

  • Data Acquisition: Read the chemiluminescent signal using a plate luminometer.

  • Analysis: Normalize the data to a vehicle control (0% activation) and a maximal response from a reference full agonist like DAMGO (100% activation).[10] Plot the dose-response curves and calculate EC₅₀ values.

Comparative Performance Data

The potency of Dermorphin can vary depending on the assay and cellular context. The potency of an antagonist is typically reported as an IC₅₀ (concentration causing 50% inhibition) or a Kᵢ (inhibition constant).

Table 1: Dermorphin (Agonist) Potency in Functional Assays

Assay TypeCell LineParameterPotency (pEC₅₀)Reference
GTPγ[³⁵S] BindingCHOhNOPpEC₅₀7.77[13]
Calcium MobilizationCHO-Gαqi5pEC₅₀7.17[13]
BRET (Arrestin)HEK293pEC₅₀6.36[14]
cAMP InhibitionNot SpecifiedpEC₅₀Not Specified[14]

Note: pEC₅₀ is the negative logarithm of the EC₅₀ value in Molar. A higher value indicates greater potency.

Table 2: Known Antagonist Potency against µ-Opioid Receptor Activation

AntagonistAssay TypeParameterPotencyReference
NaloxoneIn vivo tail-flickpA₂6.86 - 7.17[15]
NaltrexoneRadioligand BindingKᵢ (nM)~0.11[16][17]
NaloxonazineIn vivo antinociceptionAntagonismEffective[11][18]

Note: pA₂ is a measure of a competitive antagonist's potency. Kᵢ represents the binding affinity of the antagonist for the receptor.

The data confirms that Naloxone and Naltrexone are potent antagonists at the µ-opioid receptor and are suitable for validating Dermorphin functional assays.[1][19][20][21] The cataleptic effect of Dermorphin, for instance, is effectively abolished by pretreatment with naloxone.[1]

Conclusion

Validating Dermorphin (acetate) functional assays using known competitive antagonists like Naloxone and Naltrexone is a critical step in ensuring data reliability. By demonstrating a competitive shift in the agonist's dose-response curve, researchers can confirm that the observed cellular response is specifically mediated by the µ-opioid receptor. The cAMP inhibition and β-arrestin recruitment assays provide robust, quantifiable platforms for this validation, enabling the accurate characterization of novel opioid compounds and advancing drug discovery efforts in pain management and related fields.

References

A Comparative Analysis of the Side Effect Profiles: Dermorphin (acetate) vs. Traditional Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the side effect profile of Dermorphin (B549996) (acetate), a potent µ-opioid receptor agonist, with that of traditional opioids such as morphine and fentanyl. The information presented is supported by available preclinical and limited clinical data to assist researchers and drug development professionals in evaluating the relative safety and therapeutic potential of these compounds.

Dermorphin, a heptapeptide (B1575542) originally isolated from the skin of South American frogs, has garnered interest for its potent analgesic effects.[1][2] Preclinical and some clinical data suggest that Dermorphin and its analogs may offer a distinct side effect profile compared to conventional opioids.[1][3] This analysis delves into a comparative examination of their effects on major physiological systems.

Opioid Receptor Signaling Pathways

Both Dermorphin and traditional opioids exert their primary effects through the activation of µ-opioid receptors (MOR), which are G-protein coupled receptors.[1][4] Upon agonist binding, a conformational change in the receptor initiates intracellular signaling cascades. The principal pathway involves the inhibition of adenylyl cyclase, which leads to reduced cyclic AMP (cAMP) levels. Additionally, the βγ-subunit of the G-protein can modulate ion channels by inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. These actions collectively decrease neuronal excitability, producing analgesia but also contributing to side effects.[1] Dermorphin's high potency and selectivity for the µ-opioid receptor may underpin its distinct pharmacological profile.[5][6][7][8]

cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Opioid_Agonist Opioid Agonist (Dermorphin or Traditional Opioid) MOR μ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to G_protein G-protein (Gi/o) MOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase α-subunit inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_protein->Ca_Channel βγ-subunit inhibits K_Channel GIRK K⁺ Channel G_protein->K_Channel βγ-subunit activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Excitability ↓ Neuronal Excitability cAMP->Neuronal_Excitability Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Neuronal_Excitability K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux K_Efflux->Neuronal_Excitability Analgesia_Side_Effects Analgesia & Side Effects Neuronal_Excitability->Analgesia_Side_Effects

Opioid receptor signaling cascade.

Comparative Side Effect Data

The following tables summarize available quantitative and qualitative data comparing the side effect profiles of Dermorphin and traditional opioids.

Table 1: Respiratory Depression
FeatureDermorphinTraditional Opioids (e.g., Morphine, Fentanyl)References
Incidence Potentially lower risk at equianalgesic doses compared to morphine, though still a significant risk.A major dose-limiting side effect. Fentanyl has a rapid onset of respiratory depression.[1][7][9][10][11]
Mechanism Mediated through µ-opioid receptors in the brainstem.Same as Dermorphin. Fentanyl depresses both respiratory rate and tidal volume.[1][9][10][11][12]
Reversibility by Naloxone Reversible by naloxone.Reversible by naloxone, though higher doses may be needed for fentanyl.[9][10]
Table 2: Gastrointestinal Effects
FeatureDermorphinTraditional Opioids (e.g., Morphine)References
Constipation Induces constipation by delaying gastric emptying and intestinal transit.A very common and persistent side effect, often requiring management.[13][14][15]
Nausea and Vomiting Reported in clinical studies, with an incidence of 22% in one trial. Pre-treatment with domperidone (B1670879) reduced incidence.Common, especially at the initiation of therapy. Occurs in roughly 25% of patients.[3][14]
Table 3: Tolerance and Dependence
FeatureDermorphinTraditional Opioids (e.g., Morphine)References
Tolerance Preclinical studies suggest a slower development of tolerance compared to morphine.Tolerance to analgesic effects develops with chronic use, requiring dose escalation.[3][16][17]
Dependence/Withdrawal Animal models indicate less severe withdrawal symptoms compared to morphine.Chronic use leads to physical dependence, with a characteristic withdrawal syndrome upon cessation.[3][17]
Abuse Liability High potential for abuse due to its potent euphoric effects.High abuse liability is a major public health concern, particularly for drugs like oxycodone and fentanyl.[18][19][20][21][22]
Table 4: Other Side Effects
FeatureDermorphinTraditional Opioids (e.g., Morphine)References
Urinary Retention Observed in clinical trials, with an incidence of 26% in one study.A known side effect, with a reported incidence of 30% in a comparative study with dermorphin.[3][16]
Opioid-Induced Hyperalgesia (OIH) Less studied, but theoretically possible with any opioid.A paradoxical increase in pain sensitivity with chronic opioid use.[23][24][25][26]
Catalepsy Can occur at high intracerebroventricular doses in animal models.Can be induced by high doses of potent opioids.[17]

Experimental Protocols

Detailed experimental protocols for direct comparative studies are limited in the literature. However, standardized methodologies are widely used to assess the side effect profiles of opioids.

Assessment of Respiratory Depression

A common method for evaluating opioid-induced respiratory depression in conscious rodents is whole-body plethysmography.[9][10][11]

Methodology:

  • Acclimatization: Animals are placed in the plethysmography chambers to acclimate to the environment.

  • Baseline Measurement: Respiratory parameters (rate and tidal volume) are recorded to establish a baseline.

  • Drug Administration: Dermorphin, a traditional opioid, or a vehicle control is administered (e.g., intravenously or subcutaneously).

  • Post-treatment Monitoring: Respiratory parameters are continuously monitored and recorded for a specified period.

  • Data Analysis: Changes in respiratory rate and tidal volume from baseline are calculated and compared between treatment groups.

Start Start Acclimatize Acclimatize Animal in Plethysmography Chamber Start->Acclimatize Baseline Record Baseline Respiratory Parameters Acclimatize->Baseline Administer Administer Test Compound (Dermorphin, Opioid, or Vehicle) Baseline->Administer Monitor Continuously Monitor Respiratory Parameters Administer->Monitor Analyze Analyze Changes from Baseline Monitor->Analyze End End Analyze->End

Workflow for assessing respiratory depression.
Assessment of Gastrointestinal Transit

The charcoal meal test is a widely used method to assess the effects of opioids on gastrointestinal motility.[13]

Methodology:

  • Fasting: Animals are fasted overnight with free access to water.

  • Drug Administration: The test compound (Dermorphin, traditional opioid, or vehicle) is administered.

  • Charcoal Meal: After a set time, a charcoal meal (e.g., 5% charcoal in 10% gum acacia) is administered orally.

  • Euthanasia and Dissection: After a further specified time, animals are euthanized, and the small intestine is carefully dissected.

  • Measurement: The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.

  • Data Analysis: The percentage of intestinal transit is compared between the different treatment groups.

Conclusion

Dermorphin (acetate) presents as a highly potent analgesic with a potentially nuanced side effect profile when compared to traditional opioids.[1] The existing, albeit limited, evidence suggests a potential for a reduced liability for tolerance and dependence compared to morphine.[3][17] However, like all potent µ-opioid receptor agonists, it is associated with significant side effects, including respiratory depression and gastrointestinal effects.[1][13] Further rigorous, well-controlled comparative studies are essential to fully elucidate the therapeutic index of Dermorphin and its analogs relative to standard-of-care opioids. The development of Dermorphin analogs with potentially improved side effect profiles also represents an active area of research.[27] This guide provides a foundational comparison to aid researchers in the continued investigation and development of safer and more effective opioid analgesics.

References

A Comparative Analysis of Tolerance Development: Dermorphin (acetate) versus Morphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the development of analgesic tolerance to dermorphin (B549996) (acetate) and the classical opioid, morphine. The information presented is compiled from preclinical experimental data to assist researchers in evaluating the pharmacological profiles of these two potent analgesics.

Executive Summary

Dermorphin, a naturally occurring heptapeptide, is a highly potent µ-opioid receptor agonist. Experimental data suggests that while both dermorphin and morphine induce analgesic tolerance, the degree and nature of this tolerance may differ significantly. Preclinical studies in rodent models indicate that dermorphin may induce a lesser degree of tolerance compared to morphine under similar chronic exposure paradigms. This guide will delve into the quantitative data, experimental methodologies, and the underlying signaling pathways associated with tolerance development for both compounds.

Data Presentation

Table 1: Analgesic Potency of Dermorphin and Morphine in Rodent Models
CompoundTest SystemRoute of AdministrationED50Relative Potency (Dermorphin vs. Morphine)
Dermorphin Rat Hot PlateIntracerebroventricular (ICV)13.3 pmol/rat~2,170x more potent
Morphine Rat Hot PlateIntracerebroventricular (ICV)28.3 nmol/rat-
Dermorphin Rat Tail-FlickIntracerebroventricular (ICV)23 pmol/rat~752x more potent
Morphine Rat Tail-FlickIntracerebroventricular (ICV)17.3 nmol/rat-
Dermorphin Mouse IntravenousIntravenous (IV)1.02 µmol/kg-
Morphine Mouse IntravenousIntravenous (IV)11.3 µmol/kg~11x less potent

Data compiled from various preclinical studies. ED50 (Effective Dose, 50%) is the dose required to produce a therapeutic effect in 50% of the population.

Table 2: Comparison of Tolerance Development and Withdrawal Symptoms
FeatureDermorphinMorphineKey Findings
Analgesic Tolerance Less pronouncedMore pronouncedFollowing 4 days of continuous infusion, analgesia was observed in 65% of dermorphin-treated rats, compared to only 10% of morphine-treated rats.
Withdrawal Symptoms Less severeMore severeMorphinized rats exhibited over 20 shakes in 15 minutes during withdrawal, while dermorphin-treated rats never exceeded 10 shakes, with an average of 6.

Experimental Protocols

Induction of Analgesic Tolerance via Continuous Intracerebroventricular (ICV) Infusion

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Dermorphin (acetate)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of potent compounds like Dermorphin (acetate) are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. As a powerful opioid peptide, Dermorphin (acetate) disposal is governed by stringent regulations for controlled substances and hazardous chemical waste. This guide provides a detailed, step-by-step protocol for its safe and compliant disposal.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Dermorphin (acetate) with the appropriate Personal Protective Equipment (PPE). All handling should occur within a certified chemical fume hood to minimize inhalation risks.

Essential PPE includes:

  • Safety goggles

  • Chemical-resistant gloves

  • Laboratory coat

Regulatory Framework: Understanding the "Non-Retrievable" Standard

Dermorphin is a potent µ-opioid receptor agonist and is classified as a Schedule I controlled substance by the U.S. Drug Enforcement Administration (DEA). This classification signifies a high potential for abuse and no accepted medical use in the United States. Consequently, its disposal falls under the DEA's "Disposal of Controlled Substances" rule, which mandates that the substance must be rendered "non-retrievable."[1] A substance is considered non-retrievable when it cannot be transformed back into a physical or chemical state as a controlled substance or its analogue.[1]

All disposal procedures must be meticulously documented, often requiring the signatures of two authorized employees who have witnessed the entire process.[1] These records must be maintained and be available for inspection by regulatory authorities.[1]

Disposal Decision Workflow

The appropriate disposal pathway for Dermorphin (acetate) depends on its form and state. The following workflow provides a logical guide for decision-making.

start Start: Dermorphin (acetate) Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Expired Product (Inventory) waste_type->unused_product Inventory contaminated_solids Contaminated Solids (Gloves, Weigh Paper, etc.) waste_type->contaminated_solids Solid Waste contaminated_liquids Contaminated Liquids (Solutions, Rinsates) waste_type->contaminated_liquids Liquid Waste contaminated_sharps Contaminated Sharps (Needles, etc.) waste_type->contaminated_sharps Sharps Waste onsite_destruction Option 1: On-site Destruction (Render Non-Retrievable) unused_product->onsite_destruction ehs_pickup Option 2: Direct EHS/Vendor Pickup unused_product->ehs_pickup collect_solids Collect in Labeled Hazardous Waste Container contaminated_solids->collect_solids collect_liquids Collect in Labeled, Sealed, Chem-Resistant Waste Container contaminated_liquids->collect_liquids collect_sharps Collect in Designated Sharps Container contaminated_sharps->collect_sharps final_disposal Arrange Pickup by Institutional EHS for Final Disposal (e.g., Incineration) onsite_destruction->final_disposal ehs_pickup->final_disposal collect_solids->final_disposal collect_liquids->final_disposal collect_sharps->final_disposal

Caption: Decision workflow for proper Dermorphin (acetate) waste stream management.

Step-by-Step Disposal Protocol

This protocol outlines the comprehensive process for safely disposing of all forms of Dermorphin (acetate) waste.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical. Never mix Dermorphin (acetate) waste with regular trash or other waste streams.[2]

  • Solid Waste: All solid materials that have come into contact with Dermorphin (acetate), such as contaminated gloves, weighing paper, and disposable labware, must be collected in a dedicated, clearly labeled hazardous waste container.[3]

  • Liquid Waste: Unused solutions or rinseates from cleaning contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous waste container.[3] The container must be chemically resistant. Under no circumstances should this waste be disposed of down the drain. [3][4]

  • Sharps Waste: Any needles, syringes, or other sharps contaminated with Dermorphin (acetate) must be placed immediately into a designated, puncture-resistant, and leak-proof sharps container.[3]

  • Unused/Expired Product: Pure, unused, or expired Dermorphin (acetate) is considered "inventory" and must be managed with the highest level of security and documentation until it is either transferred for disposal or destroyed on-site.[5]

Waste TypeContainer SpecificationKey Instructions
Solid Waste Dedicated, compatible, labeled hazardous waste containerSeal container when not in use.
Liquid Waste Sealed, chemically-resistant (e.g., glass or HDPE) containerDo not mix with other chemical waste unless permitted by EHS.
Sharps Waste Puncture-resistant, leak-proof sharps containerDo not overfill.
Unused Product Original container, tightly sealed and stored securelyMaintain strict inventory and access logs.
Step 2: On-Site Destruction Protocol (When Permissible)

Some institutions may permit the on-site destruction of controlled substances to render them non-retrievable, subject to strict protocols and DEA regulations.[1] One common method involves chemical denaturation using an activated carbon solution.[1]

Methodology for Chemical Denaturation:

  • Authorization: Confirm that this procedure is permitted by your institution's Environmental Health and Safety (EHS) office and that it complies with all DEA requirements.

  • Witnessing: Assemble two authorized personnel to handle and witness the entire destruction process.[1]

  • Preparation: In a chemical fume hood, prepare the commercial chemical digestion container (e.g., Secure a Drug) according to the manufacturer's instructions, which may involve adding warm water to an activated carbon medium.[1]

  • Introduction of Substance: Carefully transfer the pre-weighed Dermorphin (acetate) waste into the container.

  • Denaturation: Seal the container and agitate as directed by the manufacturer to ensure the substance is fully mixed with the activated carbon slurry, which adsorbs and denatures the compound.

  • Documentation: Both witnesses must sign and date a disposal log, recording the substance name, quantity destroyed, date, and method. This log must be retained for a minimum of two years.[1]

  • Final Disposal: Even after this on-site treatment, the entire container is now considered hazardous waste and must be collected by your institution's EHS department for final disposal, typically via incineration.[1][5]

cluster_prep Preparation cluster_exec Execution cluster_post Post-Procedure auth 1. Obtain Authorization & Assemble Two Witnesses prep_container 2. Prepare Denaturation Container in Fume Hood auth->prep_container add_waste 3. Add Weighed Dermorphin Waste prep_container->add_waste agitate 4. Seal and Agitate to Ensure Adsorption add_waste->agitate doc 5. Complete & Sign Disposal Log agitate->doc dispose 6. Transfer Sealed Container to Hazardous Waste doc->dispose

Caption: Workflow for the on-site chemical destruction of Dermorphin (acetate).

Step 3: Arranging for Professional Disposal

The ultimate disposal of Dermorphin (acetate) waste must be conducted by professionals.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to schedule a pickup for all segregated Dermorphin (acetate) waste containers.[3][6]

  • Follow Institutional Procedures: Adhere to all internal requirements for waste disposal requests and labeling.[6]

  • Final Destruction: EHS will arrange for the waste to be transported to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing, which is the recommended final disposal method.[4]

Step 4: Decontamination of Surfaces and Equipment

After handling and preparing waste for disposal, all work surfaces and non-disposable equipment must be thoroughly decontaminated.[3]

  • Use an appropriate cleaning agent as recommended by your institution's safety protocols.

  • Collect all cleaning materials (e.g., wipes, absorbent pads) and dispose of them as solid hazardous waste.[3]

Associated Compound Data

While Dermorphin is supplied as an acetate (B1210297) salt, the properties of the counter-ion are relevant for handling and safety, particularly concerning corrosivity. The following data pertains to Trifluoroacetic Acid (TFA), a similar acidic counter-ion whose properties highlight the need for careful handling of such salts.

PropertyValueReference
Trifluoroacetic Acid (TFA)
CAS Number76-05-1[3]
Molecular FormulaC₂HF₃O₂[3]
Boiling Point72.4 °C (162.3 °F)[3]
CorrosivityCauses severe skin burns and eye damage[3]
Environmental HazardHarmful to aquatic life with long-lasting effects[3]

This guide provides a framework for the safe disposal of Dermorphin (acetate). Always prioritize and adhere to the specific protocols and regulations set forth by your institution's Environmental Health and Safety office and relevant governmental bodies.

References

Safeguarding Research: A Comprehensive Guide to Handling Dermorphin (Acetate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Dermorphin (acetate), a potent µ-opioid receptor agonist. Adherence to these procedures is critical to ensure personnel safety and maintain a secure laboratory environment. This guide offers step-by-step procedural instructions to address specific operational questions related to the safe use and disposal of this compound.

Core Safety and Handling Precautions

When working with Dermorphin (acetate), a thorough understanding of its chemical properties and associated hazards is paramount. All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation or accidental exposure.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[2][3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesMust be inspected prior to use. Nitrile gloves are a suitable option. Wash and dry hands after handling.[2][4]
Dermal Protection Lab coat / Protective clothingWear fire/flame resistant and impervious clothing.[2]
Eye and Face Protection Safety goggles or face shieldProvides a barrier against splashes and airborne particles.[1]
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient or during high-risk procedures that may generate aerosols or dust.[5][6]
Emergency First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration, avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[2][7][8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Do not use alcohol-based sanitizers or bleach, as they may enhance absorption. Seek medical attention.[2][4][9]
Eye Contact Flush the eyes with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][8]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][8]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure all necessary PPE is available and in good condition. Prepare the designated workspace, typically a chemical fume hood, ensuring it is clean and uncluttered.

  • Weighing and Aliquoting : Conduct all weighing and preparation of solutions within the chemical fume hood to contain any airborne particles. Use non-sparking tools.[2]

  • Labeling : Clearly label all containers with the full chemical name, "Dermorphin (acetate)," concentration, and hazard warnings.

  • Storage : Store Dermorphin (acetate) in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials.[10]

  • Decontamination : After handling, thoroughly decontaminate all work surfaces and non-disposable equipment with an appropriate cleaning agent. Dispose of all cleaning materials as hazardous waste.[1]

Disposal Plan: Waste Management Protocol

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. Under no circumstances should Dermorphin (acetate) waste be disposed of down the drain.[1]

Waste TypeDisposal Procedure
Solid Waste Collect all contaminated solid materials (e.g., weighing paper, gloves, disposable labware) in a dedicated, clearly labeled hazardous waste container.[1]
Liquid Waste Collect unused solutions and rinseates in a separate, sealed, and clearly labeled hazardous waste container.[1]
Sharps Waste Dispose of any contaminated needles or other sharps in a designated, puncture-resistant, and leak-proof sharps container.[1]
Contaminated Packaging Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill or via controlled incineration with flue gas scrubbing for combustible materials.[2]

Final disposal of all hazardous waste must be conducted through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[1]

Logical Workflow for Safe Handling and Emergency Response

The following diagram illustrates the decision-making process and procedural flow for safely handling Dermorphin (acetate) and responding to potential emergencies.

Dermorphin_Handling_Workflow Dermorphin (Acetate) Handling and Emergency Workflow cluster_handling Standard Handling Procedure cluster_emergency Emergency Protocol cluster_first_aid First Aid Response cluster_spill_response Spill Response prep 1. Preparation: Don PPE, Prepare Workspace handle 2. Handling: Weighing & Aliquoting in Fume Hood prep->handle exposure Exposure Event? store 3. Storage & Labeling handle->store handle->exposure spill Accidental Spill? handle->spill decon 4. Decontamination: Clean Workspace & Equipment store->decon dispose 5. Waste Disposal: Segregate & Store Waste decon->dispose exposure->spill No inhalation Inhalation: Move to Fresh Air, Seek Medical Help exposure->inhalation Yes (Inhalation) skin_contact Skin Contact: Wash with Soap & Water, Seek Medical Help exposure->skin_contact Yes (Skin) eye_contact Eye Contact: Flush with Water, Seek Medical Help exposure->eye_contact Yes (Eye) ingestion Ingestion: Rinse Mouth, Seek Immediate Medical Help exposure->ingestion Yes (Ingestion) spill->decon No evacuate Evacuate Area spill->evacuate Yes ventilate Ensure Adequate Ventilation evacuate->ventilate contain Contain Spill ventilate->contain cleanup Collect with Absorbent Material contain->cleanup dispose_spill Dispose of as Hazardous Waste cleanup->dispose_spill

Caption: Workflow for handling Dermorphin (acetate) and responding to emergencies.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.